2-O-Methyl-b-D-N-acetylneuraminic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Role of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Technical Guide for Researchers
Abstract
Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal regulators of a vast array of biological phenomena. Their functional diversity is significantly expanded by a range of natural modifications. Among these, O-methylation represents a subtle yet potentially profound alteration. This technical guide provides an in-depth exploration of a specific O-methylated derivative, 2-O-Methyl-β-D-N-acetylneuraminic acid (2-O-Me-Neu5Ac). While our understanding of its natural occurrence and dedicated biosynthesis remains in its infancy, its utility as a chemical tool has provided critical insights into host-pathogen interactions. This document will synthesize the current knowledge on the biological implications of sialic acid O-methylation, detail the known applications of 2-O-Me-Neu5Ac, present methodologies for its analysis, and illuminate the current frontiers of research in this specialized area of glycobiology.
Introduction: The World of Sialic Acids and Their Modifications
Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common in mammals.[1] Positioned at the outermost ends of glycan chains, they are critical mediators of cell-cell recognition, immune system modulation, and host-pathogen interactions.[2][3] The remarkable functional plasticity of sialic acids is further amplified by a suite of naturally occurring modifications, including O-acetylation, O-sulfation, O-lactylation, phosphorylation, and O-methylation.[1][4] These modifications can dramatically alter the physicochemical properties of the sialic acid, thereby fine-tuning its biological activity.
O-methylation, the addition of a methyl group to one of the hydroxyl groups of the sialic acid, is a less common but functionally significant modification.[5] One of the key consequences of O-methylation is its potential to confer resistance to the action of sialidases, enzymes that cleave sialic acid residues from glycoconjugates.[5] This resistance to cleavage can prolong the lifespan of sialoglycans and modulate biological processes that are dependent on sialic acid turnover.
2-O-Methyl-β-D-N-acetylneuraminic Acid: A Tool to Probe Biological Interactions
While the natural abundance of 2-O-Methyl-β-D-N-acetylneuraminic acid is not well-documented, its synthetic counterpart has emerged as a valuable tool for investigating the binding specificities of various pathogens.
Role in Host-Pathogen Interactions
The terminal sialic acids on host cell surfaces are often exploited by pathogens as receptors for attachment and entry.[6][7] The specificity of this interaction is a key determinant of host and tissue tropism. Synthetic 2-O-Methyl-α-D-N-acetylneuraminic acid has been instrumental in elucidating the binding preferences of influenza viruses and bacterial toxins.[8]
-
Influenza Virus Binding: Influenza viruses utilize the hemagglutinin (HA) protein to bind to sialic acid receptors on host cells.[7] Studies using 2-O-Methyl-α-D-N-acetylneuraminic acid have helped to probe the binding pocket of HA and understand how modifications to the sialic acid molecule can affect viral attachment.[8]
-
Bacterial Toxin Interaction: Certain bacterial toxins, such as the botulinum neurotoxin produced by Clostridium botulinum, also recognize sialic acids as part of their receptor complex. The use of 2-O-methylated sialic acid derivatives has contributed to mapping the carbohydrate-binding sites of these toxins.[8]
The ability of 2-O-methylation to potentially interfere with pathogen binding underscores the importance of understanding the natural occurrence and regulation of this modification.
Biosynthesis and Degradation: The Missing Pieces of the Puzzle
A significant knowledge gap exists regarding the biosynthesis and degradation of 2-O-Methyl-β-D-N-acetylneuraminic acid.
The Search for a Sialic Acid O-Methyltransferase
The enzymatic machinery responsible for the specific O-methylation of sialic acids at the 2-position has not yet been identified. In contrast, the enzymes responsible for O-acetylation of sialic acids, sialate-O-acetyltransferases (SOATs), have been characterized.[9][10] The identification and characterization of a putative sialic acid O-methyltransferase would be a major breakthrough in this field, enabling a deeper understanding of the regulation and biological significance of this modification.
The biosynthesis of N-acetylneuraminic acid itself is a well-characterized multi-step enzymatic process.[11][12][13] It is plausible that a specific methyltransferase acts on either free Neu5Ac or, more likely, on CMP-Neu5Ac, the activated donor substrate for sialyltransferases, within the Golgi apparatus.
Catabolism and Turnover
As previously mentioned, O-methylation can confer resistance to sialidases.[5] This suggests that the turnover of 2-O-methylated sialoglycans may be slower than their non-methylated counterparts. The existence of specific "de-methylases" that could remove this modification is currently unknown.
Detection and Analysis of 2-O-Methyl-β-D-N-acetylneuraminic Acid
The detection and characterization of rare sialic acid modifications like 2-O-methylation present analytical challenges. Mass spectrometry (MS) is a powerful tool for the analysis of modified glycans.
Mass Spectrometry-Based Approaches
Permethylation analysis is a common technique in glycan mass spectrometry, but it can lead to the loss of naturally occurring O-linked acetyl and potentially methyl groups.[14] Therefore, specialized MS techniques are required for the unambiguous identification of 2-O-methylated sialic acids.
| Analytical Technique | Principle | Advantages | Limitations |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization technique that allows for the analysis of intact glycans. | High sensitivity and can be coupled with liquid chromatography for separation. | May require derivatization to enhance ionization efficiency. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Another soft ionization technique suitable for the analysis of biomolecules. | High throughput and tolerance to some impurities. | Fragmentation of sialic acids can be an issue. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to determine the structure of fragmented ions. | Provides detailed structural information, including the location of modifications. | Requires specialized instrumentation and expertise in data interpretation. |
Experimental Protocol: Release and Derivatization of Sialic Acids for MS Analysis
-
Release of Sialic Acids: Glycoconjugates are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release sialic acids.
-
Purification: The released sialic acids are purified using anion-exchange chromatography.
-
Derivatization (Optional but Recommended): To improve sensitivity and chromatographic separation, sialic acids can be derivatized. A common method is DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling, which adds a fluorescent tag.
-
LC-ESI-MS/MS Analysis: The derivatized sialic acids are separated by reversed-phase liquid chromatography and analyzed by ESI-MS/MS. The presence of a peak corresponding to the mass of 2-O-Me-Neu5Ac can be confirmed, and its structure can be further elucidated by fragmentation analysis.
Future Directions and Unanswered Questions
The study of 2-O-Methyl-β-D-N-acetylneuraminic acid is a nascent field with numerous unanswered questions that represent exciting avenues for future research.
-
Natural Occurrence: What is the tissue-specific distribution and abundance of 2-O-Me-Neu5Ac in different organisms and under various physiological and pathological conditions?
-
Biosynthesis: What is the identity and mechanism of the sialic acid O-methyltransferase responsible for its synthesis?
-
Biological Function: Beyond its role in modulating pathogen binding, what are the endogenous functions of 2-O-Me-Neu5Ac? Does it play a role in regulating cell signaling or immune responses?
-
Disease Relevance: Is the expression of 2-O-Me-Neu5Ac altered in diseases such as cancer or inflammatory disorders?
Conclusion
2-O-Methyl-β-D-N-acetylneuraminic acid represents a fascinating yet understudied modification of a key biological molecule. While its synthetic form has proven to be a valuable probe for dissecting host-pathogen interactions, a deeper understanding of its natural biology is crucial. The development of new analytical tools and the identification of the enzymatic machinery for its biosynthesis will undoubtedly unlock new insights into the intricate roles of sialic acid modifications in health and disease, offering potential new avenues for therapeutic intervention.
References
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY)
- Lewis, A. L., Toukach, P., Bolton, E., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology, 33(2), 99–103.
- Yu, H., Chokhawala, H., Huang, S., & Chen, X. (2006). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities.
- Ghosh, S., Fuhrmann, B., & Varki, A. (2021). Sialic acids as receptors for pathogens.
- Stäsche, R., Hinderlich, S., Weise, C., Effertz, K., Lucka, L., Moormann, M., & Reutter, W. (1997). Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. Journal of Biological Chemistry, 272(39), 24319-24324.
- Lewis, A. L., Toukach, P., Bolton, E., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology, 33(2), 99–103.
- Cai, C., Wang, J., Liu, T., et al. (2021). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 105(14-15), 5535-5552.
-
Wikipedia. (n.d.). Sialyltransferase. Retrieved from [Link]
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY)
- Bull, C., Boltje, T. J., & van den Broek, L. A. (2021). Biological function of sialic acid and sialylation in human health and disease. Journal of Biomedical Science, 28(1), 87.
- Rodrigues, E., & Padler-Karavani, V. (2020). Sialic acid and biology of life: An introduction. In Sialic Acids (pp. 1-21). Academic Press.
- Bull, C., Nason, R., Sun, L., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(1), 100906.
- Juge, N., Tailford, L., & Owen, C. D. (2016). How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach. Current Opinion in Structural Biology, 38, 101-110.
- Li, Y., Li, Z., Zhang, Y., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology, 11, 1150493.
- Gross, H. J., Brossmer, R., & Fuhlgegge, J. (1989). Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases. Biochemistry, 28(18), 7386-7392.
-
MetwareBio. (n.d.). Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond. Retrieved from [Link]
- Mandal, C., Chatterjee, M., & Sinha, D. (2012). Functions and Biosynthesis of O-Acetylated Sialic Acids. Current Molecular Medicine, 12(9), 1136-1153.
- Lee, Y. C., & Lee, B. I. (2014). Is permethylation strategy always applicable to protein N-glycosylation study?: A case study on the O-acetylation of sialic acid in fish serum glycans. Methods in Molecular Biology, 1104, 137-147.
- Bull, C., Boltje, T. J., & van den Broek, L. A. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(1), 100906.
- Pavan, M., & Berti, F. (2023). Sialic acids in infection and their potential use in detection and protection against pathogens. RSC Chemical Biology, 4(11), 856-871.
- Vos, G. M., Hooijschuur, K. C., Li, Z., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry.
-
Science.gov. (n.d.). n-acetylneuraminic acid neu5ac: Topics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialic acids in infection and their potential use in detection and protection against pathogens - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00155E [pubs.rsc.org]
- 8. biosynth.com [biosynth.com]
- 9. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 14. Is permethylation strategy always applicable to protein N-glycosylation study?: A case study on the O-acetylation of sialic acid in fish serum glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid
Introduction: The Subtle Complexity of Sialic Acid Methylation
Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological recognition events. Their structural diversity, often arising from subtle modifications, dictates their functional specificity. Among these modifications, O-methylation presents a unique analytical challenge. This guide provides a comprehensive, in-depth exploration of the modern analytical strategies required for the unambiguous structure elucidation of a specific, yet representative, derivative: 2-O-Methyl-β-D-N-acetylneuraminic acid.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of scientific inquiry. We will delve into the causality behind experimental choices, demonstrating how a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
The structure of 2-O-Methyl-β-D-N-acetylneuraminic acid (Figure 1) presents several key questions that a single analytical technique cannot definitively answer:
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Confirmation of the Core Structure: Is the underlying scaffold indeed N-acetylneuraminic acid?
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Verification of Methylation: Is a methyl group present, and is it an O-methyl ether or a methyl ester?
-
Positional Isomerism: Crucially, at which of the available hydroxyl groups (C4, C7, C8, or C9) or the anomeric hydroxyl (C2) is the methyl group located?
-
Stereochemistry: What is the anomeric configuration at the C2 position (α or β)?
Answering these questions with a high degree of confidence necessitates the synergistic use of NMR, for its unparalleled ability to probe atomic connectivity and spatial relationships, and MS, for its precise mass determination and fragmentation analysis.
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 2-O-Methyl-β-D-N-acetylneuraminic acid, a suite of 1D and 2D NMR experiments is required to piece together the atomic puzzle.
Causality of Experimental Choices in NMR
The selection of NMR experiments is not arbitrary; it follows a logical progression from simple to more complex, each providing a specific piece of structural information.
Caption: Logical workflow for NMR-based structure elucidation.
Expected NMR Data and Interpretation
While a publicly available, fully assigned experimental spectrum for this specific compound is elusive, we can predict the expected chemical shifts and coupling constants based on the well-documented spectra of N-acetylneuraminic acid and the known effects of O-methylation.[1][2] O-methylation at the anomeric C2 position is expected to significantly influence the chemical shifts of the C2 carbon itself, the attached methyl group, and the neighboring H3 protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-O-Methyl-β-D-N-acetylneuraminic acid in D₂O
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (C=O) | - | ~175 | H3ax, H3eq |
| 2 (Anomeric) | - | ~100 | H3ax, H3eq, 2-OCH₃ |
| 2-OCH₃ | ~3.4 | ~54 | C2 |
| 3ax | ~1.8 | ~39 | C1, C2, C4, C5 |
| 3eq | ~2.3 | ~39 | C1, C2, C4, C5 |
| 4 | ~3.9 | ~67 | C2, C3, C5, C6 |
| 5 | ~3.8 | ~52 | C3, C4, C6, N-Ac C=O |
| 6 | ~4.0 | ~71 | C4, C5, C7, C8 |
| 7 | ~3.5 | ~69 | C5, C6, C8, C9 |
| 8 | ~3.8 | ~71 | C6, C7, C9 |
| 9a, 9b | ~3.6, ~3.8 | ~64 | C7, C8 |
| N-Ac (C=O) | - | ~176 | H5, N-Ac CH₃ |
| N-Ac (CH₃) | ~2.0 | ~23 | N-Ac C=O, C5 |
Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent. The key diagnostic signals for the 2-O-methyl group are highlighted in bold.
The Power of 2D NMR in Pinpointing the Methyl Group
While 1D NMR provides the initial overview, 2D NMR experiments are indispensable for confirming the precise location of the methyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. We would expect to see a cross-peak between the proton signal at ~3.4 ppm and the carbon signal at ~54 ppm, confirming this is a methoxy group. We would also confirm the attachment of all other protons to their respective carbons in the sialic acid backbone.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing the methyl group. It reveals correlations between protons and carbons that are 2-3 bonds away. The most crucial observation would be a strong correlation between the protons of the O-methyl group (~3.4 ppm) and the anomeric carbon C2 (~100 ppm). This three-bond correlation (H-O-C2) is unambiguous proof of methylation at the C2 position. Conversely, the absence of a correlation from these methyl protons to any other carbon in the pyranose ring (like C4, C7, C8, or C9) rules out other positional isomers.
Caption: The key ³JCH HMBC correlation confirming 2-O-methylation.
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-O-Methyl-β-D-N-acetylneuraminic acid in 0.6 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons for deuterium.
-
For the final measurement, dissolve the sample in 0.6 mL of D₂O and filter it through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.[5][6]
-
Add a small amount of a suitable internal standard for chemical shift referencing (e.g., TSP).
-
-
NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[5]
-
Maintain a constant sample temperature (e.g., 298 K) for all experiments.
-
Acquire a standard 1D ¹H spectrum with water suppression.
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Acquire 2D gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe two- and three-bond correlations.[7]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, Mnova).
-
Reference the spectra to the internal standard.
-
Assign the proton and carbon signals starting with the anomeric and methyl signals and using the correlations from the 2D spectra to "walk" through the spin systems.
-
Integrate the 1D ¹H spectrum to confirm the number of protons for each resonance.
-
Part 2: Orthogonal Confirmation with Mass Spectrometry
Mass spectrometry provides complementary data that is crucial for a self-validating structural assignment. It directly confirms the molecular formula and offers structural insights through fragmentation analysis.
Causality of Experimental Choices in MS
Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule. High-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is essential to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and probe the connectivity of the molecule.
Caption: Logical workflow for MS-based structure elucidation.
Expected Mass Spectrometry Data and Interpretation
-
High-Resolution Mass Spectrometry (HRMS):
-
The elemental formula for 2-O-Methyl-β-D-N-acetylneuraminic acid is C₁₂H₂₁NO₉.
-
The expected monoisotopic mass is 323.1216 Da.
-
In negative ion mode ESI, the expected [M-H]⁻ ion would be observed at m/z 322.1144.
-
In positive ion mode ESI, the expected [M+H]⁺ and [M+Na]⁺ ions would be observed at m/z 324.1288 and 346.1108, respectively.
-
Observation of these ions within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragmentation of sialic acids is well-characterized. The glycosidic bond and the bonds of the glycerol side chain are particularly labile.[8][9][10]
-
A key fragmentation pathway involves the neutral loss of the side chain (C7-C9).
-
Unlike O-acetyl groups, the O-methyl ether is stable and will not be lost as a primary fragmentation pathway. This stability is a key diagnostic feature.
-
The fragmentation pattern will differ from that of underivatized N-acetylneuraminic acid, providing evidence of the modification.
-
Table 2: Predicted Key Fragment Ions in Negative Ion ESI-MS/MS of 2-O-Methyl-β-D-N-acetylneuraminic acid ([M-H]⁻ at m/z 322.1)
| Predicted m/z | Proposed Fragment Structure/Loss | Structural Information Gained |
| 290.0880 | [M-H - CH₄O]⁻ | Unlikely; indicates stability of the O-methyl ether bond. |
| 232.0827 | [M-H - C₃H₆O₃]⁻ | Loss of the C7-C9 glycerol side chain. Confirms core structure. |
| 200.0721 | [M-H - C₃H₆O₃ - CH₄O]⁻ | Loss of side chain and subsequent loss of methanol. |
| 87.0449 | [C₃H₅NO₂]⁻ | Fragment containing C4, C5, and the N-acetyl group. |
The fragmentation pattern will provide a characteristic fingerprint. The absence of a facile loss of 30 Da (CH₂O, which would be expected from a methyl ester) and the stability of the methylated pyranose ring core are strong indicators of the O-methyl ether structure.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.
-
-
Liquid Chromatography (LC) - Optional but Recommended:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar analyte from any potential impurities.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to aid ionization.
-
-
Mass Spectrometry (MS) and MS/MS:
-
Analyze the sample using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire full scan MS data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Perform data-dependent MS/MS on the most abundant precursor ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺).
-
Use a normalized collision energy (e.g., 15-30 eV) to induce fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the precursor ion and calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.
-
Compare the observed fragmentation pattern with known fragmentation pathways for sialic acids to confirm the structural features.[11][12]
-
Conclusion: A Self-Validating Structural Assignment
The structure elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid is a clear example of the power of a synergistic analytical approach. High-resolution mass spectrometry unequivocally confirms the molecular formula C₁₂H₂₁NO₉. The MS/MS fragmentation pattern confirms the N-acetylneuraminic acid backbone and the presence of a stable methyl modification.
References
-
Gerardy-Schahn, R., et al. (2015). Sialic acid diversity and its impact on human health and disease. Biological Chemistry, 396(9-10), 999-1010. Available at: [Link]
-
Widmalm, G., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12266-12278. Available at: [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Govindasamy, L., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6825. Available at: [Link]
-
Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry, 16(5), 631-646. Available at: [Link]
- Kamerling, J. P., & Vliegenthart, J. F. G. (1982). Mass spectrometry of sialic acids. In R. Schauer (Ed.), Sialic Acids: Chemistry, Metabolism and Function (pp. 95-125). Springer.
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
-
Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science, 291(5512), 2351-2356. Available at: [Link]
-
Wishart, D. S. (2011). HMDB: a comprehensive human metabolome database. Nucleic Acids Research, 39(Database issue), D613-D619. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Varki, A., et al. (2017). Symbol nomenclature for graphical representations of glycans. Glycobiology, 25(12), 1323-1324. Available at: [Link]
- Kamerling, J. P., et al. (1975). The mass spectra of the methyl esters, trimethylsilyl ethers of N-acetyl- and N-glycolylneuraminic acid.
- Robina, I., et al. (2001). Synthesis of Sialic Acid-Thio-Linked C-Disaccharides as Sialidase Inhibitors. The Journal of Organic Chemistry, 66(22), 7439-7446.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460591, 2-O-Methyl-alpha-D-N-acetylneuraminic acid. PubChem. Available at: [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]
- Vliegenthart, J. F. G., et al. (1983). High-resolution, 1H-nuclear magnetic resonance spectroscopy as a tool in the structural analysis of carbohydrates related to glycoproteins. Advances in Carbohydrate Chemistry and Biochemistry, 41, 209-374.
-
NIST. (n.d.). NIST Standard Reference Database 69. NIST Chemistry WebBook. Available at: [Link]
- Ochiai, H., et al. (2020). ¹H‐¹³C HSQC NMR analysis of the axial proton at position 3 of sialic acid in different sialic acid isomers of Fmoc‐Asn(disialo).
- Kamerling, J. P., et al. (1977). Methylation analysis of neuraminic acids by gas chromatography-mass spectrometry.
-
University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Available at: [Link]
-
Zauner, G., et al. (2013). Cross-ring fragmentation patterns in the tandem mass spectra of underivatized sialylated oligosaccharides and their special suitability for spectrum library searching. Journal of the American Society for Mass Spectrometry, 24(1), 88-99. Available at: [Link]
- Haverkamp, J., et al. (1982). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. European Journal of Biochemistry, 122(2), 305-311.
Sources
- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Negative ion mass spectrometry of sialylated carbohydrates: discrimination of N-acetylneuraminic acid linkages by MALDI-TOF and ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Enigmatic Status of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Synthetic Probe into Natural Possibilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Tale of Synthetic Analogs and Natural Mysteries
In the intricate world of glycobiology, sialic acids stand as critical determinants of cellular recognition, signaling, and pathogenesis. Their diverse modifications, such as O-acetylation and O-methylation, add layers of complexity to their biological functions. While numerous modified sialic acids have been isolated from natural sources, the existence of 2-O-Methyl-β-D-N-acetylneuraminic acid in nature remains an open question. This technical guide delves into the current scientific understanding of this specific sialic acid derivative. It will not chronicle a discovery in nature, for none has been formally documented. Instead, this guide will illuminate the path of its chemical synthesis, its crucial role as a research tool, and the analytical techniques that define its structure. By understanding this synthetic analog, we can better appreciate the potential roles that such a modification, if discovered in nature, might play in biological systems.
The Current Paradigm: An Undiscovered Country in Nature
The family of sialic acids is characterized by a remarkable diversity of substitutions on the core neuraminic acid structure. Modifications such as N-acetylation, N-glycolylation, and O-acetylation at various positions are well-documented across different species and tissues. O-methylation has also been observed, most notably the presence of 8-O-methylated sialic acids in starfish, which are thought to play a role in protecting against microbial sialidases.[1]
However, a comprehensive review of the scientific literature reveals no definitive discovery of 2-O-Methyl-β-D-N-acetylneuraminic acid as a naturally occurring molecule. While its α-anomer has been a subject of chemical synthesis for research purposes, particularly in studies involving influenza virus hemagglutinin, the β-anomer also exists primarily as a product of the laboratory.[2][3] This absence in the natural world, or at least its elusiveness to current detection methods, makes it a fascinating subject of scientific inquiry. Its synthesis and application in research provide invaluable insights into the structure-function relationships of sialic acid interactions.
De Novo Synthesis: Crafting a Molecular Probe
The laboratory synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been developed for sialic acid derivatives, a general and adaptable strategy is presented below. This protocol is a composite of established methodologies and should be adapted and optimized based on available starting materials and laboratory capabilities.
Experimental Protocol: A Generalized Synthetic Pathway
Objective: To synthesize 2-O-Methyl-β-D-N-acetylneuraminic acid from a suitable N-acetylneuraminic acid (Neu5Ac) precursor.
Pillar of Trustworthiness: This protocol incorporates steps for in-process monitoring and purification to ensure the integrity of the final product.
Causality in Experimental Choices: The choice of protecting groups is critical to prevent unwanted side reactions and to direct methylation to the C2 hydroxyl group. The anomeric mixture is often formed, necessitating careful chromatographic separation to isolate the desired β-anomer.
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Anhydrous Methanol
-
Acetyl Chloride or Dowex 50W-X8 (H+ form)
-
Diazomethane or Trimethylsilyldiazomethane
-
Silver Oxide (Ag₂O) or Sodium Hydride (NaH)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for chromatography (e.g., ethyl acetate, hexane, isopropanol, water)
-
Reagents for deprotection (e.g., sodium methoxide in methanol, aqueous sodium hydroxide)
-
Thin Layer Chromatography (TLC) plates and appropriate visualization reagents (e.g., ceric ammonium molybdate stain)
Step-by-Step Methodology:
-
Esterification of the Carboxylic Acid:
-
Suspend Neu5Ac in anhydrous methanol.
-
Cool the suspension to 0°C and slowly add acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until the solution becomes clear.
-
Neutralize the reaction with a suitable base (e.g., silver carbonate) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the methyl ester of Neu5Ac.
-
Rationale: The carboxylic acid must be protected as an ester to prevent it from interfering with subsequent methylation reactions.
-
-
Protection of Hydroxyl Groups:
-
The methyl ester of Neu5Ac is then subjected to protection of the hydroxyl groups, often as acetyl or silyl ethers. A common approach is per-O-acetylation using acetic anhydride and pyridine.
-
Rationale: Protecting the hydroxyl groups at C4, C7, C8, and C9 is essential to direct methylation specifically to the C2 hydroxyl.
-
-
Selective 2-O-Methylation:
-
The fully protected Neu5Ac methyl ester is then selectively deprotected at the anomeric position if necessary, or a direct methylation strategy is employed.
-
A common method for methylation involves treating the protected sialoside with a strong base like sodium hydride in anhydrous DMF, followed by the addition of methyl iodide. This reaction often yields a mixture of α and β anomers.
-
Rationale: The choice of base and solvent is critical for efficient methylation. DMF is a polar aprotic solvent that facilitates SN2 reactions.
-
-
Chromatographic Separation of Anomers:
-
The resulting mixture of 2-O-methylated α and β anomers is carefully separated using column chromatography on silica gel.
-
The separation is monitored by TLC. The anomers typically have slightly different polarities, allowing for their resolution.
-
Rationale: The stereochemistry at the anomeric center (C2) is crucial for biological activity and for its use as a specific molecular probe.
-
-
Deprotection:
-
The isolated, protected 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is then deprotected.
-
O-acetyl groups are typically removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.
-
The methyl ester is subsequently saponified using aqueous sodium hydroxide.
-
The reaction is carefully neutralized, and the final product is purified by ion-exchange chromatography or crystallization.[4]
-
Rationale: Complete removal of all protecting groups is necessary to yield the final target molecule.
-
Visualizing the Synthetic Workflow
Caption: Generalized synthetic workflow for 2-O-Methyl-β-D-N-acetylneuraminic acid.
Structural Elucidation: The Analytical Fingerprint
The unambiguous characterization of synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure and stereochemistry of the synthesized molecule.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include:
-
The N-acetyl methyl protons.
-
The newly introduced O-methyl protons, which will appear as a distinct singlet.
-
The protons on the pyranose ring and the glycerol side chain. The coupling constants between these protons are critical for determining the stereochemistry. The anomeric configuration (α vs. β) is often determined by the chemical shift of H3ax and H3eq and through-space correlations observed in 2D NOESY spectra.
-
-
¹³C NMR: Shows the number of different carbon atoms in the molecule. The chemical shift of the anomeric carbon (C2) is particularly informative for assigning the anomeric configuration. The presence of a signal corresponding to the O-methyl carbon further confirms the success of the methylation step.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule. For instance, an HMBC experiment can show a correlation between the O-methyl protons and the anomeric carbon (C2), definitively confirming the site of methylation.
| Key NMR Signals for Characterization | |
| Technique | Expected Observation |
| ¹H NMR | Singlet for the O-methyl group protons. |
| ¹³C NMR | Signal for the O-methyl carbon. |
| Characteristic chemical shift for the anomeric carbon (C2) indicating the β-configuration. | |
| HMBC (2D NMR) | Correlation between the O-methyl protons and the anomeric carbon (C2). |
| NOESY (2D NMR) | Through-space correlations that help to confirm the β-anomeric configuration. |
Mass Spectrometry (MS)
MS provides highly accurate molecular weight information, confirming the elemental composition of the synthesized compound.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like sialic acids. The mass spectrum will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the sodiated adduct [M+Na]⁺ in positive ion mode.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the addition of a methyl group (CH₂) and the loss of a proton (H) compared to the starting material.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information, although the core pyranose ring of sialic acids is relatively stable.
Applications in Research: A Synthetic Key to Biological Locks
Despite its apparent absence in nature, synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid and its α-anomer are valuable tools in glycobiology and virology.
Probing Viral-Host Interactions
The primary application of 2-O-methylated sialic acids has been in the study of influenza virus binding.[2][3] The hemagglutinin (HA) protein on the surface of the influenza virus recognizes and binds to sialic acids on the surface of host cells, initiating infection.
-
Mechanism of Inquiry: By synthesizing various modified sialic acids, including 2-O-methylated derivatives, researchers can probe the specific structural requirements for HA binding. The presence of the methyl group at the C2 position can sterically hinder or alter the electronic properties of the binding epitope, thereby modulating the affinity of the HA protein.
-
Insights Gained: Studies using these synthetic analogs have helped to map the binding pocket of different influenza virus strains and to understand the molecular basis of host specificity.
Investigating Sialidase Activity
Sialidases (or neuraminidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates. They are found in a wide range of organisms, from viruses to vertebrates, and play crucial roles in nutrition, pathogenesis, and cellular regulation.
-
Substrate Specificity Studies: 2-O-Methyl-β-D-N-acetylneuraminic acid can be used as a substrate or potential inhibitor to study the specificity of different sialidases. The methyl group at the anomeric position can significantly affect the rate of enzymatic cleavage, providing insights into the active site architecture of these enzymes.
Diagram of Research Applications
Caption: Applications of synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid in research.
Future Perspectives: The Biological Significance of a Hypothetical Molecule
While 2-O-Methyl-β-D-N-acetylneuraminic acid remains to be discovered in nature, contemplating its potential biological roles is a valuable intellectual exercise that can guide future research. Drawing parallels with other known sialic acid modifications can provide a framework for such speculation.
-
Modulation of Receptor Recognition: Similar to O-acetylation, 2-O-methylation could significantly alter the recognition of sialic acids by endogenous lectins, such as Siglecs, which are crucial regulators of the immune system. This could lead to fine-tuning of immune responses.
-
Protection from Sialidases: The presence of a methyl group at the anomeric carbon would likely confer resistance to many sialidases. This could be a mechanism to stabilize sialoglycoconjugates on the cell surface, prolonging their functional lifespan. The discovery of 8-O-methylated sialic acids in starfish, which are resistant to some sialidases, supports this hypothesis.[1]
-
Regulation of Cell Adhesion: By altering the conformation and charge distribution of the sialic acid, 2-O-methylation could influence cell-cell and cell-matrix interactions, impacting processes such as development and metastasis.
The search for novel, naturally occurring sialic acid modifications is an ongoing endeavor. The development of more sensitive analytical techniques may one day lead to the discovery of 2-O-Methyl-β-D-N-acetylneuraminic acid in a biological sample. Until then, its synthetic counterpart will continue to serve as an indispensable tool for unraveling the complexities of the sialoglycome.
References
-
Potier, M., et al. Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry. 1979;18(13):2783-7. Available from: [Link]
-
Yu, H., et al. The Evolutionary Emergence Of N-Acetylneuraminic Acid (Sialic Acid)-Containing Glycosphingolipids From Deuterosome Echinodermata Starfish. Journal of Glycobiology. 2014;3(2). Available from: [Link]
-
Warner, T.G., et al. Synthesis of 2'-(4-methylumbelliferyl)-.alpha.-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry. 1979;18(13):2783-2787. Available from: [Link]
-
Wikipedia. N-Acetylneuraminic acid. Available from: [Link]
Sources
An In-Depth Technical Guide to 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Key Synthetic Probe in Glycobiology
Abstract
This technical guide provides a comprehensive overview of 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me), a pivotal synthetic derivative of N-acetylneuraminic acid (Neu5Ac). While a diverse array of natural modifications of sialic acids, such as O-acetylation and 8-O-methylation, play crucial roles in biological systems, 2-O-methylation of sialic acids is not a commonly observed natural modification. Consequently, Neu5Ac2Me has emerged as an invaluable tool for researchers in glycobiology, virology, and toxicology. Its primary function lies in its application as a molecular probe and competitive inhibitor to elucidate the intricate interactions between host-cell sialoglycans and pathogens. This guide delves into the synthesis, analytical characterization, and key applications of Neu5Ac2Me, with a particular focus on its utility in studying influenza virus and Clostridium botulinum toxin interactions.
Introduction to Sialic Acid Diversity and the Role of Synthetic Analogs
Sialic acids are a family of over 50 structurally diverse nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] This terminal location makes them critical mediators of a vast array of biological phenomena, including cell-cell recognition, immune regulation, and host-pathogen interactions.[1] The remarkable functional diversity of sialic acids is further expanded by a range of natural modifications, including O-acetylation, O-methylation (e.g., at the 8-position), sulfation, and phosphorylation.[1][3] These modifications can profoundly alter the binding specificities of sialic acid-recognizing proteins, thereby fine-tuning biological responses.
While endogenous 2-O-methylation of sialic acids has not been widely reported, the synthetic analog, 2-O-Methyl-β-D-N-acetylneuraminic acid, has proven to be an indispensable tool for glycobiology research. By modifying the anomeric hydroxyl group, which is crucial for the formation of the glycosidic linkage, Neu5Ac2Me serves as a stable, non-hydrolyzable mimic of terminal sialic acid residues. This property makes it an excellent candidate for studying the binding interactions of various sialic acid-binding proteins, including viral hemagglutinins and bacterial toxins.
Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid
The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is typically achieved through chemical methods, starting from the readily available N-acetylneuraminic acid. While chemoenzymatic approaches are employed for the synthesis of various sialic acid derivatives, chemical synthesis offers a direct route to this specific modification.[4]
Chemical Synthesis Workflow
The chemical synthesis of Neu5Ac2Me generally involves a multi-step process that includes protection of reactive groups, selective methylation of the 2-hydroxyl group, and subsequent deprotection.
Caption: General workflow for the chemical synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid, adapted from established methodologies for sialic acid chemistry.[1][5]
Step 1: Per-O-acetylation and Methyl Esterification of Neu5Ac
-
Suspend N-acetylneuraminic acid in a suitable solvent such as methanol.
-
Add a catalyst, for example, Dowex 50W-X8 (H+ form), and stir at room temperature to achieve methyl esterification of the carboxylic acid.
-
Filter the resin and evaporate the solvent.
-
Treat the resulting methyl ester with acetic anhydride in the presence of a base like pyridine to acetylate all hydroxyl groups.
-
Purify the per-O-acetylated methyl ester of Neu5Ac by silica gel chromatography.
Step 2: Selective 2-O-Methylation
-
The per-O-acetylated methyl ester is then subjected to a reaction that facilitates the introduction of a methyl group at the anomeric position. This can be achieved by reacting a 2-chloro derivative with methanol.
-
Alternatively, direct methylation of a partially protected Neu5Ac derivative can be employed.
Step 3: Deprotection
-
The O-acetyl and methyl ester protecting groups are removed by saponification using a base such as sodium methoxide in methanol, followed by neutralization with an acidic resin.
-
Purify the final product, 2-O-Methyl-β-D-N-acetylneuraminic acid, using ion-exchange chromatography.
Analytical Characterization
The structural integrity and purity of synthesized 2-O-Methyl-β-D-N-acetylneuraminic acid are confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Neu5Ac2Me.[6][7]
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation: Mix 1 µL of the purified Neu5Ac2Me solution (in water or methanol) with 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid) on a MALDI target plate.
-
Air Dry: Allow the mixture to air dry at room temperature.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the [M+Na]+ adduct is commonly observed.
Expected Fragmentation: The fragmentation pattern of sialic acids in MS/MS can provide valuable structural information. For 2-O-methylated Neu5Ac, the presence of the methyl group at the anomeric carbon will influence the fragmentation, and the characteristic loss of the methyl group or fragments containing it can be monitored.[8]
| Ion | Expected m/z (Negative Ion Mode) | Description |
| [M-H]⁻ | 322.12 | Deprotonated molecular ion |
| [M-H-CH₃OH]⁻ | 290.09 | Loss of methanol |
| [M-H-CO₂]⁻ | 278.13 | Decarboxylation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of Neu5Ac2Me, providing information on the stereochemistry and the position of the methyl group.[9][10]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete assignment.
Key Diagnostic NMR Signals: The presence of the 2-O-methyl group introduces a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The chemical shifts of the protons and carbons around the anomeric center will also be significantly affected compared to the parent Neu5Ac.
| Nucleus | Expected Chemical Shift (ppm in D₂O) | Description |
| ¹H (O-CH₃) | ~3.3-3.5 | Singlet, 3H |
| ¹³C (O-CH₃) | ~52-54 | |
| ¹³C (C-2) | ~100-102 | Anomeric carbon, shifted due to methylation |
graph "NMR_Analysis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Sample [label="Neu5Ac2Me in D₂O"]; NMR_Spectrometer [label="High-Field NMR Spectrometer"]; OneD_Spectra [label="1D Spectra (¹H, ¹³C)"]; TwoD_Spectra [label="2D Spectra (COSY, HSQC, HMBC)"]; Structure_Confirmation [label="Structure Confirmation"];
Sample -> NMR_Spectrometer; NMR_Spectrometer -> OneD_Spectra; NMR_Spectrometer -> TwoD_Spectra; OneD_Spectra -> Structure_Confirmation; TwoD_Spectra -> Structure_Confirmation; }
Caption: Workflow for the NMR-based structural elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Function in Glycobiology: A Molecular Probe for Host-Pathogen Interactions
The primary function of 2-O-Methyl-β-D-N-acetylneuraminic acid in glycobiology is its use as a synthetic tool to investigate the binding of pathogens to host cell surface sialic acids. Methylation at the anomeric C-2 position prevents its enzymatic cleavage by neuraminidases and its transfer by sialyltransferases, making it a stable analog for binding studies.[4][10]
Influenza Virus Binding
Influenza viruses initiate infection by binding to sialic acid-containing glycans on the surface of host cells via their hemagglutinin (HA) protein.[9][11] The specificity of this interaction is a key determinant of the virus's host range. 2-O-Methyl-α-D-N-acetylneuraminic acid is used as a model compound to study the binding affinity and specificity of influenza HA.[4][9] NMR titration experiments, where the chemical shifts of the sialic acid analog are monitored upon addition of the HA protein, can be used to determine the dissociation constant (Kd) of the interaction.[9]
Clostridium botulinum Toxin Interaction
Clostridium botulinum neurotoxins (BoNTs) are highly potent toxins that cause botulism. Some serotypes of BoNTs are known to bind to sialic acid-containing receptors on the surface of intestinal epithelial cells as a first step in their absorption.[12][13] 2-O-Methyl-α-D-N-acetylneuraminic acid has been utilized as a competitive inhibitor in studies investigating the binding of botulinum toxin to its cellular receptors.[4] These studies help to elucidate the role of sialic acid in the toxin's mechanism of action and can aid in the development of potential therapeutics.[14]
Caption: Role of 2-O-Methyl-β-D-N-acetylneuraminic acid as a competitive inhibitor in host-pathogen interactions.
Conclusion and Future Perspectives
2-O-Methyl-β-D-N-acetylneuraminic acid stands as a testament to the power of chemical synthesis in advancing our understanding of complex biological systems. While not a known natural modification, its utility as a stable and specific molecular probe is undeniable. It has played a significant role in characterizing the binding interactions of important human pathogens with their host cell receptors.
Future research will likely continue to leverage Neu5Ac2Me and other synthetic sialic acid analogs to explore the intricacies of host-pathogen interactions. The development of more complex sialoglycan structures incorporating this modification could provide even more detailed insights into the binding preferences of viral and bacterial lectins. Furthermore, the use of such synthetic probes in high-throughput screening assays may facilitate the discovery of novel anti-infective agents that target the initial stages of pathogen attachment.
References
- Kamerling, J. P., Schauer, R., Shukla, A. K., Stoll, S., Van Halbeek, H., & Vliegenthart, J. F. G. (1987). Migration of O-acetyl groups in N,O-acetylneuraminic acids. European Journal of Biochemistry, 162(3), 601–607.
- Wheeler, S. F., & Harvey, D. J. (2007). and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum.
-
Potier, M., Mameli, L., Bélisle, M., Dallaire, L., & Melançon, S. B. (1979). Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry, 18(13), 2783–2787. Available at: [Link]
-
Kamerling, J. P., Schauer, R., Shukla, A. K., Stoll, S., van Halbeek, H., & Vliegenthart, J. F. (1987). Migration of O-acetyl groups in N,O-acetylneuraminic acids. Retrieved from [Link]
-
Sauter, N. K., Bednarski, M. D., Wurzburg, B. A., Hanson, J. E., Whitesides, G. M., Skehel, J. J., & Wiley, D. C. (1989). Hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants: a 500-MHz proton nuclear magnetic resonance study. Biochemistry, 28(21), 8388–8396. Available at: [Link]
-
Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., ... & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. RSC Chemical Biology, 4(3), 253-261. Available at: [Link]
- Kononov, L. O., Chinarev, A. A., Zinin, A. I., & Gobble, C. (2014). Synthesis of a-N-Acetylneuraminic Acid Methyl Glycoside. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2 (pp. 197-206). CRC Press.
-
Wikipedia. (2024). N-Acetylneuraminic acid. Retrieved from [Link]
-
Kononov, L. O., Chinarev, A. A., Zinin, A. I., & Gobble, C. (2014). 22 Synthesis of α-N- Acetylneuraminic Acid Methyl Glycoside. ResearchGate. Retrieved from [Link]
-
Rinninger, A., Richet, C., Pons, A., Kohla, G., Schauer, R., Bauer, H. C., ... & Vlasak, R. (2006). Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue. Glycoconjugate journal, 23(1-2), 73–84. Available at: [Link]
-
Chu, V. C., & Whittaker, G. R. (2004). Entry of Influenza A Virus with a α2,6-Linked Sialic Acid Binding Preference Requires Host Fibronectin. Journal of virology, 78(19), 10763–10772. Available at: [Link]
-
Azurmendi, H. F., Vionnet, J., Wright, P. E., & Dyson, H. J. (2010). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of the American Chemical Society, 132(7), 2342–2353. Available at: [Link]
-
An, Y., Le, T. T., & Zhang, F. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Scientific reports, 7(1), 1-10. Available at: [Link]
-
Tsukamoto, K., Kohda, T., Mukamoto, M., Kozaki, S., & Iida, T. (2005). Involvement of sialic acid in transport of serotype C1 botulinum toxins through rat intestinal epithelial cells. Biochimica et Biophysica Acta (BBA)-General Subjects, 1724(1-2), 167-172. Available at: [Link]
-
Ojima, I., & Das, P. (2012). Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. Toxins, 4(1), 29-43. Available at: [Link]
-
Nishikaze, T., & Tashima, Y. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry, 8(1), A0071-A0071. Available at: [Link]
-
Egloff, M. P., Benarroch, D., Selisko, B., Romette, J. L., & Canard, B. (2002). An RNA cap (nucleoside-2′-O-)-methyltransferase in the flavivirus RNA polymerase NS5: crystal structure and functional characterization. The EMBO journal, 21(11), 2757–2768. Available at: [Link]
- Kletter, D., Feize, V., & Krupkin, M. (2019). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of The American Society for Mass Spectrometry, 30(11), 2266-2276.
-
de Vries, R. P., de Vries, E., Martínez-Romero, C., McBride, R., van Kuppeveld, F. J., Rottier, P. J., ... & Paulson, J. C. (2019). The 2nd sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance. PLoS pathogens, 15(6), e1007860. Available at: [Link]
-
Couesnon, A., Pereira, Y., & Popoff, M. R. (2009). Interaction of Botulinum Toxin with the Epithelial Barrier. Toxins, 1(1), 19–33. Available at: [Link]
-
Matsumura, T., Suzuki, T., Ito, R., Kurebayashi, Y., Takashina, K., Ohta, T., ... & Suzuki, Y. (2010). Sialic acid-dependent binding and transcytosis of serotype D botulinum neurotoxin and toxin complex in rat intestinal epithelial cells. Biochimica et Biophysica Acta (BBA)-General Subjects, 1800(3), 321-328. Available at: [Link]
- Garcés-García, F. J., & de la Fuente, J. (2018). Investigating the Interaction Between Influenza and Sialic Acid: Making and Breaking the Link. In Influenza Virus (pp. 1-17). IntechOpen.
- de Vries, R. P., de Vries, E., Martínez-Romero, C., McBride, R., van Kuppeveld, F. J., Rottier, P. J., ... & Paulson, J. C. (2019). The 2 sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance.
- Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Yu, H., Chokhawala, H., Huang, S., & Chen, X. (2006). Three basic forms of naturally occurring sialic acids: Neu5Ac, Neu5Gc and KDN. Macromolecular bioscience, 6(9), 753-762.
- Lee, K. B., Kim, J. H., & Lee, Y. C. (2002). Applications of Tandem Mass Spectrometry in the Structure Determination of Permethylated Sialic Acid-containing Oligosaccharides. Bulletin of the Korean Chemical Society, 23(10), 1363-1368.
-
Stallforth, P., Matthies, S., Adibekian, A., Gillingham, D. G., Hilvert, D., & Seeberger, P. H. (2012). De novo chemoenzymatic synthesis of sialic acid. Chemical communications, 48(98), 11987-11989. Available at: [Link]
Sources
- 1. Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carbosynusa.com [carbosynusa.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants: a 500-MHz proton nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of sialic acid in transport of serotype C1 botulinum toxins through rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of Botulinum Toxin with the Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Guide to the Chemoenzymatic Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Novel Sialoside for Advanced Glycoengineering
Foreword: The Significance of Modified Sialosides in Modern Drug Discovery
Sialic acids, terminal monosaccharides on the glycan chains of vertebrate cell surfaces, are pivotal mediators of a vast array of biological processes, from cell-cell recognition and immune modulation to pathogen invasion. The ability to introduce precise modifications to the sialic acid scaffold offers an unparalleled opportunity to develop novel therapeutic agents and sophisticated molecular probes. This guide provides an in-depth technical overview of a chemoenzymatic strategy for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid, a novel sialic acid derivative with potential applications in enhancing the stability and modulating the binding affinity of sialoglycoconjugates in drug development. By leveraging the substrate promiscuity of key enzymes in the sialic acid biosynthetic pathway, we can forge a path to this unique molecule, opening new avenues for research and therapeutic innovation.
Strategic Overview: A Chemoenzymatic Approach
The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is best approached through a chemoenzymatic strategy that marries the precision of chemical synthesis with the efficiency and stereoselectivity of enzymatic catalysis. This approach circumvents the challenges of purely chemical synthesis, which often involves complex protection and deprotection steps with potentially low yields. Our strategy is centered around a one-pot, multi-enzyme (OPME) system.[1][2]
The core of this strategy involves three key stages:
-
Chemical Synthesis of the Precursor: The journey begins with the chemical synthesis of 2-O-Methyl-N-acetyl-D-mannosamine (2-O-Me-ManNAc), the methylated precursor to our target sialic acid.
-
Enzymatic Aldol Condensation: Next, we employ N-acetylneuraminic acid aldolase (NAL) to catalyze the aldol condensation of 2-O-Me-ManNAc with pyruvate, forming 2-O-Methyl-N-acetylneuraminic acid (2-O-Me-Neu5Ac).
-
Enzymatic Activation and Sialylation: The newly synthesized 2-O-Me-Neu5Ac is then activated to its high-energy donor form, CMP-2-O-Me-Neu5Ac, by CMP-sialic acid synthetase (CSS). This activated sugar can then be transferred to a suitable acceptor by a sialyltransferase (ST) to form the desired β-linked sialoside.
This guide will provide a conceptual framework and detailed, albeit projected, protocols for each of these stages, grounded in the established principles of glycobiology and enzymatic synthesis.
The Precursor: Chemical Synthesis of 2-O-Methyl-N-acetyl-D-mannosamine
Proposed Synthetic Strategy:
A multi-step chemical synthesis would likely involve:
-
Protection of N-acetyl-D-mannosamine: Selective protection of the hydroxyl groups at the C3, C4, and C6 positions is crucial to ensure specific methylation at the C2 position. This can be achieved using protecting groups such as benzyl ethers or silyl ethers.
-
Methylation of the C2-Hydroxyl Group: With the other hydroxyl groups protected, the free C2-hydroxyl group can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride.
-
Deprotection: The final step involves the removal of the protecting groups to yield the desired 2-O-Methyl-N-acetyl-D-mannosamine.
This chemical synthesis step is critical and requires careful optimization of reaction conditions to achieve a good yield of the desired precursor.
The Core Enzymatic Cascade: A One-Pot, Three-Enzyme System
The power of chemoenzymatic synthesis is fully realized in the one-pot, multi-enzyme (OPME) system, which allows for the sequential conversion of the precursor to the final product without the need for intermediate purification steps. This approach is not only efficient but also minimizes product loss.
Our proposed OPME system for the synthesis of a 2-O-methylated sialoside comprises three key enzymes:
-
N-Acetylneuraminic Acid Aldolase (NAL): This enzyme catalyzes the reversible aldol condensation of an N-acetylmannosamine derivative with pyruvate. The substrate promiscuity of NALs from various sources, such as Pasteurella multocida, has been demonstrated, suggesting they can accommodate modifications on the ManNAc backbone.[3]
-
CMP-Sialic Acid Synthetase (CSS): CSS activates the newly formed sialic acid derivative by coupling it with cytidine triphosphate (CTP) to form the high-energy sugar nucleotide donor, CMP-sialic acid. Microbial CSS enzymes, particularly from Neisseria meningitidis, are known for their broad substrate specificity, accepting modifications at various positions of the sialic acid molecule.[4][5]
-
Sialyltransferase (ST): This enzyme transfers the activated sialic acid from the CMP-donor to a specific acceptor molecule, forming the final sialoside with the desired β-linkage. The choice of sialyltransferase will determine the linkage (e.g., α2,3-, α2,6-, or α2,8-).
The entire enzymatic cascade can be visualized as follows:
Figure 1: Chemoenzymatic synthesis workflow for 2-O-Methyl-β-D-N-acetylneuraminic acid glycoside.
Detailed Experimental Protocols (Projected)
The following protocols are hypothetical but are based on established methods for the chemoenzymatic synthesis of sialic acid derivatives.[2][4][6] Optimization of each step will be necessary for achieving high yields.
Synthesis of 2-O-Methyl-N-acetyl-D-mannosamine (Chemical)
-
Step 1: Protection of ManNAc: Dissolve N-acetyl-D-mannosamine in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) in a stepwise manner to selectively protect the C3, C4, and C6 hydroxyl groups. Monitor the reaction by Thin Layer Chromatography (TLC). Purify the protected intermediate by column chromatography.
-
Step 2: Methylation: Dissolve the protected ManNAc in an anhydrous solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride) at a low temperature, followed by the addition of methyl iodide. Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction carefully and extract the product.
-
Step 3: Deprotection: Dissolve the methylated and protected intermediate in a suitable solvent and remove the protecting groups. For benzyl groups, catalytic hydrogenation (e.g., using palladium on carbon) is a common method. For silyl groups, fluoride-based reagents (e.g., tetrabutylammonium fluoride) are used. Purify the final product, 2-O-Methyl-N-acetyl-D-mannosamine, by column chromatography.
-
Characterization: Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
One-Pot Enzymatic Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid Glycoside
-
Reaction Mixture Preparation: In a single reaction vessel, combine the following components in a suitable buffer (e.g., Tris-HCl, pH 7.5):
-
2-O-Methyl-N-acetyl-D-mannosamine (starting precursor)
-
Pyruvic acid (sodium salt)
-
Cytidine triphosphate (CTP)
-
Acceptor glycan (e.g., lactose for a proof-of-concept synthesis)
-
Magnesium chloride (as a cofactor for CSS)
-
Recombinant N-acetylneuraminic acid aldolase (NAL)
-
Recombinant CMP-sialic acid synthetase (CSS)
-
Recombinant sialyltransferase (ST) (e.g., a β-galactoside α2,3-sialyltransferase)
-
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction over time using TLC or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[8]
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate the enzymatic activity by heating the mixture (e.g., 95°C for 5 minutes) or by adding a quenching agent like ethanol.
| Component | Suggested Concentration | Rationale |
| 2-O-Me-ManNAc | 20-50 mM | Starting substrate for the enzymatic cascade. |
| Pyruvate | 50-100 mM | Excess pyruvate drives the NAL-catalyzed reaction towards synthesis.[6] |
| CTP | 25-60 mM | Co-substrate for CSS to activate the sialic acid. |
| Acceptor Glycan | 10-30 mM | Substrate for the final sialylation step. |
| MgCl₂ | 10-20 mM | Essential cofactor for the activity of many CSS enzymes.[9] |
| NAL | 1-5 U/mL | Catalyzes the initial aldol condensation. |
| CSS | 1-5 U/mL | Activates the newly formed sialic acid. |
| ST | 0.5-2 U/mL | Transfers the activated sialic acid to the acceptor. |
| Buffer | 100 mM Tris-HCl, pH 7.5 | Provides a stable pH environment for optimal enzyme activity. |
Table 1: Suggested reaction components and their concentrations for the one-pot synthesis.
Purification and Characterization
Purification of the final 2-O-methylated sialoside from the reaction mixture is a critical step to obtain a high-purity product for downstream applications.
Purification Strategy
A multi-step purification protocol is recommended:
-
Removal of Proteins: Centrifuge the terminated reaction mixture to pellet the denatured enzymes.
-
Anion-Exchange Chromatography: The negatively charged sialoside can be effectively separated from unreacted neutral sugars and other components using a strong anion-exchange (SAX) column. Elution is typically achieved with a salt gradient (e.g., NaCl or ammonium bicarbonate).[10]
-
Size-Exclusion Chromatography (optional): For further purification and desalting, size-exclusion chromatography can be employed.
It is important to note that O-acetyl groups on sialic acids can be labile, and care should be taken during purification to avoid basic conditions that could potentially lead to the loss of the methyl group, although a methyl ether is generally more stable than an ester.
Characterization of the Final Product
The structure and purity of the synthesized 2-O-Methyl-β-D-N-acetylneuraminic acid glycoside must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of carbohydrates. Specific chemical shifts and coupling constants will confirm the presence of the methyl group at the C2 position, the N-acetyl group, and the stereochemistry of the glycosidic linkage.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) will be used to determine the molecular weight of the product, confirming the addition of the 2-O-methyl-Neu5Ac moiety to the acceptor glycan. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.
Conclusion and Future Perspectives
The chemoenzymatic synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid represents a significant step forward in the field of glycoengineering. The proposed one-pot, multi-enzyme strategy offers an efficient and elegant route to this novel sialoside. The successful synthesis of this compound will provide researchers and drug development professionals with a valuable tool to probe and modulate biological systems. The enhanced stability of the 2-O-methyl ether linkage compared to other modifications could lead to the development of sialoglycan-based therapeutics with improved pharmacokinetic properties. Further exploration of the substrate promiscuity of other enzymes in the sialic acid pathway could open the door to an even wider array of modified sialosides with tailored functionalities.
References
- Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS chemical biology, 5(2), 163–176.
- Yu, H., & Chen, X. (2016). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. Methods in enzymology, 570, 139–156.
- Li, Y., & Chen, X. (2012). Sialidase-catalyzed one-pot multienzyme (OPME) synthesis of sialidase transition-state analogue inhibitors. ACS chemical biology, 7(3), 489–497.
- Zhang, L., & Chen, X. (2014). Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins. The Journal of Organic Chemistry, 79(15), 6895-6906.
- Yu, H., Chokhawala, H., Karpel, R., & Chen, X. (2005). Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases. Bioorganic & medicinal chemistry, 13(17), 5279–5290.
- Bloemendal, V. R., van den Broek, L. A., & van der Marel, G. A. (2015). Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase in a Continuous Flow Reactor.
- Bloemendal, V. R., van den Broek, L. A., & van der Marel, G. A. (2015). Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor.
- Yu, H., & Chen, X. (2016). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. JoVE (Journal of Visualized Experiments), (113), e54224.
- Yu, H., & Chen, X. (2016). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. Methods in enzymology, 570, 139-156.
-
TLC analysis of one-pot three-enzyme synthesis of sialosides using... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
-
Purification of polysialic acid by anion ion exchange chromatography - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
- Varki, A., & Schauer, R. (1985). The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. Analytical biochemistry, 149(1), 159–169.
- Guan, Z., & Wong, C. H. (2010). Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. Journal of the American Chemical Society, 132(21), 7429–7438.
- Guan, Z., & Wong, C. H. (2010). Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. The Journal of biological chemistry, 285(21), 16033–16041.
- Chen, X., & Varki, A. (2007). Pasteurella multocida sialic acid aldolase: a promising biocatalyst. Glycobiology, 17(11), 1185–1194.
- Phillips, M. B., et al. (2020). Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. Molecules, 25(21), 5194.
- Willis, L. M., & Gaber, B. P. (2011). Pasteurella multocida CMP-sialic acid synthetase and mutants of Neisseria meningitidis CMP-sialic acid synthetase with improved substrate promiscuity. Glycobiology, 21(10), 1355–1364.
- Gorenflos López, J. L., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR.
-
Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link].
- Azurmendi, H. F., & Prestegard, J. H. (2006). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of the American Chemical Society, 128(38), 12484–12493.
- Li, Y., et al. (2020). Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography.
- Liu, T., et al. (2015). Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. Scientific reports, 5, 9346.
-
Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link].
-
Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link].
-
N-Acetylmannosamine - Wikipedia. (2023, December 1). Retrieved January 15, 2026, from [Link].
-
NMR detection and characterization of sialylated glycoproteins and cell surface polysaccharides - R Discovery. (n.d.). Retrieved January 15, 2026, from [Link].
-
Sialic acid derivatization for glycan analysis by mass spectrometry - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link].
-
Synthesis of C6-modified N-acetylmannosamine analogs - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
-
(PDF) NMR Spectroscopy of Sialic Acids - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
- US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents. (n.d.).
-
Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link].
-
Isolation and Purification of Sialic Acids - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
-
Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - Sci-Hub. (n.d.). Retrieved January 15, 2026, from [Link].
-
MALDI-MS analysis of sialylated N-glycan linkage isomers using solid-phase two step derivatization method - PubMed. (n.d.). Retrieved January 15, 2026, from [Link].
-
Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - NIH. (n.d.). Retrieved January 15, 2026, from [Link].
-
Chemical Synthesis and Enzymatic Testing of CMP-Sialic Acid Derivatives - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link].
-
Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues - Radboud Repository. (n.d.). Retrieved January 15, 2026, from [Link].
Sources
- 1. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymic synthesis of N-acetyl-D-mannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannosamine inhibits the synthesis of putative glycoinositol phospholipid anchor precursors in mammalian cells without incorporating into an accumulated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9095597B2 - N-acetyl mannosamine as a therapeutic agent - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-O-Methyl-β-D-N-acetylneuraminic acid: Properties, Synthesis, and Applications in Glycobiology Research
This technical guide provides a comprehensive overview of 2-O-Methyl-β-D-N-acetylneuraminic acid, a methylated derivative of the ubiquitous sialic acid, N-acetylneuraminic acid (Neu5Ac). Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and critical applications of this compound, offering field-proven insights into its utility in advancing our understanding of glycobiology.
Introduction: The Significance of Sialic Acid Methylation
Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological processes, from cell-cell recognition and signaling to pathogen invasion. The functional diversity of sialic acids is expanded through various modifications, including O-methylation. The methylation at the C-2 position of N-acetylneuraminic acid to form 2-O-Methyl-β-D-N-acetylneuraminic acid has significant implications for its chemical properties and biological interactions. This modification can influence the conformation of the sialic acid and its susceptibility to enzymatic cleavage by sialidases, making it a valuable tool for probing the intricacies of sialoglycan recognition and metabolism.
Part 1: Core Physicochemical and Structural Information
CAS Number: 23755-35-3[1]
Chemical and Physical Properties
A summary of the key physicochemical properties of 2-O-Methyl-β-D-N-acetylneuraminic acid is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₉ | [1] |
| Molecular Weight | 323.30 g/mol | [1][2] |
| Melting Point | 162-165°C | [2] |
| Boiling Point | 732.6°C (Predicted) | [1] |
| Flash Point | 396.9°C (Predicted) | [1] |
| Solubility | Soluble in water, methanol, and DMSO. | [2] |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [2] |
Structural Elucidation: The β-Anomeric Configuration
The defining feature of this molecule is the β-anomeric configuration of the O-methyl group at the C-2 position. This stereochemistry is critical as it dictates the spatial orientation of the methyl group and, consequently, its interaction with binding partners such as enzymes and lectins. The structural identity and purity of 2-O-Methyl-β-D-N-acetylneuraminic acid are typically confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry. The chemical shift and coupling constants of the anomeric proton (H3ax and H3eq) are particularly diagnostic for the β-configuration. In general, for β-sialosides, the H3ax signal appears at a higher field compared to the corresponding α-anomer. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals and confirm the connectivity within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. Techniques like electrospray ionization (ESI) are commonly used for the analysis of such polar molecules.
Part 2: Synthesis and Purification
The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is a multi-step process that requires careful control of stereochemistry. While a specific, detailed protocol for the β-anomer is not extensively published, a general and logical synthetic strategy can be inferred from established methods for the synthesis of sialic acid glycosides.
Conceptual Synthetic Workflow
The synthesis generally proceeds through the protection of the carboxyl and hydroxyl groups of N-acetylneuraminic acid, followed by a stereoselective glycosylation at the anomeric C-2 position, and subsequent deprotection.
Caption: Conceptual workflow for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Step-by-Step Methodological Considerations
-
Protection of N-Acetylneuraminic Acid: The starting material, N-acetylneuraminic acid, is first per-acetylated, and the carboxylic acid is converted to its methyl ester. This protects the reactive hydroxyl and carboxyl groups, preventing unwanted side reactions.
-
Formation of a Glycosyl Donor: The protected N-acetylneuraminic acid is then converted into a suitable glycosyl donor. This often involves the introduction of a good leaving group at the anomeric center, such as a halide or a thioether.
-
Stereoselective Methylation: The key step is the stereoselective introduction of the methyl group at the C-2 position. The choice of solvent, promoter (e.g., a Lewis acid), and temperature is critical to favor the formation of the β-anomer over the thermodynamically more stable α-anomer. The use of a participating solvent or neighboring group participation can influence the stereochemical outcome.
-
Deprotection: The final step involves the removal of all protecting groups under basic conditions (e.g., sodium methoxide in methanol for O-acetyl groups) followed by saponification of the methyl ester to yield the final product.
-
Purification: The crude product is typically purified by crystallization or column chromatography on silica gel or an ion-exchange resin to yield the pure 2-O-Methyl-β-D-N-acetylneuraminic acid.
Part 3: Biological Activity and Applications in Research
The primary utility of 2-O-Methyl-β-D-N-acetylneuraminic acid in a research context stems from its modified structure, which can act as a probe or inhibitor in biological systems that recognize sialic acids.
Probing Enzyme-Substrate Interactions
The methylation at the C-2 position renders the glycosidic bond resistant to cleavage by most sialidases (neuraminidases). This property makes it an excellent tool for:
-
Studying Sialidase Specificity: By comparing the enzymatic activity on native sialosides versus 2-O-methylated analogs, researchers can probe the active site requirements of different sialidases. The inability of an enzyme to cleave the methylated substrate provides strong evidence for a catalytic mechanism that involves interaction with the C-2 hydroxyl group.
-
Inhibition of Sialidases: Due to its resistance to cleavage, 2-O-Methyl-β-D-N-acetylneuraminic acid can act as a competitive inhibitor of sialidases, binding to the active site without being processed.
Investigating Viral-Host Interactions
Many viruses, including influenza, utilize sialic acids on host cells as receptors for entry. The hemagglutinin protein on the surface of the influenza virus binds to terminal sialic acids. The neuraminidase enzyme of the virus is then responsible for cleaving these sialic acids to release newly formed viral particles from the infected cell.
Caption: Role of sialic acid and its methylated analog in influenza virus-host cell interactions.
2-O-Methyl-β-D-N-acetylneuraminic acid can be used to:
-
Study Hemagglutinin Binding: As a stable analog of the natural receptor, it can be used in binding assays (e.g., surface plasmon resonance, NMR) to characterize the affinity and specificity of viral hemagglutinins for sialic acid.
-
Develop Antiviral Strategies: By acting as a neuraminidase inhibitor, it can prevent the release of new virus particles, thus halting the spread of infection. While not a drug itself, it serves as a lead compound and a research tool for the development of more potent antiviral agents.
Glycoengineering and Cellular Labeling
In the field of glycoengineering, unnatural sialic acid precursors can be metabolically incorporated into the glycans of living cells. While the efficiency of incorporation of 2-O-methylated sialic acid would need to be empirically determined, this approach could potentially be used to introduce sialidase-resistant sialic acids onto cell surfaces. This would allow for the study of the biological consequences of altered sialic acid cleavage in a cellular context.
Part 4: Experimental Protocols
While detailed, validated protocols specifically using 2-O-Methyl-β-D-N-acetylneuraminic acid are not widely available in the public domain, the following outlines the principles of common experimental workflows where this compound would be a valuable reagent.
Protocol 1: Sialidase Inhibition Assay
Objective: To determine the inhibitory potential of 2-O-Methyl-β-D-N-acetylneuraminic acid on a specific sialidase.
Principle: A fluorogenic or chromogenic sialidase substrate is used. The rate of product formation is measured in the presence and absence of the inhibitor.
Materials:
-
Sialidase enzyme of interest
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid)
-
2-O-Methyl-β-D-N-acetylneuraminic acid (inhibitor)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of 2-O-Methyl-β-D-N-acetylneuraminic acid in assay buffer.
-
In a 96-well plate, add increasing concentrations of the inhibitor to the wells.
-
Add the sialidase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Hemagglutinin Binding Assay (Competitive ELISA)
Objective: To assess the binding of 2-O-Methyl-β-D-N-acetylneuraminic acid to influenza hemagglutinin.
Principle: A sialylated glycoprotein is coated onto an ELISA plate. The binding of a labeled hemagglutinin to the coated plate is competed with free 2-O-Methyl-β-D-N-acetylneuraminic acid.
Materials:
-
Sialylated glycoprotein (e.g., fetuin)
-
Recombinant influenza hemagglutinin (HA), labeled with an enzyme (e.g., HRP) or a tag (e.g., His-tag)
-
2-O-Methyl-β-D-N-acetylneuraminic acid (competitor)
-
ELISA plate
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the sialylated glycoprotein.
-
Block the remaining protein-binding sites with blocking buffer.
-
In a separate plate, pre-incubate the labeled HA with varying concentrations of 2-O-Methyl-β-D-N-acetylneuraminic acid.
-
Transfer the HA-competitor mixtures to the coated ELISA plate and incubate.
-
Wash the plate to remove unbound HA.
-
Add the detection substrate and measure the signal.
-
A decrease in signal with increasing competitor concentration indicates binding. Plot the signal against the competitor concentration to determine the binding affinity.
Conclusion
2-O-Methyl-β-D-N-acetylneuraminic acid is a valuable and versatile tool for researchers in glycobiology and related fields. Its resistance to sialidase cleavage and its ability to mimic natural sialic acid in binding interactions make it an ideal probe for dissecting the complexities of sialoglycan recognition. As our understanding of the "glycocode" continues to expand, the use of such precisely modified monosaccharides will undoubtedly play a crucial role in the development of new diagnostics and therapeutics targeting glycan-mediated processes.
References
- Biosynth. (n.d.). N-Acetyl-2-O-methyl-α-D-neuraminic acid | 50930-22-8.
- PubChem. (n.d.). 2-O-methyl-5-N-acetyl-alpha-D-neuraminic acid.
- Biosynth. (n.d.). N-Acetyl-2-O-methyl-b-D-neuraminic acid | 23755-35-3 | MM06496.
- InvivoChem. (n.d.). N-Acetyl-2-O-methyl-β-neuraminic acid.
- Alvarado-Melendez, E. I., de Jong, H., Hartman, J. E. M., Ong, J. Y., Wösten, M. M. S. M., & Wennekes, T. (2024). Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria. Glycobiology, 34(10), cwae071.
- Cheeseman, J., Badia, C., Thomson, R. I., Kuhnle, G., Gardner, R. A., Spencer, D. I. R., & Osborn, H. M. I. (n.d.). Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum.
- Cornforth, J. W., Firth, M. E., & Gottschalk, A. (1958). The synthesis of N-acetylneuraminic acid. Biochemical Journal, 68(1), 57–61.
- Julina, R., Müller, I., Vasella, A., & Wyler, R. (1987). A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine.
- Ledeen, R. W., & Yu, R. K. (Eds.). (2018). Chemistry and Analysis of Sialic Acid. Springer.
- van der Marel, G., & Codee, J. (Eds.). (2014). Synthesis of a-N-Acetylneuraminic Acid Methyl Glycoside. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
- Varki, A., Cummings, R. D., Esko, J. D., Stanley, P., Hart, G. W., Aebi, M., Darvill, A. G., Kinoshita, T., Packer, N. H., Prestegard, J. H., Schnaar, R. L., & Seeberger, P. H. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
- Wilson, J. C., Kiefel, M. J., Angus, D. I., & von Itzstein, M. (1999). Investigation of the stability of thiosialosides toward hydrolysis by sialidases using NMR spectroscopy. Organic Letters, 1(3), 443–446.
- Z-Biotech. (n.d.). NMR Spectroscopy of Sialic Acids.
- Z-Biotech. (n.d.). Real-time monitoring of the sialic acid biosynthesis pathway by NMR.
- Z-Biotech. (n.d.). NMR spectroscopic and molecular modeling investigations of the trans-sialidase from Trypanosoma cruzi.
- Z-Biotech. (n.d.). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma.
- Z-Biotech. (n.d.). Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase.
- Z-Biotech. (n.d.). Quantifying Siglec-sialylated ligand interactions: a versatile 19 F-T 2 CPMG filtered competitive NMR displacement assay.
Sources
An In-depth Technical Guide to the Stereochemistry of 2-O-Methyl-β-D-N-acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sialic Acid Methylation
Sialic acids, a family of nine-carbon carboxylated monosaccharides, are predominantly found at the terminal positions of glycan chains on cell surfaces and secreted glycoproteins. The most common form, N-acetylneuraminic acid (Neu5Ac), plays a crucial role in a myriad of biological processes, including cell-cell recognition, immune responses, and as a receptor for various pathogens.[1][2] Chemical modifications of sialic acids, such as O-methylation, introduce structural diversity that can modulate their biological functions. This guide focuses on the stereochemistry of a specific derivative, 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Acβ2Me), a molecule of significant interest in glycobiology and as a tool for studying the active sites of enzymes like sialidases and CMP-sialic acid synthetases.[3][4] Understanding the precise three-dimensional structure of Neu5Acβ2Me is paramount for elucidating its interactions with proteins and for the rational design of novel therapeutics.
Stereoselective Synthesis: Establishing the β-Anomeric Linkage
The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid presents a significant stereochemical challenge: the selective formation of the β-glycosidic bond at the anomeric C2 position. The α-anomer is often the thermodynamically favored product in glycosylation reactions involving sialic acid. However, specific methodologies have been developed to favor the formation of the β-anomer.
A common strategy involves the reaction of a protected N-acetylneuraminic acid derivative with methanol under acidic conditions. For instance, heating N-acetylneuraminic acid with a dry acidic ion exchange resin in anhydrous methanol can lead to the formation of the β-methyl glycoside, often along with the corresponding methyl ester.[5][6] The reaction conditions, including the choice of acid catalyst and temperature, are critical in controlling the anomeric selectivity.
Experimental Protocol: Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid Methyl Ester
-
Preparation of the Starting Material: N-acetylneuraminic acid (Neu5Ac) is suspended in anhydrous methanol.
-
Acid Catalysis: A strongly acidic ion exchange resin (e.g., Dowex 50W-X8) is added to the suspension.
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 16 hours), monitored by thin-layer chromatography (TLC).
-
Neutralization and Filtration: The resin is filtered off, and the filtrate is neutralized with a suitable base (e.g., pyridine or a basic resin).
-
Purification: The crude product is purified by silica gel column chromatography to isolate the desired 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester.
-
Saponification (Optional): If the free acid is desired, the methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., with lithium hydroxide in a methanol/water mixture).[5]
The stereochemical outcome of the synthesis is rigorously confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, as detailed in the following sections.
Conformational Analysis: Deciphering the 3D Structure in Solution
The biological activity of 2-O-Methyl-β-D-N-acetylneuraminic acid is intrinsically linked to its three-dimensional shape. In solution, the pyranose ring of sialic acids typically adopts a chair conformation. For the β-anomer, the preferred conformation is the 2C5 chair, where C2 is at the "foot" and C5 is at the "head" of the chair. This conformation is influenced by several stereoelectronic factors, including the anomeric effect.
The Anomeric Effect and Substituent Orientation
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position rather than the sterically less hindered equatorial position. In 2-O-Methyl-β-D-N-acetylneuraminic acid, the β-configuration places the O-methyl group in the equatorial orientation. This arrangement is generally less stable than the corresponding α-anomer where the O-methyl group is axial, due to the anomeric effect. However, the presence of the bulky carboxylate group at C2, which is axial in the 2C5 chair, and other substituents on the ring also play a significant role in determining the overall conformational energy.
NMR Spectroscopic Analysis: A Window into Molecular Geometry
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed conformation of 2-O-Methyl-β-D-N-acetylneuraminic acid in solution. Key NMR parameters, including chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs), provide crucial geometric information.
1H NMR Chemical Shifts and Coupling Constants:
The chemical shifts of the ring protons, particularly H3ax and H3eq, are diagnostic of the anomeric configuration. In β-sialosides, the H3eq proton typically resonates at a lower field (further downfield) compared to the H3ax proton.
The vicinal (3JH,H) coupling constants between adjacent protons are directly related to the dihedral angle (Φ) between them, as described by the Karplus equation .[7][8][9][10] By analyzing the magnitudes of these coupling constants, the relative orientations of the substituents on the pyranose ring can be determined.
For a standard 2C5 chair conformation of 2-O-Methyl-β-D-N-acetylneuraminic acid, the following relationships are expected:
-
Large coupling constants (typically 8-10 Hz) are observed for protons with an anti-periplanar relationship (dihedral angle of ~180°), such as between axial protons (e.g., JH4,H5, JH5,H6).
-
Small coupling constants (typically 1-3 Hz) are observed for protons with a synclinal (gauche) relationship (dihedral angle of ~60°), such as between axial and equatorial protons (e.g., JH3eq,H4) or equatorial and equatorial protons.
Nuclear Overhauser Effect (NOE) Spectroscopy:
NOE is a through-space interaction that is observed between protons that are close to each other in space, regardless of whether they are directly bonded. In a 2D NOESY or ROESY experiment, cross-peaks are observed between protons that are typically less than 5 Å apart. This information is invaluable for confirming the stereochemistry and conformation.
For 2-O-Methyl-β-D-N-acetylneuraminic acid in a 2C5 chair conformation, key NOEs would be expected between:
-
The axial protons on the same side of the ring (e.g., H3ax, H5, H7).
-
The equatorial O-methyl group at C2 and the equatorial H3eq proton.
The presence of a strong NOE between H3ax and H5 is a hallmark of the 2C5 chair conformation.
Data Presentation: Representative 1H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |
| H3ax | ~1.8 | dd | J3ax,3eq ≈ 12, J3ax,4 ≈ 11 | Axial |
| H3eq | ~2.3 | dd | J3eq,3ax ≈ 12, J3eq,4 ≈ 4.5 | Equatorial |
| OCH3 | ~3.3 | s | - | Equatorial |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Biological Implications of the β-O-Methyl Stereochemistry
The specific stereochemistry of 2-O-Methyl-β-D-N-acetylneuraminic acid has profound implications for its biological activity. The orientation of the O-methyl group at the anomeric center directly influences how the molecule is recognized by and interacts with proteins.
-
Enzyme Probes: As a stable analogue of the natural sialic acid, Neu5Acβ2Me can act as a competitive inhibitor or a tool to probe the active sites of sialidases (neuraminidases) and CMP-sialic acid synthetases.[3][4] The β-configuration may be specifically recognized by certain enzymes, or it may act as a non-hydrolyzable mimic of the transition state.
-
Pathogen Recognition: Many viruses and bacteria utilize sialic acids as receptors for host cell entry. The methylation at the C2 position and the β-anomeric linkage can block the binding of pathogens that specifically recognize the unmodified α-anomeric sialic acid.[4]
-
Modulation of Immune Responses: Modifications to sialic acids can alter their recognition by immune receptors such as Siglecs, thereby modulating immune cell signaling. The introduction of a β-O-methyl group can serve as a valuable tool to investigate the structural requirements for these interactions.
Visualization of Key Stereochemical Concepts
Diagram 1: Chair Conformation of 2-O-Methyl-β-D-N-acetylneuraminic Acid
Sources
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Structural Elucidation of 2-O-Methyl-β-D-N-acetylneuraminic Acid using High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-O-Methyl-β-D-N-acetylneuraminic acid using nuclear magnetic resonance (NMR) spectroscopy. Sialic acid derivatives, such as this O-methylated analogue, are of significant interest in glycobiology and drug development due to their roles in cellular recognition and pathogen binding. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough guide to spectral interpretation. The causality behind experimental choices is explained to provide researchers with a robust framework for the analysis of modified sialic acids.
Introduction
N-acetylneuraminic acid (Neu5Ac) and its derivatives are terminal monosaccharides on glycoconjugates of all vertebrate cells, mediating a vast array of biological and pathological processes.[1] The methylation at the C2 hydroxyl group, yielding 2-O-Methyl-β-D-N-acetylneuraminic acid, can significantly alter its chemical properties and biological activity, making it a key molecule for studying the binding specificities of viral hemagglutinins and bacterial toxins.[2]
High-resolution NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous structural determination of complex carbohydrates in solution.[3] It provides detailed information on the primary structure, stereochemistry, and conformation. This guide presents a systematic NMR approach to fully characterize 2-O-Methyl-β-D-N-acetylneuraminic acid.
Experimental Design and Rationale
The structural elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid relies on a suite of NMR experiments. The workflow is designed to first identify the proton and carbon signals and then to piece together the molecular structure through correlations.
Detailed Protocols
Sample Preparation
The quality of the NMR data is critically dependent on the sample preparation. Deuterium oxide (D₂O) is the solvent of choice for carbohydrates as it is non-invasive and mimics physiological conditions.
-
Dissolution: Weigh 5-10 mg of 2-O-Methyl-β-D-N-acetylneuraminic acid and dissolve it in 0.5 mL of high-purity D₂O (99.96 atom % D). The use of a secondary vial allows for effective dissolution, which can be aided by gentle vortexing.[4]
-
Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl and carboxylic acid groups) that can obscure the spectrum, perform two to three cycles of dissolving the sample in D₂O and lyophilizing to dryness. This simplifies the spectrum by replacing -OH and -COOH protons with deuterium.
-
Final Dissolution and Transfer: Dissolve the final sample in 0.5 mL of D₂O.
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5] Solid particles can severely degrade the quality of the magnetic field homogeneity (shimming).
-
Internal Standard: For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added, though referencing to the residual HDO peak is often sufficient for routine characterization.[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for complex carbohydrate spectra.[7]
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Rationale |
| ¹H (Proton) | Spectral Width: 12 ppmAcquisition Time: ~3 sRelaxation Delay: 2 sNumber of Scans: 16-64 | A standard experiment to observe all proton environments. Water suppression (e.g., presaturation) is necessary to attenuate the large residual HDO signal. |
| ¹³C{¹H} (Carbon) | Spectral Width: 220 ppmAcquisition Time: ~1 sRelaxation Delay: 2 sNumber of Scans: 1024-4096 | Provides a signal for each unique carbon atom. Proton decoupling simplifies the spectrum to singlets. A longer relaxation delay and more scans are needed due to the low natural abundance of ¹³C and its longer relaxation times. |
| gCOSY | Spectral Width (F1 & F2): 12 ppmt1 Increments: 256-512Number of Scans: 8-16 | Correlation SpectroscopY identifies protons that are spin-spin coupled (typically over 2-3 bonds), revealing the connectivity of proton networks within the sugar ring and side chain.[8] |
| gHSQC | ¹H (F2) SW: 12 ppm¹³C (F1) SW: 180 ppmt1 Increments: 128-256Number of Scans: 4-8 | Heteronuclear Single Quantum Coherence shows correlations between protons and the carbons they are directly attached to (¹JCH). This is the primary experiment for assigning protonated carbons.[9] |
| gHMBC | ¹H (F2) SW: 12 ppm¹³C (F1) SW: 220 ppmt1 Increments: 256-512Number of Scans: 16-64Long-range coupling delay: optimized for 4-8 Hz | Heteronuclear Multiple Bond Correlation reveals correlations between protons and carbons over multiple bonds (²JCH, ³JCH). It is crucial for connecting spin systems and identifying quaternary carbons.[8] |
Data Analysis and Interpretation
Structural Assignment Strategy
The assignment process begins with the most distinct signals and uses the 2D correlation data to build the structure.
-
Diagnostic Signals: In the ¹H spectrum, identify the singlets corresponding to the N-acetyl methyl group (~2.0 ppm) and the O-methyl group (~3.3-3.5 ppm).[10] In the ¹³C spectrum, the anomeric carbon (C2) and the carboxyl carbon (C1) are key landmarks.
-
HSQC Analysis: Use the HSQC spectrum to correlate every proton signal (except exchangeable ones) to its directly attached carbon. This immediately assigns all CH, CH₂, and CH₃ groups.
-
COSY Analysis: Starting from a well-resolved proton, such as H3ax or H3eq, trace the through-bond couplings around the pyranose ring (H3 -> H4 -> H5 -> H6 -> H7 -> H8 -> H9).
-
HMBC Analysis: This is the key to the overall structure.
-
Look for correlations from the O-methyl protons to a carbon. This will confirm its attachment to C2.
-
Observe correlations from the N-acetyl protons to the N-acetyl carbonyl carbon and to C5.
-
Identify the quaternary carbons, C1 (carboxyl) and C2 (anomeric), by finding multiple HMBC correlations to them. For example, H3 protons should show a correlation to C1 and C2.
-
Expected Chemical Shifts
The following table provides expected ¹H and ¹³C chemical shifts for 2-O-Methyl-β-D-N-acetylneuraminic acid in D₂O. The ¹³C values are based on the reported data for the closely related methyl glycoside, with adjustments for the free acid at C1.[7] ¹H values are estimated based on typical sialic acid spectra.[1][10]
Table 2: Predicted NMR Assignments for 2-O-Methyl-β-D-N-acetylneuraminic acid in D₂O
| Position | ¹³C (ppm) | ¹H (ppm) | Multiplicity | Key HMBC Correlations |
| 1 (COOH) | ~171.5 | - | - | H3ax, H3eq |
| 2 (C-O-Me) | ~95.4 | - | - | H3ax, H3eq, O-CH₃ |
| 3 | ~38.7 | ax: ~1.8 | dd | C1, C2, C4, C5 |
| eq: ~2.4 | dd | |||
| 4 | ~66.7 | ~3.9 | m | C2, C3, C5, C6 |
| 5 | ~52.1 | ~3.6 | m | C3, C4, C6, C7, NAc-C O |
| 6 | ~70.4 | ~3.9 | m | C4, C5, C7, C8 |
| 7 | ~68.3 | ~3.6 | m | C5, C6, C8, C9 |
| 8 | ~70.2 | ~3.8 | m | C6, C7, C9 |
| 9 | ~63.2 | ~3.7, ~3.5 | m | C7, C8 |
| NAc (-C H₃) | ~22.2 | ~2.0 | s | NAc-C O |
| NAc (-C O) | ~174.9 | - | - | NAc-CH₃ , H5 |
| 2-O-C H₃ | ~53.6 | ~3.4 | s | C2 |
Troubleshooting
-
Broad Lines: Poor shimming, sample aggregation, or the presence of paramagnetic impurities. Re-shim the instrument, check sample concentration, and ensure purity.
-
Missing Signals (especially quaternary carbons): These signals have long T₁ relaxation times and can be weak. Increase the relaxation delay (d1) and the number of scans for the ¹³C experiment.
-
Complex Multiplets: Significant signal overlap is common in carbohydrate spectra. Running experiments at a higher magnetic field strength or at a different temperature can improve resolution.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-O-Methyl-β-D-N-acetylneuraminic acid. The protocols and strategies outlined in this application note offer a systematic approach to sample preparation, data acquisition, and spectral assignment. This detailed structural information is fundamental for understanding the role of sialic acid modifications in biological systems and for the rational design of novel therapeutics.
References
-
Creek, M. O., & Serianni, A. S. (2008). ¹³C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by ¹³C NMR Spectroscopy. University of Notre Dame. [Link]
- BenchChem. (2025).
-
Barb, A. W., & Prestegard, J. H. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. PMC. [Link]
-
Flitsch, S. L., et al. (2021). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Royal Society of Chemistry. [Link]
-
University of Missouri. NMR Sample Preparation. University of Missouri. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
University of Wisconsin-Madison. Typical Proton and C-13 Chemical Shift Values. University of Wisconsin-Madison. [Link]
-
Vliegenthart, J. F. G., et al. (1983). NMR Spectroscopy of Sialic Acids. ResearchGate. [Link]
-
Rich, J. R., et al. (2021). Synthesis of 4-O- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. MDPI. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000230). HMDB. [Link]
-
Iowa State University. NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
PubMed. ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by ¹³C NMR spectroscopy. PubMed. [Link]
-
South Dakota State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. Oregon State University. [Link]
-
Schubert, M., et al. (2015). Posttranslational Modifications of Intact Proteins Detected by NMR Spectroscopy: Application to Glycosylation. Angewandte Chemie. [Link]
-
Science.gov. cosy hsqc hmbc: Topics. Science.gov. [Link]
-
Organic Chemistry Explained. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Kamerling, J. P., et al. (1985). Migration of O-acetyl groups in N,O-acetylneuraminic acids. FEBS Letters. [Link]
-
Kim, H., et al. (2019). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ekwan.github.io [ekwan.github.io]
- 5. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 2-O-Methyl-β-D-N-acetylneuraminic Acid by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This document provides a comprehensive guide to the analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me), a methylated derivative of the common sialic acid, N-acetylneuraminic acid (Neu5Ac). O-methylation of sialic acids is a critical modification that can influence biological recognition events, including pathogen binding and immune responses. Understanding the presence and quantity of Neu5Ac2Me is therefore crucial in various research and development settings. This guide details a robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable quantification of Neu5Ac2Me in biological matrices. We will delve into the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, providing a detailed, step-by-step protocol suitable for implementation in a modern analytical laboratory.
Introduction: The Significance of Sialic Acid O-Methylation
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac), which plays a pivotal role in cell-cell recognition, signaling, and immunity.[2] The structural diversity of sialic acids is expanded through various modifications, including O-acetylation and O-methylation.
2-O-Methyl-β-D-N-acetylneuraminic acid is a specific derivative where a methyl group is attached to the hydroxyl group at the C-2 position.[3] This modification can have profound biological consequences. For instance, it has been used as a model compound in studies of influenza virus hemagglutinin binding and in investigations of Clostridium botulinum toxin interactions with sugars. The presence of a methyl group can alter the charge and conformation of the sialic acid, thereby modulating its interaction with sialic acid-binding proteins (lectins), such as siglecs, and viral hemagglutinins.
The analysis of sialic acids by mass spectrometry, however, presents unique challenges. The carboxyl group is labile and can easily be lost during ionization, complicating structural analysis and quantification.[2] Furthermore, their hydrophilic nature requires specialized chromatographic techniques for retention and separation. This application note addresses these challenges by presenting a validated workflow that incorporates chemical derivatization to stabilize the molecule and a highly selective LC-MS/MS method for sensitive detection.
Analytical Strategy: A Validated Workflow
The successful analysis of Neu5Ac2Me hinges on a multi-step workflow designed to ensure stability, sensitivity, and specificity. The core components of this strategy are:
-
Release and Purification: If Neu5Ac2Me is part of a larger glycoconjugate, it must first be released, typically through mild acid hydrolysis. This is followed by a purification step to remove interfering matrix components.
-
Derivatization: To enhance stability and improve chromatographic retention and ionization efficiency, a derivatization step is crucial. Here, we will focus on methyl esterification of the carboxyl group.
-
LC-MS/MS Analysis: A robust chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) is coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
Below is a graphical representation of the overall analytical workflow.
Caption: General workflow for the analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Detailed Methodologies and Protocols
Sample Preparation: Release and Purification
For accurate quantification, Neu5Ac2Me must be efficiently released from its parent glycoconjugate and purified from the sample matrix.
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
Causality: Mild acid hydrolysis is employed to cleave the glycosidic linkage of sialic acids while minimizing degradation of the monosaccharide itself. Acetic acid is a common choice for this purpose.
-
To your sample (e.g., 100 µg of glycoprotein in water), add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.
-
Incubate the mixture at 80°C for 2 hours.
-
Cool the sample to room temperature.
-
Dry the sample completely using a vacuum concentrator.
-
Resuspend the dried sample in 100 µL of deionized water for purification.
Protocol 2: Purification using Porous Graphitized Carbon (PGC) Solid-Phase Extraction (SPE)
Causality: PGC SPE is an effective method for purifying released monosaccharides. It retains carbohydrates, including sialic acids, while allowing salts and other highly polar contaminants to be washed away.
-
Condition a PGC SPE cartridge (e.g., 150 mg) with 3 mL of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile/water, followed by 3 mL of 0.1% TFA in water.
-
Load the resuspended hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts.
-
Elute the sialic acids with 3 mL of 0.1% TFA in 50% acetonitrile/water.
-
Dry the eluted sample in a vacuum concentrator.
Derivatization: Methyl Esterification for Stability
Causality: The carboxylic acid group of sialic acids is a primary site of instability during mass spectrometric analysis. Converting it to a methyl ester neutralizes the negative charge and stabilizes the molecule, leading to improved signal in positive ion mode and preventing unwanted fragmentation.
Protocol 3: Boric Acid-Catalyzed Methyl Esterification
-
Prepare a 2% (v/v) solution of acetyl chloride in methanol. Caution: This reaction is exothermic and should be performed in a fume hood. Slowly add acetyl chloride to chilled methanol.
-
Add 200 µL of the methanolic HCl solution to the dried, purified sialic acid sample.
-
Incubate at 60°C for 1 hour.
-
Dry the sample under a gentle stream of nitrogen.
-
Resuspend the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.3.1. Liquid Chromatography
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar analytes like derivatized sialic acids.[2] It provides excellent retention and resolution for this class of compounds.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.3.2. Mass Spectrometry
Causality: Tandem mass spectrometry in MRM mode provides the highest level of selectivity and sensitivity for quantification. Precursor ions corresponding to the derivatized Neu5Ac2Me are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument-specific optimization required |
3.3.3. MRM Transitions for Quantification and Confirmation
The molecular weight of 2-O-Methyl-β-D-N-acetylneuraminic acid is 323.30 g/mol .[3] After methyl esterification of the carboxyl group, the molecular weight increases by 14.02 Da to 337.32 g/mol . The protonated precursor ion [M+H]+ will therefore be at m/z 338.3.
The fragmentation of methylated sialic acids can be complex. Based on known fragmentation patterns of sialic acids and their derivatives, we can predict key product ions. The fragmentation is likely to involve losses of water, formaldehyde (from the methoxy group), and cleavage of the pyranose ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Neu5Ac2Me-Me Ester | 338.3 | 306.3 | Quantifier (Loss of CH3OH) |
| Neu5Ac2Me-Me Ester | 338.3 | 278.3 | Qualifier (Loss of CH3OH + CO) |
| Neu5Ac2Me-Me Ester | 338.3 | 186.1 | Qualifier (Ring Fragmentation) |
Note: These transitions are proposed based on chemical principles and may require empirical optimization on your specific instrument.
Data Analysis and Quantification
Quantification is achieved by integrating the peak area of the quantifier MRM transition for the analyte and comparing it to a standard curve generated from a certified reference standard of 2-O-Methyl-β-D-N-acetylneuraminic acid, which has been subjected to the same sample preparation and derivatization procedure. The qualifier transitions are used to confirm the identity of the analyte by ensuring their peak areas maintain a consistent ratio to the quantifier peak.
System Validation and Trustworthiness
To ensure the reliability of this protocol, the following validation steps are recommended:
-
Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a standard curve over the expected concentration range and assess the linearity (R² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are within ±15% of the nominal values and that the coefficient of variation (%CV) is less than 15%.
-
Matrix Effects: Evaluate the impact of the sample matrix on ionization efficiency by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample.
Conclusion
The method detailed in this application note provides a robust and sensitive workflow for the quantitative analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid. By combining a stabilizing derivatization step with the selectivity of HILIC-LC and the sensitivity of tandem mass spectrometry, this protocol enables researchers to accurately measure this important sialic acid modification in complex biological samples. This analytical capability is essential for advancing our understanding of the roles of sialic acid methylation in health and disease.
References
-
Kamerling, J. P., Vliegenthart, J. F. G., & Schauer, R. (1975). Mass-Spectrometry-of-Sialic-Acids.pdf. ResearchGate. Retrieved from [Link]
- An, H. J., & Lebrilla, C. B. (2011). Structure elucidation of native N- and O-linked glycans by tandem mass spectrometry (tutorial). Mass spectrometry reviews, 30(4), 560–578.
-
Wikipedia. (2023, December 1). N-Acetylneuraminic acid. In Wikipedia. Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of 2-O-Methyl-β-D-N-acetylneuraminic acid in Cell Culture
Introduction: Targeting Polysialylation in Cellular Processes
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that terminate glycan chains on the surface of all vertebrate cells.[1] This terminal position makes them critical mediators of a vast array of physiological and pathological processes, including cell-cell adhesion, immune recognition, and pathogen binding.[2] A particularly important modification is polysialylation, the process of adding long, linear chains of α2,8-linked sialic acids to specific glycoproteins, most notably the Neural Cell Adhesion Molecule (NCAM).[3][4]
Polysialic acid (polySia) acts as a large, negatively charged molecule that increases the hydrodynamic radius of its carrier protein, thereby attenuating cell-cell adhesion.[4][5] This "negative-modulator" role is crucial for processes requiring cellular plasticity, such as neural development, synaptic plasticity, and regeneration.[3][6] However, the re-expression of polySia-NCAM in cancer is strongly associated with increased metastatic potential and poor prognosis in tumors like neuroblastoma and small cell lung carcinoma, as it is thought to facilitate tumor cell dissemination.[3][7] Furthermore, polysialylation on immune cells, such as dendritic cells and natural killer cells, can modulate immune responses.[8][9]
Given the pivotal role of polysialylation in both normal physiology and disease, the ability to selectively inhibit this process in a controlled manner within a cell culture setting is of significant interest to researchers in oncology, neuroscience, and immunology. 2-O-Methyl-β-D-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, designed to act as a tool for studying and potentially inhibiting polysialylation.
Mechanism of Action: A Tale of Two Possibilities
The precise mechanism by which 2-O-Methyl-β-D-N-acetylneuraminic acid inhibits polysialylation in cell culture is predicated on its metabolic processing and interaction with polysialyltransferases (polySTs), the enzymes responsible for creating polySia chains.[3][10] Two primary hypotheses, which are not mutually exclusive, can be proposed:
-
Competitive Inhibition: The methylated sialic acid analog, once taken up by the cell and converted to its CMP-activated form (CMP-2-O-Methyl-Neu5Ac), may act as a competitive inhibitor of the natural substrate, CMP-Neu5Ac, for the active site of polySTs (ST8SiaII and ST8SiaIV).[11][12] By binding to the enzyme, it would prevent the addition of natural sialic acid residues to the growing polysialic acid chain.
-
Chain Termination: Alternatively, if CMP-2-O-Methyl-Neu5Ac is accepted as a substrate by polySTs and incorporated into a nascent polySia chain, the presence of the methyl group at the 2-O position would likely prevent further elongation. This position is critical for the formation of the glycosidic bond in the growing chain, thus acting as a chain terminator. A similar mechanism has been proposed for other modified sialic acid precursors like 8-keto-Neu5Ac.[13]
The following diagram illustrates the proposed mechanism of action as a chain terminator:
Caption: General workflow for studying the effects of 2-O-Me-Neu5Ac.
References
-
Mühlenhoff, M., Eckhardt, M., Gerardy-Schahn, R. (1998). Polysialylation of NCAM by a single enzyme. Current Biology, 8(23), R846-R847. [Link]
-
Bertozzi, C. R., et al. (2022). Attenuation of polysialic acid biosynthesis in cells by the small molecule inhibitor 8-keto-sialic acid. bioRxiv. [Link]
-
Guan, T. L., et al. (2023). The NMR studies of CMP inhibition of polysialylation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kudelka, M. R., et al. (2018). Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids. ACS Chemical Biology, 13(12), 3334-3340. [Link]
-
Galuska, S. P., et al. (2018). Is Polysialylated NCAM Not Only a Regulator during Brain Development But also during the Formation of Other Organs? Cells, 7(10), 169. [Link]
-
Angata, K., et al. (2000). Differential biosynthesis of polysialic acid on neural cell adhesion molecule (NCAM) and oligosaccharide acceptors by three distinct alpha 2,8-sialyltransferases, ST8Sia IV (PST), ST8Sia II (STX), and ST8Sia III. Journal of Biological Chemistry, 275(24), 18594-18601. [Link]
-
Rutishauser, U., et al. (1988). NCAM polysialic acid can regulate both cell-cell and cell-substrate interactions. The Journal of Cell Biology, 106(4), 1175-1181. [Link]
-
Wu, S. K., et al. (2022). NMR Studies of the Interactions between Sialyllactoses and the Polysialytransferase Domain for Polysialylation Inhibition. International Journal of Molecular Sciences, 23(22), 14339. [Link]
-
Wratil, P. R., et al. (2014). A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine. Journal of Biological Chemistry, 289(46), 32056-32063. [Link]
-
Bertozzi, C. R., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology, 17(2), 346-355. [Link]
-
Galuska, S. P., et al. (2016). Selective inhibition of polysialyltransferase ST8SiaII by unnatural sialic acids. Glycobiology, 26(8), 856-867. [Link]
-
Stamatos, N. M., et al. (2014). Changes in polysialic acid expression on myeloid cells during differentiation and recruitment to sites of inflammation: role in phagocytosis. Glycobiology, 24(9), 864-879. [Link]
-
Troy, F. A., 2nd, et al. (2011). An antibody to de-N-acetyl sialic acid containing-polysialic acid identifies an intracellular antigen and induces apoptosis in human cancer cell lines. PLoS One, 6(11), e27249. [Link]
-
Parvu, A. E., et al. (2019). In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid. Oxidative Medicine and Cellular Longevity, 2019, 6873587. [Link]
-
Hildebrandt, H., et al. (2000). Retinoic acid-induced changes in polysialyltransferase mRNA expression and NCAM polysialylation in human neuroblastoma cells. Journal of Neurochemistry, 74(1), 87-95. [Link]
-
Li, Y., et al. (2021). Extraction and detection methods of O-acetylated Neu5Ac. Virologica Sinica, 36(5), 1017-1027. [Link]
-
Bertozzi, C. R., et al. (2022). Attenuation of polysialic acid biosynthesis in cells by the small molecule inhibitor 8-keto-sialic acid. bioRxiv. [Link]
-
Werneburg, S., et al. (2016). Neuroimmunomodulatory properties of polysialic acid. Cellular and Molecular Life Sciences, 73(16), 3047-3064. [Link]
-
Tzanakakis, G. N., et al. (2005). Determination and distribution of N-acetyl- and N-glycolylneuraminic acids in culture media and cell-associated glycoconjugates from human malignant mesothelioma and adenocarcinoma cells. Bioorganic & Medicinal Chemistry, 13(22), 6157-6163. [Link]
-
Angata, K., et al. (2021). Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase. Glycoscience Protocols. [Link]
-
Hammond, M. S., et al. (2008). Neural cell adhesion molecule-associated polysialic acid inhibits NR2B-containing N-methyl-D-aspartate receptors and prevents glutamate-induced cell death. Journal of Biological Chemistry, 283(44), 30230-30239. [Link]
-
Borys, M. C., et al. (2010). Effects of culture conditions on N-glycolylneuraminic acid (Neu5Gc) content of a recombinant fusion protein produced in CHO cells. Biotechnology and Bioengineering, 105(6), 1048-1057. [Link]
-
Groux-Degroote, S., et al. (2019). Identification of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) as main O-acetylated sialic acid species of GD2 in breast cancer cells. Glycoconjugate Journal, 36(1), 39-49. [Link]
-
de Faria, G. P., et al. (2014). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 33, 107. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An antibody to de-N-acetyl sialic acid containing-polysialic acid identifies an intracellular antigen and induces apoptosis in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysialylation of NCAM by a single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NCAM polysialic acid can regulate both cell-cell and cell-substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neural cell adhesion molecule-associated polysialic acid inhibits NR2B-containing N-methyl-D-aspartate receptors and prevents glutamate-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and distribution of N-acetyl- and N-glycolylneuraminic acids in culture media and cell-associated glycoconjugates from human malignant mesothelioma and adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in polysialic acid expression on myeloid cells during differentiation and recruitment to sites of inflammation: role in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroimmunomodulatory properties of polysialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential biosynthesis of polysialic acid on neural cell adhesion molecule (NCAM) and oligosaccharide acceptors by three distinct alpha 2,8-sialyltransferases, ST8Sia IV (PST), ST8Sia II (STX), and ST8Sia III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NMR studies of CMP inhibition of polysialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CMP substitutions preferentially inhibit polysialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 2-O-Methyl-β-D-N-acetylneuraminic Acid using Hydrophilic Interaction Liquid Chromatography (HILIC)
Abstract
This application note presents a detailed and robust protocol for the high-resolution purification of 2-O-Methyl-β-D-N-acetylneuraminic acid, a modified sialic acid derivative of significant interest in glycobiology and drug development. The methodology is centered around Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful separation technique for highly polar compounds. We will explore the rationale for selecting HILIC, provide a step-by-step purification protocol, and discuss the appropriate detection and sample handling techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this specific sialic acid analogue for downstream applications.
Introduction: The Significance of 2-O-Methyl-β-D-N-acetylneuraminic Acid
Sialic acids are a diverse family of nine-carbon acidic monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] These molecules play critical roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding.[2] Modifications to the core sialic acid structure, such as O-methylation, can significantly alter these biological functions. 2-O-Methyl-β-D-N-acetylneuraminic acid is one such modified sialic acid. The presence of a methyl group at the C-2 position can impact the molecule's binding affinity to sialic acid-binding proteins and its overall chemical stability.[3] Consequently, the availability of highly purified 2-O-Methyl-β-D-N-acetylneuraminic acid is essential for fundamental research into its biological roles and for its potential use as a reference standard in drug development and quality control.
The Chromatographic Challenge and the HILIC Solution
The purification of 2-O-Methyl-β-D-N-acetylneuraminic acid presents a chromatographic challenge due to its high polarity. Traditional reversed-phase (RP) HPLC, which separates molecules based on hydrophobicity, often provides poor retention for such polar compounds without prior derivatization.[4][5] Derivatization, while a viable strategy, adds complexity to the workflow and can introduce unwanted side reactions.
Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the ideal solution for this purification challenge.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[6] This creates a water-enriched layer on the surface of the stationary phase, and the separation is achieved through the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[7] This mechanism provides excellent retention and resolution for highly polar compounds like sialic acids in their native, underivatized form.[4][8]
The choice of HILIC for purifying 2-O-Methyl-β-D-N-acetylneuraminic acid is based on the following key advantages:
-
Excellent Retention of Polar Analytes: HILIC is specifically designed for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[6]
-
Analysis in Underivatized Form: HILIC allows for the direct analysis of the target molecule, simplifying the workflow and avoiding potential issues associated with derivatization.[9]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to ion-exchange and reversed-phase chromatography, offering a powerful tool for purification.
-
Compatibility with Mass Spectrometry (MS): The volatile mobile phases typically used in HILIC are highly compatible with mass spectrometry, facilitating accurate identification and characterization of the purified compound.[4]
Experimental Protocol: HPLC Purification
This section provides a detailed, step-by-step protocol for the purification of 2-O-Methyl-β-D-N-acetylneuraminic acid using a HILIC-based HPLC method.
Materials and Equipment
-
HPLC System: A biocompatible HPLC or UHPLC system equipped with a gradient pump, autosampler, and column oven.
-
HILIC Column: A column with a polar stationary phase such as an amide, diol, or poly-hydroxyl phase is recommended. For this application, we propose a column with dimensions of 4.6 x 150 mm and a particle size of 3 µm.
-
Detectors: A Mass Spectrometer (MS) is the preferred primary detector for its high specificity and ability to confirm the molecular weight of the target compound. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as alternative or complementary detectors.[8]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffers: High-purity ammonium formate or ammonium acetate.
-
Sample: Synthesized or partially purified 2-O-Methyl-β-D-N-acetylneuraminic acid.
-
Filtration: 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).
Sample Preparation
Proper sample preparation is crucial for achieving optimal chromatographic performance and protecting the column from contaminants.
-
Dissolution: Accurately weigh the 2-O-Methyl-β-D-N-acetylneuraminic acid sample and dissolve it in a solvent that is compatible with the initial mobile phase conditions (e.g., 80:20 acetonitrile:water). A typical starting concentration would be 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: The injection volume will depend on the column dimensions and the concentration of the sample. For a 4.6 mm ID column, a starting injection volume of 5-10 µL is recommended.
HPLC Conditions
The following HPLC conditions are a robust starting point for the purification of 2-O-Methyl-β-D-N-acetylneuraminic acid. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC Column (e.g., XBridge Amide), 4.6 x 150 mm, 3 µm | Amide phases offer excellent retention and selectivity for polar, neutral, and acidic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.5 | Volatile buffer compatible with MS detection; acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | The organic component of the mobile phase drives the HILIC separation. |
| Gradient | 0-2 min: 90% B; 2-15 min: 90% to 70% B; 15-17 min: 70% B; 17.1-20 min: 90% B | A shallow gradient provides high resolution for separating the target compound from closely related impurities. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | To be optimized based on sample concentration and detector sensitivity. |
| Detection | Mass Spectrometry (ESI-negative mode) | Provides high specificity and molecular weight confirmation. Monitor for the [M-H]⁻ ion. |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of 2-O-Methyl-β-D-N-acetylneuraminic acid.
-
Solvent Evaporation: Remove the mobile phase solvents from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Assessment: Analyze a small aliquot of the purified product using the same HPLC method to confirm its purity.
-
Storage: Store the purified, dried product at -20°C or below to ensure long-term stability.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the HPLC purification workflow for 2-O-Methyl-β-D-N-acetylneuraminic acid.
Caption: Workflow for the HILIC-HPLC purification of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Expected Results and Data Presentation
The HILIC method described is expected to provide high resolution and yield a purified product with a purity of ≥98%. The 2-O-methyl group slightly increases the hydrophobicity of the molecule compared to N-acetylneuraminic acid (Neu5Ac). Therefore, a slightly shorter retention time for 2-O-Methyl-β-D-N-acetylneuraminic acid is anticipated under the same HILIC conditions.
| Parameter | Expected Value | Notes |
| Retention Time | ~10.5 minutes | This is an estimated value and will vary depending on the specific column and system. |
| Purity (by HPLC-MS) | ≥98% | Assessed by integrating the peak area of the target compound relative to the total peak area. |
| Recovery | >85% | Dependent on the initial purity of the sample and the precision of fraction collection. |
| Molecular Weight Confirmation (MS) | Expected [M-H]⁻ ion at m/z 322.1 | Confirms the identity of the purified compound. |
Trustworthiness and Self-Validation
The protocol described herein is designed as a self-validating system. The trustworthiness of the purification process is ensured by the following integrated checks:
-
Specificity of Detection: The use of mass spectrometry as the primary detector provides high confidence in the identification of the target compound based on its specific mass-to-charge ratio.
-
Purity Assessment: The re-injection of the purified fraction onto the same HPLC system serves as a direct measure of the success of the purification.
-
Reproducibility: The use of a thermostatically controlled column compartment and high-purity solvents and reagents ensures the reproducibility of the separation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the high-resolution purification of 2-O-Methyl-β-D-N-acetylneuraminic acid using Hydrophilic Interaction Liquid Chromatography. The choice of HILIC is justified by its ability to effectively retain and separate this highly polar molecule without the need for derivatization. By following the detailed experimental protocol and incorporating the principles of self-validation, researchers can obtain a highly purified product suitable for a wide range of downstream applications in glycobiology and drug development.
References
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
-
PLOS One. (2020). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. Retrieved from [Link]
-
Nature Communications. (2016). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Retrieved from [Link]
-
PLOS One. (2020). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. Retrieved from [Link]
-
PubMed. (1998). Rapid analysis of O-acetylated neuraminic acids by matrix assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Journal of Biological Chemistry. (1989). Studies of Naturally Occurring Modifications of Sialic Acids by Fast-atom Bombardment-Mass Spectrometry. Retrieved from [Link]
-
Journal of Chromatography B. (2015). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Retrieved from [Link]
-
Journal of Chromatography B. (2016). Reversed-phase separation methods for glycan analysis. Retrieved from [Link]
-
PubMed. (1975). Identification of O-cetylated N-acylneuraminic acids by mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Retrieved from [Link]
-
ResearchGate. (2008). Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC) HPLC. Retrieved from [Link]
-
SpringerLink. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. Retrieved from [Link]
-
Reddit. (2024). Improving HILIC separation of monosaccharides. Retrieved from [Link]
-
YMC. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]
-
MDPI. (2021). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Retrieved from [Link]
-
PubMed. (2006). Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue. Retrieved from [Link]
-
NCBI Bookshelf. (2022). Sialic Acids and Other Nonulosonic Acids. Retrieved from [Link]
-
Molecules. (2012). Functions and Biosynthesis of O-Acetylated Sialic Acids. Retrieved from [Link]
-
PubMed. (2010). Is permethylation strategy always applicable to protein N-glycosylation study?: A case study on the O-acetylation of sialic acid in fish serum glycans. Retrieved from [Link]
-
NCBI Bookshelf. (2003). Sialic Acids. Retrieved from [Link]
-
Protein Science. (2016). Effect of Methylation on the Side-Chain pKa Value of Arginine. Retrieved from [Link]
-
Scientific Reports. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Retrieved from [Link]
-
Analytical Chemistry. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Retrieved from [Link]
-
Glycobiology. (2000). Chemistry, biochemistry and biology of sialic acids. Retrieved from [Link]
-
Journal of Chromatography B. (2022). High Sensitivity Acidic N-Glycan Profiling with MS-Enhancing Derivatization and Mixed Mode Chromatography. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. Retrieved from [Link]
-
Applied Microbiology and Biotechnology. (2022). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid
Introduction
Welcome to the technical support guide for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid. N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a multitude of biological processes, from cell recognition to viral infection.[1][2] The targeted modification of its structure, such as methylation at the C2 position, provides invaluable chemical probes for studying these interactions. For instance, 2-O-methylated derivatives are used to investigate the binding specificities of proteins like influenza virus hemagglutinin.[3]
However, the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is a significant challenge due to the molecule's polyfunctional nature. It possesses multiple hydroxyl groups (at C4, C7, C8, C9) and a carboxylic acid, all of which can potentially react with methylating agents. Achieving high yield and regioselectivity at the anomeric C2 position requires a carefully planned strategy, meticulous control of reaction conditions, and robust analytical validation.
This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the selective synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid so challenging? A1: The primary challenge is regioselectivity. The starting material, N-acetylneuraminic acid (Neu5Ac), has four secondary hydroxyl groups, one primary hydroxyl group, and a carboxylic acid. Many methylating agents can react with the carboxylic acid to form a methyl ester or with any of the hydroxyl groups to form methyl ethers. Selectively targeting the hydroxyl at the anomeric C2 position while leaving the others unmodified is difficult without a proper protecting group strategy.[4]
Q2: What are the most common methods for the O-methylation of sialic acids? A2: The two most frequently cited methods are:
-
Diazomethane: This reagent readily methylates carboxylic acids and can also methylate hydroxyl groups. It is highly reactive but also toxic and explosive, requiring specialized handling and in-situ generation.[5][6]
-
Methyl Iodide with Silver Oxide (Purdie Methylation): This is a classic and effective method for methylating alcohols. Silver oxide acts as a mild base and a halide scavenger.[7] This method is generally preferred for targeting hydroxyl groups after the carboxylic acid has been protected.
Q3: Is a protecting group strategy necessary to achieve a good yield? A3: Yes, a robust protecting group strategy is essential for a successful and high-yielding synthesis. The most critical first step is the protection of the C1 carboxylic acid, typically as a methyl ester. This prevents the formation of the ester byproduct and improves the solubility of the starting material in organic solvents. For higher selectivity, additional protection of the C4, C7, C8, and C9 hydroxyls using silyl or acetal protecting groups may be required before introducing the C2-O-methyl group.[8]
Q4: How can I confirm that I have successfully synthesized the correct 2-O-methyl isomer? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The presence of a new singlet in the 1H NMR spectrum around 3.2-3.5 ppm corresponding to the three protons of the O-methyl group is a key indicator. Furthermore, 2D NMR techniques (like HMBC) can confirm the correlation between this methyl group and the anomeric carbon (C2), definitively proving the site of methylation.[9]
Q5: What are the main stability concerns during synthesis and purification? A5: Sialic acids and their derivatives are sensitive to harsh conditions. They are particularly labile in acidic solutions, which can cause hydrolysis of the glycosidic linkage or loss of other protecting groups.[10] Elevated temperatures can also lead to degradation.[10] Therefore, all steps, including reaction work-up and purification, should be performed under mild conditions, ideally at or below room temperature and near neutral pH.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The following diagram outlines a general workflow.
Caption: General workflow for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Problem 1: Low or No Product Yield
| Possible Cause | Explanation & Recommended Solution |
| Impure or Wet Starting Material | N-acetylneuraminic acid is hygroscopic. Water will quench many methylating reagents. Solution: Ensure your Neu5Ac is of high purity and thoroughly dried under high vacuum before use. Confirm purity via NMR or Mass Spectrometry. |
| Ineffective Methylating Agent | Reagents can degrade over time. Diazomethane is particularly unstable and must be used immediately after generation.[5] Silver oxide can become passivated. Solution: Use freshly prepared diazomethane. For the MeI/Ag₂O method, use freshly opened or properly stored methyl iodide and high-purity, freshly prepared silver oxide. |
| Suboptimal Reaction Conditions | Incorrect temperature, solvent, or reaction time can halt the reaction. Solution: For Purdie methylation (MeI/Ag₂O), DMF is a common solvent, and the reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Incomplete Carboxyl Protection | If the initial esterification of the C1 carboxyl group is incomplete, the free acid will compete for the methylating agent and complicate the reaction mixture. Solution: Ensure the protection step goes to completion. Monitor by TLC until all starting material is consumed. Purify the methyl ester intermediate before proceeding to the O-methylation step. |
Problem 2: Poor Regioselectivity (Mixture of Products)
| Possible Cause | Explanation & Recommended Solution |
| Methylation of Other Hydroxyls | Without additional protecting groups, methylation can occur at the C4, C7, C8, and C9 hydroxyls, leading to a complex mixture that is difficult to separate. Solution: Implement a more comprehensive protecting group strategy. After forming the methyl ester, consider protecting the C8 and C9 hydroxyls as an isopropylidene acetal or protecting all hydroxyls except C2 with silyl ethers. This directs the methylation specifically to the desired C2 position.[8] |
| Formation of Methyl Ester | If the C1 carboxyl group was not protected first, the primary product may be the methyl ester rather than the C2-O-methyl ether. Solution: Always protect the carboxylic acid as the first step in the synthesis. This is a non-negotiable step for achieving good selectivity for O-methylation. |
| Anomerization | While the β-anomer is generally more stable, some reaction conditions can lead to the formation of the undesired α-anomer. Solution: The choice of solvent and base can influence the anomeric ratio. Protic solvents should generally be avoided in the methylation step. Characterize the final product carefully by NMR to determine the anomeric configuration. |
Problem 3: Difficult Purification
| Possible Cause | Explanation & Recommended Solution |
| Co-elution of Products | The desired product may have a similar polarity to byproducts or unreacted starting material, making separation by standard silica gel chromatography difficult. Solution: Use a different stationary phase, such as reversed-phase (C18) chromatography. Affinity chromatography using matrices designed to bind sialic acid-recognizing proteins can also be a highly specific purification method.[11] |
| Product Degradation | As mentioned, sialic acid derivatives are sensitive to pH and temperature.[10] The use of acidic or basic eluents or heating during solvent removal can decompose the product. Solution: Use buffered or neutral solvent systems for chromatography. Perform all solvent evaporation steps at reduced pressure and low temperature (e.g., <30°C). |
Optimized Protocol: Selective C2-O-Methylation
This protocol focuses on a reliable method using methyl iodide and silver oxide after initial protection of the carboxylic acid.
Step 1: Synthesis of N-acetylneuraminic acid methyl ester
-
Preparation: Suspend N-acetylneuraminic acid (Neu5Ac) (1.0 eq) in anhydrous methanol (MeOH).
-
Acid Catalyst: Add Amberlyst H⁺ resin. The use of a solid-phase acid catalyst simplifies the workup.[12]
-
Reaction: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 8:2 v/v) until the starting material spot has completely disappeared (typically 12-24 hours).
-
Work-up: Filter off the resin and wash it thoroughly with MeOH.
-
Isolation: Combine the filtrate and washings, then concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.
Step 2: C2-O-Methylation (Purdie Methylation)
-
Dissolution: Dissolve the crude N-acetylneuraminic acid methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add freshly prepared silver(I) oxide (Ag₂O) (approx. 5.0 eq) to the solution, followed by methyl iodide (MeI) (approx. 10.0 eq). The large excess of reagents drives the reaction to completion.
-
Reaction: Protect the reaction flask from light (wrap in aluminum foil) and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the formation of the product by TLC. The product should have a higher Rf value than the starting ester.
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the silver salts.
-
Extraction: Wash the filtrate sequentially with aqueous sodium thiosulfate solution (to quench excess MeI), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Saponification (Deprotection of Methyl Ester)
-
Dissolution: Dissolve the crude product from Step 2 in a mixture of methanol and water.
-
Base Addition: Cool the solution in an ice bath and add a solution of lithium hydroxide (LiOH) (approx. 1.1 eq) in water dropwise.
-
Reaction: Stir the reaction at 0°C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralization: Carefully neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) until the pH is ~7.
-
Isolation: Filter off the resin and concentrate the filtrate under reduced pressure.
Step 4: Purification
-
Chromatography: Purify the final crude product using column chromatography. A reversed-phase C18 column using a water/methanol gradient is often effective for separating the polar product from any remaining nonpolar impurities.
Data & Reagent Comparison
| Methylation Method | Reagents | Conditions | Advantages | Disadvantages |
| Purdie Methylation | MeI, Ag₂O, DMF | Room Temp, 12-24h, Dark | Good yields for alcohols, relatively mild conditions. | Expensive (silver oxide), requires stoichiometric base, potential for side reactions if not optimized.[7] |
| Diazomethane | CH₂N₂, Ether/MeOH | 0°C to Room Temp | Highly reactive, good for esterifying carboxylic acids, often high yielding. | Extremely toxic and explosive, must be generated and used in-situ with great care.[5][6] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. Technical Support Center: Optimization of Sialic Acid Release for O-Acetylation Analysis.
- PubMed. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
-
ResearchGate. N (5)‐acetyl neuraminic acid. Available from: [Link]
-
ResearchGate. Three basic forms of naturally occurring sialic acids: Neu5Ac, Neu5Gc and KDN. Available from: [Link]
- Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid.
-
PubMed. Sialic acid linkage-specific permethylation for improved profiling of protein glycosylation by MALDI-TOF MS. Available from: [Link]
-
PubMed. Synthesis and evaluation of N-acetylneuraminic acid-based affinity matrices for the purification of sialic acid-recognizing proteins. Available from: [Link]
-
PubMed. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine. Available from: [Link]
-
ResearchGate. Optimization of O-GIG for O-Glycopeptide Characterization with Sialic Acid Linkage Determination. Available from: [Link]
-
NCBI Bookshelf. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology. Available from: [Link]
-
PubMed Central. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Available from: [Link]
-
PubMed Central. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Available from: [Link]
- Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid.
-
ResearchGate. Purification methods and their efficiency as well as expression.... Available from: [Link]
-
PubMed. Synthesis of partially O-acetylated N-acetylneuraminic acid using regioselective silyl exchange technology. Available from: [Link]
-
Wikipedia. N-Acetylneuraminic acid. Available from: [Link]
- Inhibition of the Biosynthesis of N-acetylneuraminic Acid by Metal Ions and Selenium in Vitro.
- Precision Characterization of Site-Specific O-Acetylated Sialic Acids on N-Glycoproteins.
-
PubMed Central. Sialic acid derivatization for glycan analysis by mass spectrometry. Available from: [Link]
-
NCBI Bookshelf. Sialic Acids - Essentials of Glycobiology. Available from: [Link]
- Derivatization of sialic acids for stabilization in matrix‐assisted laser desorption/ionization mass spectrometry and concomitant differentiation of α(2 → 3)‐ and α(2 → 6)‐isomers.
-
Vivantes Scientific Database. Sialic acid methylation refines capillary electrophoresis laser-induced fluorescence analyses of immunoglobulin G N-glycans of ovarian cancer patients. Available from: [Link]
- Methylamidation for sialoglycomics by MALDI-MS : A facile derivatization strategy for both a2,3- and a2,6-linked sialic acids.
- 2-O-Methyl-β-D-N-acetylneuraminic Acid_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务.
-
UU Research Portal. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Available from: [Link]
-
PubMed. NMR Reinvestigation of Two N-acetylneuraminic Acid-Containing O-specific Polysaccharides (O56 and O24) of Escherichia Coli. Available from: [Link]
-
PubMed Central. Achievements and challenges of sialic acid research. Available from: [Link]
-
NCBI Bookshelf. Sialic Acids - Essentials of Glycobiology. Available from: [Link]
-
PubMed. C-5 modifications in N-acetyl-neuraminic acid: scope and limitations. Available from: [Link]
-
Reddit. How does methyl iodide and silver oxide together react with aldoses?. Available from: [Link]
- 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states.
-
PubMed Central. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Available from: [Link]
-
PubMed Central. Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Available from: [Link]
Sources
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. 2-O-Methyl-β-D-N-acetylneuraminic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Synthesis of partially O-acetylated N-acetylneuraminic acid using regioselective silyl exchange technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR reinvestigation of two N-acetylneuraminic acid-containing O-specific polysaccharides (O56 and O24) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of N-acetylneuraminic acid-based affinity matrices for the purification of sialic acid-recognizing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 2-O-Methyl-β-D-N-acetylneuraminic acid
Welcome to the technical support center for the purification of 2-O-Methyl-β-D-N-acetylneuraminic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during HPLC purification of this unique sialic acid derivative.
Section 1: Foundational Knowledge & Method Development
This section addresses the fundamental properties of your target molecule and provides a logical starting point for method development, which is crucial for successful purification.
Q1: What are the key chemical properties of 2-O-Methyl-β-D-N-acetylneuraminic acid that influence HPLC purification?
A1: Understanding the analyte's chemistry is the first step in troubleshooting. 2-O-Methyl-β-D-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, the most common sialic acid.[1][2] Its key characteristics are:
-
High Polarity: The multiple hydroxyl groups and the N-acetyl group make the molecule highly water-soluble. This presents a significant challenge for retention on traditional reversed-phase (RP) columns like C18.[3][4]
-
Acidic Nature: The carboxylic acid group gives the molecule a low pKa, estimated to be around 2.6.[5] At typical mobile phase pH values (3-7), the molecule will be deprotonated and carry a negative charge. This ionization is a primary cause of peak tailing on silica-based columns.[6][7]
-
Lack of a Strong Chromophore: Like most sialic acids, it does not absorb light strongly in the standard UV range (254 nm), requiring detection at low wavelengths (e.g., <220 nm) or the use of alternative detection methods.[8]
Q2: I'm developing a new purification method. Which HPLC column and mobile phase combination should I start with?
A2: There is no single "best" method; the optimal choice depends on your sample matrix and purity requirements. However, for a highly polar and acidic compound, a standard C18 column with a neutral mobile phase is unlikely to succeed.[9] Consider these validated starting points:
| Chromatography Mode | Column Type | Mobile Phase Principle | Advantages | Considerations |
| Reversed-Phase (RP) | Modern, end-capped C18 or RP-Amide[9] | Low pH, ion-suppression. Use an aqueous mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to bring the pH below the analyte's pKa (~2.6).[7][10] | Simple, widely available, MS-compatible mobile phase. | May still provide limited retention. TFA can be difficult to remove from fractions.[11] |
| Hydrophilic Interaction (HILIC) | Amide, or bare silica[9][12] | High organic content. Start with a high concentration of acetonitrile (e.g., 90-95% ACN) in water with a buffer (e.g., ammonium formate).[5][12] | Excellent retention for highly polar compounds. Volatile buffers are MS-friendly. | Requires careful column equilibration and precise control of mobile phase water content. |
| Mixed-Mode | Mixed-Mode Anion Exchange (AX) and RP | pH and ionic strength control. Uses both hydrophobic and electrostatic interactions for retention.[3][5] | Highly tunable selectivity for complex mixtures. | Method development can be more complex than RP or HILIC. |
Section 2: Troubleshooting Common Purification Problems
This section provides direct answers to specific issues you may encounter during your purification runs.
Peak Shape Issues
Q3: My peak for the target compound is tailing severely. What's causing this and how do I fix it?
A3: Peak tailing for your compound is almost certainly a chemical issue, not a physical one (like a column void), especially if other neutral compounds in your sample have good peak shape.[6] The primary cause is a secondary retention mechanism where the negatively charged carboxylate group on your molecule interacts strongly with positively charged or acidic silanol groups (Si-OH) on the surface of the silica-based column packing.[7][13][14] This "sticky" interaction is slow to release, drawing out the tail of the peak.
Follow this troubleshooting workflow to resolve peak tailing:
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-O-methyl-5-N-acetyl-alpha-D-neuraminic acid | C12H21NO9 | CID 446069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Reaction Conditions for Enzymatic Synthesis of Methylated Sialic Acid
Welcome to the technical support center dedicated to the enzymatic synthesis of methylated sialic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of methylated sialic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic strategy for synthesizing methylated sialic acid?
A: The most common and efficient method is a chemoenzymatic approach, often performed as a one-pot, multi-enzyme (OPME) reaction.[1][2][3] This strategy typically involves two key enzymatic steps:
-
Activation of Sialic Acid: A CMP-sialic acid synthetase (CSS) activates the methylated sialic acid precursor to its corresponding cytidine 5'-monophosphate (CMP) derivative (CMP-methyl-sialic acid). This is the high-energy donor substrate required by sialyltransferases.[2][3]
-
Glycosylation: A sialyltransferase (ST) then catalyzes the transfer of the methylated sialic acid from the CMP-donor to a suitable acceptor glycan.[4][5]
For the synthesis to be successful, a methylated sialic acid precursor is required. This can be synthesized chemically or through enzymatic reactions using a sialic acid aldolase with a methylated mannosamine derivative and pyruvate.[6]
Q2: Which enzymes are recommended for this synthesis?
A: The choice of enzymes is critical for reaction efficiency and product specificity.
-
CMP-Sialic Acid Synthetase (CSS): The CSS from Neisseria meningitidis (NmCSS) is highly recommended due to its high expression levels, robust activity, and broad tolerance for modified sialic acid substrates, including methylated variants.[3]
-
Sialyltransferases (STs): Bacterial sialyltransferases are often preferred over their mammalian counterparts for in vitro synthesis due to their higher expression yields, greater stability, and often broader substrate promiscuity.[5]
-
Pasteurella multocida Sialyltransferase (PmST1): This is a very active and well-characterized enzyme, primarily functioning as an α2-3-sialyltransferase, though it can exhibit some α2-6-sialyltransferase activity under certain conditions.[1][2] It is known for its promiscuity towards both donor and acceptor substrates.[1]
-
Campylobacter jejuni Sialyltransferases (e.g., CjCst-II): These enzymes are valuable for creating specific linkages, such as α2-8, which is important for synthesizing certain ganglioside structures.[2]
-
Q3: What are the critical starting materials for the reaction?
A: The core components for a typical one-pot reaction are:
-
Methylated Sialic Acid Precursor: The specific methylated derivative of N-acetylneuraminic acid (Neu5Ac) or other sialic acids.
-
Acceptor Glycan: A molecule with a terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residue, such as lactose, N-acetyllactosamine (LacNAc), or more complex glycans.
-
Cytidine 5'-triphosphate (CTP): The source of the CMP moiety for the activation step.
-
Enzymes: A suitable CMP-sialic acid synthetase and a sialyltransferase.
-
Buffer and Cofactors: A buffered solution at an optimal pH, often containing divalent cations like Mg²⁺ or Mn²⁺ which are essential for the activity of many of these enzymes.
Q4: How can I monitor the progress of the reaction?
A: Reaction progress can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the acceptor glycan to the sialylated product.[7] Methods like HPLC with fluorescence detection can be employed after derivatization.
-
Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS can confirm the mass of the desired methylated sialoside product.[8]
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of methylated sialic acid, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Enzymes: Enzymes may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. 2. Sub-optimal pH or Temperature: The reaction conditions may not be optimal for one or both enzymes. 3. Missing Cofactors: Divalent cations (e.g., Mg²⁺, Mn²⁺) are often required for enzyme activity. 4. Inhibitors in the Reaction: Contaminants in the starting materials or buffer components could be inhibiting the enzymes. | 1. Verify Enzyme Activity: Test each enzyme individually with known, unmodified substrates (e.g., Neu5Ac and lactose) to confirm their activity. 2. Optimize Reaction Conditions: Systematically vary the pH (typically between 7.0-8.5) and temperature (often around 37°C) to find the optimal conditions for your specific enzyme pair.[9] 3. Ensure Cofactor Presence: Check the datasheets for your specific enzymes and add the recommended concentrations of MgCl₂ or MnCl₂.[10] 4. Use High-Purity Reagents: Ensure all reagents, especially CTP and the methylated sialic acid precursor, are of high purity. Consider purifying your acceptor glycan if it is from a crude source. |
| Incomplete Reaction (Stalls before completion) | 1. Substrate Limitation: One of the substrates (methylated sialic acid, acceptor glycan, or CTP) may be depleted. 2. Product Inhibition: High concentrations of the product or byproducts (like CMP) can inhibit the enzymes. 3. Enzyme Instability: One of the enzymes may not be stable over the entire reaction time under the chosen conditions. | 1. Adjust Substrate Ratios: Use a slight excess of the donor substrate (methylated sialic acid and CTP) relative to the acceptor glycan. 2. Consider a Regenerating System: For long reactions, an ATP regeneration system (e.g., using pyruvate kinase and phosphoenolpyruvate) can be added to regenerate CTP from CMP, thus alleviating product inhibition and maintaining a high CTP concentration. 3. Optimize Enzyme Concentration: Increase the concentration of the less stable enzyme or add a fresh aliquot of the enzyme midway through the reaction. |
| Formation of Unwanted Side Products | 1. Hydrolysis of CMP-Sialic Acid: Some sialyltransferases, like wild-type PmST1, have inherent sialidase or CMP-sialic acid hydrolase activity, leading to the breakdown of the activated donor.[11] 2. Non-specific Sialylation: Some sialyltransferases might sialylate other hydroxyl groups on the acceptor or even the buffer components (e.g., Tris buffer).[11] 3. Degradation of Sialic Acid: Sialic acids are known to be unstable, especially under acidic conditions or at elevated temperatures, which can lead to degradation products.[12] | 1. Use an Engineered Enzyme: Consider using a mutant version of PmST1 (e.g., M144D) which has significantly reduced sialidase and hydrolase activity.[11] 2. Choose an Inert Buffer: If non-specific sialylation is suspected, switch from a hydroxyl-containing buffer like Tris to a non-reactive buffer such as HEPES. 3. Maintain Mild Reaction Conditions: Avoid pH values below 6.5 and temperatures above 40°C to minimize the chemical degradation of your methylated sialic acid.[12] |
| Difficulty in Product Purification | 1. Similar Properties of Product and Substrates: The methylated sialoside product may have similar chromatographic properties to the starting materials, especially the acceptor glycan. 2. Presence of Proteins (Enzymes): Enzymes in the reaction mixture can interfere with downstream purification. | 1. Use a Tagged Acceptor: Consider using an acceptor glycan with a hydrophobic or fluorescent tag to facilitate purification by reverse-phase chromatography (e.g., C18 cartridge) or other affinity methods.[1][13] 2. Enzyme Removal: Before purification, denature and precipitate the enzymes by adding cold ethanol or by heat inactivation, followed by centrifugation. Alternatively, use immobilized enzymes that can be easily removed by filtration. |
Experimental Protocols & Data
Protocol 1: Baseline One-Pot Synthesis of Methylated Sialoside
This protocol provides a starting point for the enzymatic synthesis. Optimization will likely be required based on your specific substrates and enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in the order listed:
-
Nuclease-free water to a final volume of 100 µL.
-
HEPES buffer (1 M, pH 7.5) to a final concentration of 50 mM.
-
Acceptor Glycan (e.g., Lactose) to a final concentration of 10 mM.
-
Methylated Sialic Acid precursor to a final concentration of 15 mM.
-
CTP to a final concentration of 15 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
-
Enzyme Addition:
-
Add CMP-Sialic Acid Synthetase (e.g., NmCSS) to a final concentration of 1-2 U/mL.
-
Add Sialyltransferase (e.g., PmST1) to a final concentration of 1-2 U/mL.
-
-
Incubation: Mix gently by pipetting. Incubate the reaction at 37°C for 12-24 hours. Monitor the reaction progress periodically by TLC or HPLC.
-
Reaction Quenching & Enzyme Removal: Stop the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.
-
Purification: The product in the supernatant can be purified using graphitized carbon or reverse-phase (C18) solid-phase extraction, or by gel filtration chromatography (e.g., Bio-Gel P-2).[6]
Data Presentation: Recommended Reaction Parameter Ranges
| Parameter | Typical Range | Rationale & Considerations |
| pH | 7.0 - 8.5 | Most sialyltransferases and CSS enzymes have a neutral to slightly alkaline pH optimum. Extreme pH values can lead to enzyme denaturation and sialic acid degradation. |
| Temperature | 25°C - 37°C | 37°C is a common starting point.[9] Lower temperatures may increase enzyme stability for longer reactions, while higher temperatures can increase reaction rate but risk denaturation. |
| Divalent Cations | 5 - 20 mM Mg²⁺ or Mn²⁺ | These are essential cofactors for both CSS and many STs. The optimal cation and its concentration can be enzyme-specific.[10] |
| Substrate Ratio | 1.2 - 1.5 : 1 (Donor:Acceptor) | A slight excess of the donor substrates (methylated sialic acid and CTP) helps drive the reaction to completion. |
| Enzyme Concentration | 0.5 - 5 U/mL | Higher enzyme concentrations can increase the reaction rate but also the cost. Lower concentrations may be sufficient for longer incubation times. |
Visualizations: Workflow & Pathways
Enzymatic Synthesis Workflow
Caption: Workflow for one-pot enzymatic synthesis of methylated sialic acid.
Reaction Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Solid-phase methylamidation for sialoglycomics by MALDI-MS | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid
Welcome to the technical support center for the NMR analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the NMR analysis of this important sialic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the acquisition of high-quality, reliable data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the methyl group introduced at the 2-O position?
A1: The introduction of a methyl group at the 2-O position of N-acetylneuraminic acid significantly alters the chemical environment of the anomeric center. In ¹H NMR, the 2-O-methyl protons typically resonate around 3.35 ppm .[1] In ¹³C NMR, the corresponding carbon signal is expected in the range of 51-53 ppm .[1] These shifts are characteristic and can be used as a primary indicator of successful methylation.
Q2: How does 2-O-methylation affect the chemical shifts of the H3 protons?
A2: The H3 axial (H3ax) and H3 equatorial (H3eq) protons of sialic acids are sensitive reporters of the anomeric configuration and substitution.[2] In the β-anomer of 2-O-Methyl-N-acetylneuraminic acid, the H3eq proton typically appears downfield compared to the H3ax proton. Expect the H3eq signal to be in the range of 2.70-2.90 ppm and the H3ax signal around 1.65-1.80 ppm .[1] These values can be influenced by the solvent and pH of the sample.
Q3: What is the expected anomeric configuration, and how can it be confirmed by NMR?
A3: The anomeric configuration (α or β) is a critical parameter. For 2-O-Methyl-β-D-N-acetylneuraminic acid, the β-configuration is specified. This can be confirmed through several NMR techniques:
-
NOESY/ROESY: A key diagnostic is the presence of a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlation between the 2-O-methyl protons and the H6 proton. This through-space interaction is characteristic of the β-anomer.
-
Chemical Shifts of H3 protons: The chemical shift difference between H3eq and H3ax can be indicative of the anomeric configuration.[2]
-
Long-range C-H coupling constants: The three-bond coupling constant between C1 and H3eq (³JC1,H3eq) can also provide stereochemical information.[3]
Q4: What are the recommended sample preparation conditions for NMR analysis?
A4: Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]
-
Solvent: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR.[5]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of D₂O is generally sufficient.[4] For ¹³C NMR, a higher concentration of 10-50 mg may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]
-
pH/pD: The chemical shifts of sialic acids, particularly the carboxylate and adjacent protons, can be pH-dependent.[6] It is advisable to control the pD of the solution, typically around 7.0, using a suitable buffer (e.g., phosphate buffer).
-
Purity: Ensure the sample is free of paramagnetic impurities and particulate matter, which can cause significant line broadening. Filtration through a glass wool plug is recommended.
II. Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the NMR analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Guide 1: Poor Signal Resolution and Broad Lineshapes
Problem: The NMR spectrum exhibits broad peaks, making it difficult to accurately determine chemical shifts and coupling constants.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sample Aggregation | At higher concentrations, carbohydrate molecules can form aggregates, leading to increased rotational correlation times and broader lines. | 1. Dilute the sample: Reduce the concentration and re-acquire the spectrum. 2. Increase the temperature: A modest increase in temperature (e.g., to 35-40 °C) can disrupt aggregates and improve resolution.[6] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. | 1. Add a chelating agent: Add a small amount of EDTA to the sample to sequester paramagnetic ions. 2. Use high-purity water and reagents: Ensure all solvents and buffers are of high purity. |
| Poor Shimming | An inhomogeneous magnetic field across the sample volume will result in broad lines. | 1. Re-shim the spectrometer: Perform a careful shimming procedure, especially if the sample has a different solvent or concentration than the previous one. 2. Check sample volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[4] |
| Presence of Solid Particles | Undissolved material or dust can disrupt the magnetic field homogeneity. | 1. Filter the sample: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. |
Guide 2: Ambiguous Anomeric Configuration
Problem: Difficulty in definitively assigning the β-anomeric configuration.
Workflow for Anomeric Assignment:
Workflow for Anomeric Assignment.
Detailed Steps:
-
Acquire a 2D NOESY or ROESY Spectrum: These experiments detect through-space proton-proton correlations. A mixing time of 300-500 ms is a good starting point for NOESY.
-
Look for Key Cross-Peaks: For the β-anomer, a cross-peak between the protons of the 2-O-methyl group (~3.35 ppm) and the H6 proton is expected. The absence of this correlation suggests the α-anomer or a mixture.
-
Measure Long-Range C-H Couplings: If the NOE data is inconclusive, a J-resolved HMBC or similar experiment can be used to measure long-range heteronuclear coupling constants.[7] The magnitude of ³JC1,H3eq is dependent on the dihedral angle, which differs between anomers.[3]
Guide 3: Signal Overlap and Spectral Crowding
Problem: The ¹H NMR spectrum is crowded, with overlapping signals, particularly in the sugar ring region (3.5-4.0 ppm).
Strategies for Resolving Signal Overlap:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is extremely useful for assigning all protons of the neuraminic acid ring starting from a well-resolved signal.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, spreading the signals over two dimensions and significantly improving resolution.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.[8]
-
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and reduce overlap.[9]
-
Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton and observe its correlations, providing cleaner subspectra.
Guide 4: Sample Degradation
Problem: The appearance of unexpected signals or changes in the spectrum over time, suggesting sample instability.
Causes and Prevention:
-
pH Extremes: Sialic acids can be susceptible to degradation under strongly acidic or basic conditions.[2]
-
Solution: Maintain a near-neutral pD (6.5-7.5) using a buffer. Avoid prolonged storage of the sample in the NMR tube.
-
-
Enzymatic Contamination: If the sample is from a biological source, contaminating enzymes could potentially cleave the methyl group or degrade the molecule.
-
Solution: Ensure proper purification of the compound. Heating the sample briefly (if the compound is stable) can denature enzymes.
-
-
Methanolysis during Derivatization: If the 2-O-methylation is performed using methods that involve methanolysis, be aware of potential side reactions.[10]
-
Solution: Use optimized and validated methylation protocols. Purify the final product thoroughly.
-
III. Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2-O-Methyl-β-D-N-acetylneuraminic acid in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 2-O-CH₃ | ~ 3.35 | ~ 52.0 | Key reporter group for methylation.[1] |
| N-acetyl-CH₃ | ~ 2.00 | ~ 22.7 | |
| H3ax | ~ 1.75 | ~ 38.5 | |
| H3eq | ~ 2.70 | ~ 38.5 | |
| H4 | ~ 3.51 | ~ 76.1 | |
| H5 | ~ 3.62-3.74 | ~ 51.9 | |
| H6 | ~ 3.80-3.90 | ~ 75.8 | |
| H7 | ~ 3.62-3.74 | ~ 70.1 | |
| H8 | ~ 3.80-3.90 | ~ 72.4 | |
| H9a, H9b | ~ 3.62-3.74 | ~ 64.7 | |
| C1 (COOH) | - | ~ 174.7 | |
| C2 | - | ~ 100.3 | Quaternary anomeric carbon. |
Note: Chemical shifts are approximate and can vary with pD, temperature, and concentration.[11]
IV. Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh 2-5 mg of 2-O-Methyl-β-D-N-acetylneuraminic acid into a clean vial.
-
Add 0.6 mL of high-purity D₂O (99.96%).
-
Gently vortex or sonicate to dissolve the sample completely.
-
If necessary, adjust the pD to ~7.0 using dilute NaOD or DCl.
-
Prepare a Pasteur pipette with a small, tight plug of glass wool.
-
Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
Protocol 2: Workflow for Structural Confirmation
Workflow for Structural Confirmation.
V. References
-
Vliegenthart, J. F. G., Dorland, L., van Halbeek, H., & Haverkamp, J. (1983). High-Resolution, 1H-Nuclear Magnetic Resonance Spectroscopy as a Tool in the Structural Analysis of Carbohydrates Related to Glycoproteins. Advances in Carbohydrate Chemistry and Biochemistry, 41, 209-374. [Link]
-
Barb, A. W., & Prestegard, J. H. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. ACS Chemical Biology, 6(10), 1029–1037. [Link]
-
Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., Fiedler, D., Hinderlich, S., & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(11), 2978–2986. [Link]
-
Canales, A., Llorca, R., Valero-González, J., Rojo, J., & Jiménez-Barbero, J. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences, 8, 786961. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Dell, A., & Taylor, G. W. (1989). Studies of Naturally Occurring Modifications of Sialic Acids by Fast-atom Bombardment-Mass Spectrometry. Journal of Biological Chemistry, 264(31), 18373-18379. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000230). Retrieved from [Link]
-
Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., Fiedler, D., Hinderlich, S., & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(11), 2978–2986. [Link]
-
Frese, M. A., Zervosen, A., Barth, M., & Peters, T. (2017). Supporting Information for: A simple method for the assignment of glycan resonances in HSQC-type spectra of glycoproteins. Angewandte Chemie International Edition, 56(49), 15632-15636. [Link]
-
Bax, A., & Freeman, R. (1982). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
-
Vliegenthart, J. F. G. (1983). NMR Spectroscopy of Sialic Acids. Biological Chemistry Hoppe-Seyler, 364(2), 1535-1543. [Link]
-
Haverkamp, J., Schauer, R., Wember, M., Kamerling, J. P., & Vliegenthart, J. F. G. (1980). Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. FEBS Letters, 121(1), 33-36. [Link]
-
Peters, H., & Jann, K. (1998). NMR Reinvestigation of Two N-acetylneuraminic Acid-Containing O-specific Polysaccharides (O56 and O24) of Escherichia Coli. Carbohydrate Research, 308(3-4), 357-362. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Ghalit, N., Hasabelnaby, S., Le Guen, Y., Guillarme, S., Mallet, J. M., & Blériot, Y. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9037–9044. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]
-
Nishida, K., & Nishida, K. (2020). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 25(18), 4241. [Link]
-
Nanalysis Corp. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]
-
Salmon, L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12365–12379. [Link]
-
Martínez-Vargas, A., Soriano-Moro, J. A., & Joseph-Nathan, P. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8089. [Link]
-
Varki, A., & Schnaar, R. L. (2022). Sialic acids and Nonulosonic acids (NulOs). In A. Varki, R. D. Cummings, J. D. Esko, P. Stanley, G. W. Hart, M. Aebi, A. Darvill, T. Kinoshita, J. J. Prestegard, R. L. Schnaar, & P. H. Seeberger (Eds.), Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Salmon, L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12365–12379. [Link]
-
Saladini, M., Cornia, M., & Ferrari, E. (2007). Binding ability of sialic acid towards biological and toxic metal ions. NMR, potentiometric and spectroscopic study. Journal of Inorganic Biochemistry, 101(2), 249-258. [Link]
-
All 'Bout Chemistry. (2023, December 6). How to identify alpha and beta anomer, D and L notation | Monosaccharide | Carbohydrates [Video]. YouTube. [Link]
-
Lewis, A. L., & Varki, A. (2017). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology, 27(9), 817–828. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. NMR Blog - What to expect: Chemical shifts & coupling constants in LF NMR — Nanalysis [nanalysis.com]
- 10. Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively. The complex and polyfunctional nature of N-acetylneuraminic acid (Neu5Ac) presents unique challenges, particularly in achieving regioselective modifications. This guide will address common issues, with a focus on minimizing byproduct formation.
Diagram: Synthetic Workflow Overview
Caption: General workflow for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to first synthesize the methyl ester of N-acetylneuraminic acid before performing the 2-O-methylation?
A1: The carboxylic acid group of N-acetylneuraminic acid is acidic and will react with many methylating agents, such as diazomethane.[1][2][3][4] This would lead to the formation of the methyl ester at the carboxyl group instead of the desired O-methylation on the hydroxyl groups. By first converting the carboxylic acid to its methyl ester, you protect this functional group and direct the subsequent methylation reaction to the hydroxyl groups.[5]
Q2: What are the most common methylating agents for this synthesis, and what are their advantages and disadvantages?
A2: Diazomethane is a common reagent for the methylation of hydroxyl groups under mild conditions.[1][2][3][4] Its high reactivity allows for rapid and often clean reactions. However, diazomethane is also highly toxic and potentially explosive, requiring specialized handling and equipment.[2][3] Alternative, safer methylating agents like trimethylsilyldiazomethane can also be used, though they may be less reactive.[3]
Q3: How can I confirm the regioselectivity of the 2-O-methylation?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Both 1H and 13C NMR can be used to determine the position of the methyl group.[1][6][7][8] Specific 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the methyl protons and the C2 carbon of the neuraminic acid backbone, confirming the 2-O-methylation.
Troubleshooting Guide: Reducing Byproducts
This section addresses specific problems you may encounter during the synthesis, focusing on identifying and minimizing unwanted byproducts.
Issue 1: Formation of Multiple O-Methylated Byproducts
Question: My final product mixture shows multiple methylated species on TLC and in the NMR spectrum. What is causing this and how can I improve the selectivity for 2-O-methylation?
Answer:
The presence of multiple hydroxyl groups on the N-acetylneuraminic acid methyl ester makes achieving regioselective 2-O-methylation challenging. The formation of di- or even tri-O-methylated byproducts is a common issue.
Root Causes and Solutions:
-
Non-selective Methylating Agent: While effective, diazomethane can be aggressive and lead to over-methylation.
-
Solution: Carefully control the stoichiometry of the methylating agent. Use of a slight excess is often necessary, but a large excess will promote multiple methylations. Consider a less reactive methylating agent if over-methylation is persistent.
-
-
Lack of Protecting Groups: The most robust strategy to ensure regioselectivity is the use of protecting groups on the other hydroxyl groups (C4, C7, C8, C9).[9]
-
Solution: Employ a protecting group strategy. For example, you could selectively protect the C8 and C9 hydroxyls as an isopropylidene ketal. This would leave the C2, C4, and C7 hydroxyls available for methylation. While this adds steps to the synthesis, it provides the most reliable control over regioselectivity.
-
Diagram: Protecting Group Strategy for Selective 2-O-Methylation
Caption: A protecting group strategy enhances the regioselectivity of 2-O-methylation.
Issue 2: Formation of the α-Anomer Instead of the Desired β-Anomer
Question: My NMR analysis indicates the presence of the undesired α-anomer of the 2-O-methyl product. How can I favor the formation of the β-anomer?
Answer:
The formation of anomeric mixtures is a common challenge in glycosylation chemistry. The thermodynamic and kinetic control of the reaction can influence the ratio of α to β anomers.
Root Causes and Solutions:
-
Reaction Conditions: The choice of solvent and temperature can influence the anomeric ratio.
-
Solution: Experiment with different solvent systems. For instance, participating solvents like acetonitrile can sometimes favor the formation of the β-anomer through the formation of an intermediate nitrilium ion. Running the reaction at lower temperatures may also improve selectivity.
-
-
Purification: If a mixture of anomers is formed, chromatographic separation is often possible.
-
Solution: Utilize a high-resolution chromatography technique such as HPLC or carefully optimized flash column chromatography to separate the α and β anomers.
-
Issue 3: Presence of Dehydration Byproducts (Glycals)
Question: I am observing a byproduct that appears to be a 2,3-dehydro-N-acetylneuraminic acid derivative. What causes this and how can it be prevented?
Answer:
The formation of a glycal (an unsaturated sugar) is a result of an elimination reaction, which can be promoted by acidic or basic conditions, or by heat.
Root Causes and Solutions:
-
Harsh Reaction Conditions: Strong acids or bases, or high temperatures, can promote the elimination of the hydroxyl group at C2 and a proton at C3.
-
Solution: Ensure that your reaction conditions are as mild as possible. If using an acid catalyst for a reaction, use a milder acid or a catalytic amount. Avoid excessive heating.
-
-
Instability of Intermediates: Certain reaction intermediates may be prone to elimination.
-
Solution: If you suspect an unstable intermediate, try to carry the reaction through to the next step as quickly as possible without isolating the intermediate.
-
Experimental Protocols
Representative Protocol for the Synthesis of N-Acetylneuraminic Acid Methyl Ester
This protocol is a representative procedure based on common esterification methods for sialic acids. Optimization may be required for your specific setup.
-
Dissolution: Dissolve N-acetylneuraminic acid (1.0 eq) in anhydrous methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., Amberlyst 15 resin or a few drops of concentrated sulfuric acid).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
Neutralization: If a liquid acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). If a solid resin was used, filter it off.
-
Work-up: Evaporate the methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Representative Protocol for 2-O-Methylation using Diazomethane
! CAUTION ! Diazomethane is toxic and potentially explosive. This reaction should only be performed in a well-ventilated fume hood by experienced personnel using appropriate safety precautions.
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®).
-
Reaction Setup: Dissolve the N-acetylneuraminic acid methyl ester (1.0 eq) in a mixture of methanol and diethyl ether in a flask equipped with a magnetic stirrer.
-
Addition of Diazomethane: Slowly add the diazomethane solution dropwise to the stirred solution of the sialic acid derivative at 0 °C. Continue the addition until a faint yellow color of excess diazomethane persists.
-
Quenching: After the reaction is complete (typically a few minutes after the yellow color persists), quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Work-up: Evaporate the solvents under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Troubleshooting Quick Reference
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Multiple O-Methylated Products | Over-methylation due to excess reagent; Lack of regioselectivity. | Titrate methylating agent carefully; Employ a protecting group strategy for other hydroxyls. |
| Formation of α-Anomer | Thermodynamic control; Non-optimal solvent. | Use a participating solvent (e.g., acetonitrile); Optimize reaction temperature. |
| Presence of Glycal Byproduct | Harsh acidic or basic conditions; High temperature. | Use milder reaction conditions; Avoid prolonged heating. |
| Unreacted Starting Material | Insufficient methylating agent; Incomplete reaction. | Add a slight excess of methylating agent; Increase reaction time and monitor by TLC. |
References
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- Warner, T. G., & O'Brien, J. S. (1979). Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry, 18(13), 2783–2787.
- Haverkamp, J., Schauer, R., Wember, M., Kamerling, J. P., & Vliegenthart, J. F. (1975). Synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside. Their use as models in periodate oxidation studies. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 356(10), 1575–1583.
- Kang, E., Wang, Z., & Wu, P. (2014). Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS. Analytical chemistry, 86(15), 7517–7524.
- Park, S. S., & Gervay-Hague, J. (2014). Synthesis of partially O-acetylated N-acetylneuraminic acid using regioselective silyl exchange technology. Organic letters, 16(19), 5044–5047.
- Bhattacharya, A. K., & Crocker, P. R. (2001). NMR reinvestigation of two N-acetylneuraminic acid-containing O-specific polysaccharides (O56 and O24) of Escherichia coli.
- Selivanov, V. A., & Network, T. P. (2017). Differentiation of Sialyl Linkage Isomers by One-Pot Sialic Acid Derivatization for Mass Spectrometry-Based Glycan Profiling. Analytical Chemistry, 89(17), 9413–9420.
- Varki, A., & Kornfeld, S. (1980). The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. The Journal of biological chemistry, 255(22), 10847–10858.
- Zhou, S., Dong, X., & Mechref, Y. (2017). Fractionation and Characterization of Sialyl Linkage Isomers of Serum N-Glycans by CE-MS. Journal of the American Society for Mass Spectrometry, 28(8), 1599–1608.
- Bundle, D. R., & Pinto, B. M. (1983). NMR reinvestigation of two N-acetylneuraminic acid-containing O-specific polysaccharides (O56 and O24) of Escherichia coli. Canadian journal of chemistry, 61(7), 1175–1184.
-
Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved January 16, 2026, from [Link]
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
-
Zhejiang Zhengshuo Biotech. (n.d.). N-Acetylneuraminic acid methyl ester. Retrieved January 16, 2026, from [Link]
- Bundle, D. R., & Jennings, H. J. (1977). Isolation of 9-O-(α-d-N-acetylneuraminyl)-β-d-N- acetylneuraminic acid by partial acid hydrolysis, and its characterisation by 13C n.m.r.
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved January 16, 2026, from [Link]
- Varki, A., & Diaz, S. (1984). The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. Analytical biochemistry, 137(1), 236–247.
- Shauer, R. (1982). Chemistry, metabolism, and biological functions of sialic acids. Advances in carbohydrate chemistry and biochemistry, 40, 131–234.
- Wang, Z., & Wu, P. (2013). An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA. Cell research, 23(12), 1331–1342.
- Gervay-Hague, J., & Park, S. S. (2014). Synthesis of PartiallyO-AcetylatedN-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology. Organic letters, 16(19), 5044–5047.
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved January 16, 2026, from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. synthose.com [synthose.com]
- 3. N-Acetylneuraminic acid methyl ester | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR reinvestigation of two N-acetylneuraminic acid-containing O-specific polysaccharides (O56 and O24) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fractionation and Characterization of Sialyl Linkage Isomers of Serum N-Glycans by CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Methylated Sugars
Welcome to the technical support center for the mass spectrometric analysis of methylated sugars. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for carbohydrate analysis. Here, we move beyond simple protocols to address the complex challenges and nuances you may encounter during your experiments. Our goal is to provide you with the expert insights and troubleshooting strategies necessary to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is the methylation of sugars a critical step for mass spectrometry analysis?
Methylation, specifically permethylation, is a cornerstone of carbohydrate mass spectrometry for several key reasons. Native glycans are highly polar and hydrophilic, which leads to poor ionization efficiency, particularly in MALDI and ESI-MS.[1][2] By replacing the hydrogen atoms of hydroxyl groups with methyl groups, we fundamentally alter the molecule's properties:
-
Increased Hydrophobicity & Ionization Efficiency: Methylation reduces polarity, which significantly enhances desorption and ionization, leading to stronger signals in the mass spectrometer.[3][4][5]
-
Stabilization of Labile Groups: Acidic sugars, such as sialic acids, are prone to fragmentation and loss during analysis. Permethylation stabilizes these residues, allowing for more predictable and reliable detection.[1][2][3]
-
Simplified Spectra: It eliminates the variable formation of different salt adducts (e.g., [M+Na]+, [M+K]+) on different hydroxyl groups, leading to a single, more intense sodiated molecular ion ([M+Na]+), which simplifies spectral interpretation.
-
Enabling Linkage Analysis: For glycosidic linkage analysis, methylation is the defining step. It "caps" the free hydroxyl groups, so that after hydrolysis, the original linkage positions can be identified.[6][7][8][9]
Q2: What is the functional difference between "permethylation" and the "partially methylated" sugars I analyze with GC-MS?
This is a critical distinction related to the experimental goal.
-
Permethylation is the process of attempting to methylate all free hydroxyl and N-acetyl groups on an intact oligo- or polysaccharide. The resulting permethylated glycan is often analyzed directly by MALDI- or ESI-MS to determine composition and sequence.[3][10][11]
-
Partially Methylated Alditol Acetates (PMAAs) are the final products of a multi-step method used for glycosidic linkage analysis.[6][7] The workflow begins with permethylation, but is followed by acid hydrolysis, reduction to alditols, and acetylation. The resulting molecules are only partially methylated because the hydroxyl groups that were originally involved in glycosidic linkages or the ring structure are now acetylated. These volatile derivatives are then analyzed by GC-MS.[9][12][13]
Q3: Which primary MS technique (GC-MS, MALDI, ESI) should I choose for my methylated sugar analysis?
The optimal technique depends entirely on your analytical question.
| Technique | Primary Application | Strengths | Common Challenges |
| GC-MS | Glycosidic Linkage Analysis of PMAAs.[6][7] | Gold standard for linkage determination; excellent separation of isomers. | Requires extensive derivatization; limited to smaller, volatile molecules; not for intact glycan analysis. |
| MALDI-TOF-MS | Screening & Profiling of intact permethylated glycans.[4][10] | High throughput, rapid, sensitive, tolerant of some buffer components; primarily produces singly charged ions. | Potential for in-source fragmentation of labile groups (though methylation helps); coupling with online separation is difficult.[5] |
| ESI-MS | Detailed Structural Elucidation of intact permethylated glycans, often coupled with LC.[1] | "Soft" ionization preserves non-covalent interactions; easily coupled with LC for isomer separation; generates multiply charged ions for high-mass analysis on instruments with limited m/z range.[1][14][15] | Sensitive to salts and detergents; spectra can be complex due to multiple charge states and adducts. |
Troubleshooting Guide: By Experimental Stage
This section addresses specific, common problems encountered during the analysis of methylated sugars, providing both the cause and the solution.
Section 1: Permethylation & Derivatization Issues
Q: My permethylation reaction is incomplete, leading to a messy spectrum with multiple peaks for the same glycan. What are the common causes and solutions?
Incomplete permethylation is the most frequent challenge in this workflow. The primary culprit is often poor sample solubility in the reaction solvent, typically Dimethyl sulfoxide (DMSO).[6]
Causality & Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is a competing nucleophile that will consume the base and methyl iodide. Use high-quality, dry DMSO and ensure your sample is thoroughly dried before starting.
-
Improve Solubility: Polysaccharides, in particular, can be difficult to dissolve.[6]
-
Optimize Base and Reagent: The choice and handling of the base are critical.
-
Solid-Phase Method: A robust approach involves using a micro-column packed with powdered sodium hydroxide.[3] This provides a large surface area for the reaction and minimizes side reactions.
-
Hakomori Method: This classic method uses sodium hydride to generate the dimsyl anion in DMSO.[16] It is very effective but requires strict anhydrous conditions as sodium hydride reacts violently with water.
-
-
Check Reagent Quality: Methyl iodide (CH₃I) can degrade over time, turning yellow/brown. Use fresh, clear methyl iodide for efficient methylation.
Q: I'm observing sample degradation or "peeling" reactions during permethylation. How can I prevent this?
"Peeling" is an alkaline-catalyzed degradation that occurs from the reducing end of a carbohydrate. This is particularly problematic with strong bases at elevated temperatures.
Causality & Troubleshooting Steps:
-
Reduce the Reducing End: Before methylation, perform a reduction step using sodium borohydride (NaBH₄). This converts the reactive aldehyde/ketone at the reducing end to a more stable alditol, preventing peeling. This is a standard first step in creating glycan alditols for analysis.[10]
-
Control Reaction Temperature: Avoid excessive heating during the reaction. Most modern permethylation protocols are effective at room temperature, especially when using highly efficient solid-phase methods.[3]
-
Minimize Reaction Time: Over-incubation can lead to side products. Modern methods, like the solid-phase capillary approach, can achieve complete permethylation in under a minute, drastically reducing the chance for degradation.[3]
Q: How do I handle acidic sugars, like uronic acids, during linkage analysis? They don't methylate properly.
The carboxyl group of uronic acids is resistant to methylation under standard conditions and can interfere with the overall process.
Causality & Troubleshooting Steps:
-
Carboxyl Reduction: The standard solution is to reduce the carboxyl group to a primary alcohol. This is typically done after the initial permethylation step.
-
Action: Use a strong reducing agent like lithium triethylborodeuteride (Super-H®) to reduce the methylated uronic acid to its corresponding neutral sugar.[6] Using a deuteride (like NaBD₄ or Super-D®) is a common strategy to "mass-tag" the carbon that was formerly part of the carboxyl group, aiding in its identification.
-
-
Pre-Methylation Reduction: Alternatively, the reduction can be performed on the polysaccharide before methylation.[6] This creates a neutral sugar that will behave predictably throughout the rest of the linkage analysis workflow.
Section 2: GC-MS Analysis of PMAAs
Q: I'm seeing broad or tailing peaks in my GC chromatogram. What's the cause?
Peak shape issues in GC-MS of PMAAs usually point to problems with the derivatization, the sample introduction, or the column itself.
Causality & Troubleshooting Steps:
-
Incomplete Acetylation/Methylation: Free hydroxyl groups are polar and will interact strongly with the GC column, causing tailing. Re-evaluate your permethylation and acetylation steps for completeness.
-
Active Sites in the GC System: The glass liner in the injector port can contain active sites (silanols) that interact with your analytes.
-
Action: Use a deactivated liner. If tailing persists, the first few centimeters of the GC column may have become active; trimming 10-20 cm from the column inlet can often resolve the issue.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Action: Dilute your sample or reduce the injection volume.
-
Q: I can't correctly identify my PMAA peaks. How can I confirm their identity?
Correct identification of PMAAs is absolutely critical for accurate linkage analysis and relies on two pieces of information: retention time and the mass spectrum.[6][7]
Causality & Troubleshooting Steps:
-
Confirm Fragmentation Pattern: Do not rely on library matches alone. PMAAs produce highly predictable fragmentation patterns upon Electron Ionization (EI). Cleavage occurs between the carbon atoms of the alditol backbone. You must manually verify that the key diagnostic fragment ions are present.
-
Action: Create a table of expected primary fragments based on the methylation pattern. For example, a 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol (from a terminal glucose) will show primary fragments at m/z 117, 161, and 205. The absence of a key fragment raises doubt about the identification.[6][12][13]
-
-
Use Retention Time Standards: Run a standard mixture of PMAAs with known linkages. While absolute retention times can drift, the relative elution order is generally consistent and can be used to confirm identities.
-
Check for Under-estimation Errors: Certain acetylation conditions, particularly those using perchloric acid as a catalyst, can lead to the degradation and subsequent under-estimation of specific PMAAs, such as those from terminal galactose or glucose residues. A base-catalyzed acetylation may yield more reliable results.[6]
Section 3: MALDI-TOF & ESI-MS Analysis
Q: I'm getting low signal intensity for my permethylated glycans. What should I check?
This is a common issue that can stem from the sample itself or the instrument setup.
// Nodes Start [label="Low Signal Intensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Permethylation [label="Is Permethylation Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cleanup [label="Was Sample Properly Cleaned?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Matrix [label="MALDI: Is Matrix/Sample\nCo-crystallization Good?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="ESI: Is the Spray Solvent\nCompatible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Instrument [label="Is the Instrument Tuned\n& Calibrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Redo_Permethylation [label="Solution:\nRe-run permethylation.\nEnsure anhydrous conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_Cleanup [label="Solution:\nPerform solid-phase extraction\n(e.g., C18 Sep-Pak) to\nremove salts and reagents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Spotting [label="Solution:\nRe-spot sample.\nTry different matrices (e.g., DHB)\nor use a sandwich method.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Solvent [label="Solution:\nUse ACN/H2O with 0.1% FA.\nEnsure low salt concentration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tune_Calibrate [label="Solution:\nTune and calibrate the\nmass spectrometer using\nan appropriate standard.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Permethylation; Check_Permethylation -> Redo_Permethylation [label="No"]; Check_Permethylation -> Check_Cleanup [label="Yes"]; Check_Cleanup -> Improve_Cleanup [label="No"]; Check_Cleanup -> Check_Matrix [label="Yes"]; Check_Matrix -> Optimize_Spotting [label="No"]; Check_Matrix -> Check_Solvent [label="Yes/NA for ESI"]; Check_Solvent -> Change_Solvent [label="No"]; Check_Solvent -> Check_Instrument [label="Yes/NA for MALDI"]; Check_Instrument -> Tune_Calibrate [label="No"]; } dot Caption: Troubleshooting workflow for low MS signal.
Causality & Troubleshooting Steps:
-
Incomplete Permethylation: As discussed, this is a primary cause. Under-methylated species ionize less efficiently than their fully derivatized counterparts.[17]
-
Sample Contamination (Salts/Detergents): This is especially critical for ESI-MS. Salts and detergents suppress ionization. Permethylated glycans are non-polar and can be easily separated from these contaminants.
-
Action: Perform a simple solid-phase extraction (SPE) with a C18 cartridge. The permethylated glycans will be retained, while salts are washed away. Elute with a high-organic solvent like methanol or acetonitrile.
-
-
Poor Matrix Co-crystallization (MALDI): For MALDI, the analyte must be evenly incorporated into the matrix crystals.
-
Action: Ensure the matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) is properly prepared. Try different spotting techniques (e.g., dried-droplet vs. sandwich method) to improve crystal formation.
-
-
Instrument Tuning: Mass spectrometers require regular tuning and calibration to perform optimally.[18]
-
Action: Before running your samples, run a known standard to ensure the instrument is calibrated correctly and sensitivity is within the expected range.
-
Section 4: Fragmentation (MS/MS) & Data Interpretation
Q: My MS/MS spectra are incredibly complex. How do I differentiate between glycosidic cleavages and cross-ring cleavages?
Interpreting MS/MS spectra of methylated sugars requires a systematic approach. The fragmentation pattern provides rich structural information, including sequence and linkage.[1][5]
Causality & Interpretation:
-
Glycosidic Cleavages (B and Y ions): These are the most common and generally most intense fragment ions. They result from the cleavage of the bond between two sugar residues.
-
B-ions: The charge is retained on the non-reducing end fragment.
-
Y-ions: The charge is retained on the reducing end fragment.
-
Interpretation: A series of B or Y ions allows you to read the monosaccharide sequence from one end of the glycan to the other.
-
-
Cross-Ring Cleavages (A and X ions): These fragments result from the cleavage of two bonds within a sugar ring and are highly informative for determining linkage positions.
-
Interpretation: The mass of the cross-ring fragment tells you which carbon atoms of the ring were involved in linkages. For example, O-2-methylation strongly favors cross-ring fragmentation, while O-3-methylation favors glycosidic bond cleavage.[19] Analyzing these fragments is key to differentiating between isomers.
-
-
MSⁿ Experiments: For particularly complex structures with extensive branching, multiple stages of fragmentation (MSⁿ) can be used. An ion is isolated, fragmented, and then a specific fragment ion is isolated and fragmented again. This allows for the deconstruction of the glycan piece by piece, though it is time and sample intensive.[1][2]
Key Experimental Protocols
Protocol 1: Solid-Phase Permethylation of Glycans
(Adapted from Kang et al., a miniaturized approach for rapid and efficient permethylation)[3]
-
Prepare Microreactor: Pack a micro-spin column or a 500 μm i.d. fused-silica capillary with powdered sodium hydroxide.
-
Sample Preparation: Dissolve the dried glycan sample (picomole amounts are sufficient) in a solution of methyl iodide in dry DMSO.
-
Reaction: Infuse the sample solution through the NaOH-packed microreactor. The entire reaction occurs as the sample passes through the column, typically taking less than one minute.
-
Quench & Extract: Quench the reaction by adding water. Extract the permethylated glycans using a non-polar solvent like dichloromethane.
-
Cleanup: Wash the organic layer with water to remove residual reagents. Dry the organic layer under a stream of nitrogen. The sample is now ready for MS analysis.
Protocol 2: Preparation of Partially Methylated Alditol Acetates (PMAAs) for GC-MS
(This is a generalized workflow based on established methods)[6][8][9][12][13]
-
Permethylation: Fully methylate the polysaccharide sample using a robust method (e.g., Protocol 1 or the Hakomori method). Confirm complete methylation by MALDI-TOF or IR spectroscopy.
-
Hydrolysis: Hydrolyze the permethylated polysaccharide to its constituent partially methylated monosaccharides. A common method is using 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction: Reduce the partially methylated monosaccharides to their corresponding alditols. Dissolve the dried hydrolysate in water and add sodium borodeuteride (NaBD₄). The deuterium tags the C1 position, aiding in identification. Let the reaction proceed for 1-2 hours at room temperature. Quench with acetic acid.
-
Acetylation: Acetylate the newly formed hydroxyl groups (from the reduction and the original linkage positions). A common method is to use acetic anhydride with pyridine or 1-methylimidazole as a catalyst at 100°C for 30 minutes.
-
Extraction & Cleanup: After cooling, add water and extract the PMAAs into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water to remove the catalyst and reagents.
-
Analysis: Dry the sample and redissolve in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.
References
-
MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins. Methods in Molecular Biology, 2024. [Link]
-
Permethylated N-glycan Analysis With Mass Spectrometry. Methods in Molecular Biology, 2013. [Link]
-
Solid-phase permethylation of glycans for mass spectrometric analysis. Rapid Communications in Mass Spectrometry, 2005. [Link]
-
Methylation analysis of polysaccharides: Technical advice. Carbohydrate Polymers, 2018. [Link]
-
MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. Molecules, 2019. [Link]
-
MALDI-MS profiles and MS/MS analysis of permethylated O-glycans from mice secondary lymph nodes in the positive-ion mode. ResearchGate, 2008. [Link]
-
Methylation analysis of polysaccharides: Technical advice. FAO AGRIS, 2018. [Link]
-
GC-MS chromatogram of the partially methylated alditol acetates (PMAAs)... ResearchGate, 2022. [Link]
-
Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol, 2017. [Link]
-
Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. PMC, 2017. [Link]
-
Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Molecules, 2023. [Link]
-
Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. PubMed, 2016. [Link]
-
Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. JoVE, 2016. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC, 2021. [Link]
-
Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. SciELO, 2005. [Link]
-
Mass Spectrometry of Partially Methylated Alditol Acetates Derived From Hydroxyethyl Starch. PubMed, 2000. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 2021. [Link]
-
Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate, 2005. [Link]
-
A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. PMC, 2020. [Link]
-
Derivatization of carbohydrates for GC and GC- MS analyses. ResearchGate, 2010. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific, 2021. [Link]
-
Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC, 2010. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio, 2024. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs, 2023. [Link]
-
Advancing Solutions to the Carbohydrate Sequencing Challenge. PMC, 2018. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc., 2023. [Link]
Sources
- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 7. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 8. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 10. MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gmi-inc.com [gmi-inc.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-O-Methyl-β-D-N-acetylneuraminic acid
Welcome to the technical support center for 2-O-Methyl-β-D-N-acetylneuraminic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this modified sialic acid. Here, we synthesize field-proven insights with established scientific principles to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability of 2-O-Methyl-β-D-N-acetylneuraminic acid
2-O-Methyl-β-D-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. The presence of a methyl group at the 2-position significantly influences its chemical and enzymatic stability. Understanding these properties is critical to prevent its degradation during experimental procedures. This guide will walk you through the key factors affecting its stability and provide actionable protocols to safeguard your research.
Sialic acids, in general, are sensitive molecules, and their degradation can be triggered by several factors, including pH, temperature, and enzymatic activity. The 2-O-methyl modification adds a layer of complexity, particularly concerning the stability of the glycosidic linkage and its susceptibility to enzymatic cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-O-Methyl-β-D-N-acetylneuraminic acid?
A1: The three main factors to consider are pH, temperature, and enzymatic contamination. Like its parent molecule, Neu5Ac, 2-O-Methyl-β-D-N-acetylneuraminic acid is susceptible to both acid- and base-catalyzed hydrolysis, especially at elevated temperatures. Additionally, contamination with sialidases (neuraminidases) can lead to enzymatic cleavage of the glycosidic bond, although the 2-O-methyl group can offer some steric hindrance to certain enzymes.
Q2: What is the optimal pH range for working with this compound?
A2: For maximal stability, it is recommended to work within a neutral to slightly acidic pH range, ideally between pH 6.0 and 7.5.[1] Strongly acidic (pH < 4.0) or alkaline (pH > 9.0) conditions should be avoided, as they can accelerate the hydrolysis of the glycosidic linkage.[1]
Q3: How does temperature affect the stability of 2-O-Methyl-β-D-N-acetylneuraminic acid?
A3: Higher temperatures significantly increase the rate of degradation.[1] It is crucial to keep the compound at low temperatures (on ice or at 4°C) during experimental manipulations whenever possible. For long-term storage, lyophilized powder stored at -20°C or below is recommended.
Q4: Is 2-O-Methyl-β-D-N-acetylneuraminic acid resistant to sialidases?
A4: The 2-O-methyl group can provide some resistance to certain sialidases due to steric hindrance at the anomeric carbon. However, it is not completely resistant to all sialidases. The extent of resistance depends on the specific enzyme and its origin. It is always a good practice to assume that enzymatic degradation is possible and to take precautions, such as using sterile techniques and considering the use of broad-spectrum sialidase inhibitors if necessary.
Q5: I suspect my sample has degraded. How can I check for degradation?
A5: The most common methods for assessing the purity and degradation of sialic acids are High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[2][3] These techniques can separate the intact compound from its degradation products. For qualitative analysis, Thin-Layer Chromatography (TLC) can also be a useful tool.
Troubleshooting Guide
This section addresses common problems encountered during experiments with 2-O-Methyl-β-D-N-acetylneuraminic acid and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound during an experiment | 1. pH-induced hydrolysis: Exposure to strongly acidic or basic buffers. | - Maintain a pH between 6.0 and 7.5. - If extreme pH is unavoidable, minimize incubation time and keep the temperature as low as possible (e.g., on ice). |
| 2. Thermal degradation: Prolonged incubation at elevated temperatures. | - Perform reactions at the lowest feasible temperature. - Minimize the duration of any heating steps. | |
| 3. Enzymatic degradation: Contamination with sialidases from cellular lysates or microbial sources. | - Use sterile, nuclease-free reagents and labware. - Work in a laminar flow hood when possible. - Consider adding a broad-spectrum sialidase inhibitor cocktail. | |
| Inconsistent results in cell-based assays | 1. Variable uptake by cells: Differences in cell density, passage number, or metabolic state. | - Standardize cell seeding density and growth conditions. - Use cells within a consistent passage number range. - Ensure consistent incubation times with the compound. |
| 2. Degradation in culture medium: Instability of the compound over long incubation periods. | - Refresh the culture medium containing the compound every 24-48 hours for long-term experiments. - Analyze the stability of the compound in your specific culture medium under incubation conditions (37°C, 5% CO2). | |
| Poor signal in analytical detection (e.g., HPLC) | 1. Low concentration of the analyte: Insufficient starting material or significant degradation. | - Confirm the concentration of your stock solution. - Re-evaluate your experimental workflow to minimize potential degradation steps. |
| 2. Inappropriate analytical method: The chosen detection method lacks the required sensitivity or specificity. | - For sensitive detection, consider derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by fluorescence detection.[2] - HPAE-PAD offers high sensitivity for underivatized sialic acids. |
Experimental Protocols
Protocol 1: General Handling and Storage of 2-O-Methyl-β-D-N-acetylneuraminic acid
Objective: To provide best practices for the storage and handling of the compound to ensure its stability.
Materials:
-
2-O-Methyl-β-D-N-acetylneuraminic acid (lyophilized powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution:
-
Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable buffer (e.g., sterile PBS, pH 7.4) to a desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve the powder completely. Avoid vigorous shaking to prevent potential degradation.
-
-
Aliquoting and Short-Term Storage:
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid multiple freeze-thaw cycles.
-
For short-term storage (up to 1 week), store the aliquots at 4°C.
-
-
Long-Term Storage:
-
For long-term storage, store the lyophilized powder or reconstituted aliquots at -20°C or -80°C.
-
Lyophilized powder is generally more stable for long-term storage.
-
Protocol 2: Metabolic Labeling of Cultured Cells
Objective: To incorporate 2-O-Methyl-β-D-N-acetylneuraminic acid into the sialoglycans of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Stock solution of 2-O-Methyl-β-D-N-acetylneuraminic acid (e.g., 10 mM in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in the desired culture vessel (e.g., 6-well plate, T-75 flask) and allow them to adhere and reach the desired confluency (typically 50-70%).[4]
-
-
Preparation of Labeling Medium:
-
Thaw the stock solution of 2-O-Methyl-β-D-N-acetylneuraminic acid.
-
Dilute the stock solution directly into the complete cell culture medium to the desired final concentration (typically 50-200 µM). The optimal concentration may need to be determined empirically for your specific cell line.
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]
-
-
Harvesting Cells:
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated compound.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, pellet them by centrifugation.
-
The labeled cells are now ready for downstream analysis.
-
Visualizing Experimental Workflows
Degradation Prevention Workflow
Caption: A logical approach to troubleshooting degradation issues.
References
-
2.4 Stability of N-Glycosidic Bonds. (n.d.). [Link]
-
Rebello, O. D., et al. (2017). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical chemistry, 89(17), 9185–9192. [Link]
-
Agilent. (n.d.). AdvanceBio Total Sialic Acid Quantitation Kit User Manual. [Link]
-
Agilent. (n.d.). SIALIC ACID QUANTITATION KIT TABLE OF CONTENTS Storage Conditions. [Link]
-
Waters. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
-
Palmisano, G., Lendal, S. E., Engholm-Keller, K., & Larsen, M. R. (2010). Selective enrichment of sialic acid-containing glycopeptides using titanium dioxide chromatography with analysis by HILIC and mass spectrometry. Frontiers in immunology, 1, 13. [Link]
-
Pljevljakušić, D., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Analytical Methods, 13(32), 3646-3666. [Link]
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press. [Link]
-
Slawson, C., & Hart, G. W. (2022). A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction. STAR protocols, 3(1), 101072. [Link]
-
Büll, C., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. STAR protocols, 2(3), 100720. [Link]
-
Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472. [Link]
-
Science Equip. (n.d.). 10 Common Lab Safety Mistakes to Avoid in Your Laboratory. [Link]
-
Angata, T. (2021). Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase. In Glycoscience Protocols (pp. 1-5). Springer US. [Link]
-
Bennet, A. J., & Sinnott, M. L. (1986). Mechanistic pathways for the hydrolysis of sialic acid glycosides: acid-catalyzed hydrolysis of the neutral glycoside (kH+), and the reactions of the carboxylate form, acid-catalysis (kO) water-catalysis (kH2O), and a base-promoted reaction (kHO−). Journal of the American Chemical Society, 108(23), 7287-7294. [Link]
-
Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 42(6), 1456-1472. [Link]
-
Crich, D. (2013). Guidelines for O-Glycoside Formation from First Principles. Accounts of chemical research, 46(4), 977–987. [Link]
-
Nazar, R. N., Lo, A. C., Wildeman, A. G., & Sitz, T. O. (1983). Effect of 2'-O-methylation on the structure of mammalian 5.8S rRNAs and the 5.8S-28S rRNA junction. Nucleic acids research, 11(17), 5989–6001. [Link]
-
Ayadi, L., et al. (2022). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 23(19), 11858. [Link]
-
He, C., & Yu, J. (2023). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & development, 37(15-16), 724–740. [Link]
-
de Haan, N., et al. (2021). Structural analysis of glycoprotein sialylation-Part I: Pre-LC-MS analytical strategies. Molecular & Cellular Proteomics, 20, 100067. [Link]
-
Li, Y., et al. (2021). Enzyme-Sialylation-Controlled Chemical Sulfation of Glycan Epitopes for Decoding the Binding of Siglec Ligands. Journal of the American Chemical Society, 143(31), 12157-12168. [Link]
-
Chen, K., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular cell, 84(12), 2320–2336.e6. [Link]
-
Abou Assi, H., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 49(1), 133–146. [Link]
Sources
optimization of neuraminidase inhibition assay with 2-O-Methyl-b-D-N-acetylneuraminic acid
Welcome to the Technical Support Center for Neuraminidase (NA) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. We will delve into the established methodologies using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and explore the hypothetical application and optimization considerations for assays involving 2'-O-Methyl-α-D-N-acetylneuraminic acid (Me-NANA). Our goal is to equip you with the expertise to conduct robust and reliable NA inhibition assays.
Section 1: The Core Principles of Neuraminidase Inhibition Assays
Influenza neuraminidase, a key surface glycoprotein, is essential for the release of progeny virions from infected host cells. Its enzymatic activity cleaves terminal sialic acid residues from glycoconjugates, preventing viral self-aggregation and facilitating spread. Neuraminidase inhibitors (NAIs) are a critical class of antiviral drugs that function by blocking this enzymatic activity.
The most common method for assessing the efficacy of NAIs is the neuraminidase inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic activity of NA. The fundamental workflow involves incubating the neuraminidase enzyme (from a virus or as a purified protein) with a potential inhibitor before the addition of a substrate. The rate of substrate cleavage is then measured, and the concentration of the inhibitor required to reduce NA activity by 50% (IC50) is determined.
Caption: A generalized workflow for a neuraminidase inhibition assay.
Section 2: Troubleshooting Guide for MUNANA-Based Assays
The fluorogenic substrate MUNANA is widely used in NA inhibition assays due to its sensitivity and ease of use.[1] However, various factors can influence the accuracy and reproducibility of these assays. This section addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability: MUNANA can spontaneously hydrolyze, especially at non-optimal pH or temperature. 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds. 3. Autofluorescence of Test Compounds: The inhibitor itself may be fluorescent at the excitation/emission wavelengths of 4-methylumbelliferone (4-MU). | 1. Prepare fresh MUNANA working solution for each experiment. Store stock solutions protected from light at -20°C.[2][3] 2. Use high-purity water and freshly prepared, filtered buffers. 3. Run a parallel assay with the test compound in the absence of the enzyme to quantify its intrinsic fluorescence and subtract this from the experimental values. |
| Low Signal-to-Noise Ratio | 1. Low Enzyme Activity: The virus stock may have low NA activity, or the purified enzyme may have lost activity. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or insufficient incubation time. 3. Inappropriate Plate Type: Using clear or white plates for fluorescence assays can lead to signal bleed-through and high background. | 1. Titer the virus stock to determine the optimal dilution that provides a robust signal.[1] If using purified enzyme, verify its activity with a positive control. 2. Optimize the assay pH (typically 6.0-7.0) and ensure the incubation is carried out at 37°C for an adequate duration (e.g., 60 minutes).[4] 3. Use black, opaque microplates for fluorescence assays to minimize crosstalk and background. |
| Inconsistent IC50 Values | 1. Pipetting Errors: Inaccurate dispensing of enzyme, inhibitor, or substrate. 2. Variable Pre-incubation Times: Inconsistent pre-incubation of the enzyme and inhibitor can affect the extent of binding. 3. Substrate Concentration: Using a substrate concentration significantly above the Michaelis constant (Km) can lead to an overestimation of IC50 values for competitive inhibitors. | 1. Use calibrated pipettes and consider using a master mix for adding reagents to minimize variability. 2. Standardize the pre-incubation time for all samples. 3. Determine the Km of the enzyme for MUNANA and use a substrate concentration at or near the Km for sensitive detection of competitive inhibition. |
| Complete Inhibition at All Inhibitor Concentrations | 1. Inhibitor Concentration Too High: The dilution series for the inhibitor may not be broad enough. 2. Inactive Enzyme: The enzyme may have been inactivated during storage or handling. | 1. Expand the range of inhibitor concentrations tested, including much lower concentrations. 2. Always include a positive control (no inhibitor) to ensure the enzyme is active. |
| No Inhibition Observed | 1. Inactive Inhibitor: The test compound may not be an effective neuraminidase inhibitor. 2. Incorrect Assay Conditions: The pH or buffer composition may not be suitable for inhibitor binding. 3. Enzyme Concentration Too High: An excess of enzyme can overcome the inhibitory effect. | 1. Test a known neuraminidase inhibitor (e.g., oseltamivir carboxylate or zanamivir) as a positive control for inhibition.[3] 2. Verify that the assay buffer conditions are compatible with the inhibitor's chemical properties. 3. Optimize the enzyme concentration to be in the linear range of the assay. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MUNANA to use in the assay?
A1: The optimal MUNANA concentration depends on the specific neuraminidase being studied and the goals of the assay. For routine screening, a concentration around the Michaelis-Menten constant (Km) is often recommended. This provides a good balance between signal intensity and sensitivity to competitive inhibitors. For influenza virus neuraminidases, MUNANA concentrations in the range of 100-200 µM are commonly used.[1] It is advisable to experimentally determine the Km for your specific enzyme to optimize the assay conditions.
Q2: How should I prepare and store my reagents?
A2:
-
MUNANA: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and store it in small aliquots at -20°C, protected from light. The working solution should be prepared fresh for each experiment.[2][3]
-
Neuraminidase (Virus or Purified Enzyme): Store viral stocks or purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Inhibitors: Prepare stock solutions in an appropriate solvent and store them at -20°C or as recommended by the manufacturer.
-
Assay Buffer: Prepare fresh and filter before use. A common assay buffer is MES buffer at pH 6.5 containing CaCl2.[5]
Q3: What are the critical controls to include in my assay?
A3:
-
No Enzyme Control: Contains all reagents except the neuraminidase. This helps to determine the background fluorescence.
-
No Inhibitor Control (Positive Control): Contains the enzyme, substrate, and buffer, but no inhibitor. This represents 100% enzyme activity.
-
Known Inhibitor Control (e.g., Oseltamivir Carboxylate): A dilution series of a known inhibitor should be included to validate the assay's ability to detect inhibition and to provide a reference IC50 value.[3]
-
Compound Autofluorescence Control: The test compound in assay buffer without the enzyme to measure its intrinsic fluorescence.
Q4: Can I use kinetic measurements instead of an endpoint assay?
A4: Yes, a kinetic assay can provide more detailed information about the enzyme's initial reaction velocity and can be more sensitive for detecting slow-binding inhibitors. In a kinetic assay, the fluorescence is measured at multiple time points after substrate addition. This allows for the calculation of the initial rate of the reaction (V0), which can then be used to determine IC50 values.
Section 4: Experimental Protocols
Protocol 1: Standard MUNANA-Based Neuraminidase Inhibition Assay (Endpoint)
This protocol provides a general framework. Optimization of specific parameters such as enzyme and substrate concentrations, and incubation times is recommended.
Materials:
-
Neuraminidase source (influenza virus or purified enzyme)
-
Test inhibitor and control inhibitor (e.g., oseltamivir carboxylate)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor and control inhibitor in the assay buffer.
-
Add Inhibitor and Enzyme: To the wells of the microplate, add 25 µL of the inhibitor dilutions. Then, add 25 µL of the diluted neuraminidase enzyme. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MUNANA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of the stop solution to all wells.
-
Read Fluorescence: Measure the fluorescence of each well using the microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Normalize the data by setting the average fluorescence of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Step-by-step workflow for the MUNANA-based neuraminidase inhibition assay.
Section 5: Advanced Topic: Hypothetical Assay Optimization with 2'-O-Methyl-α-D-N-acetylneuraminic acid (Me-NANA)
While 2'-O-Methyl-α-D-N-acetylneuraminic acid (Me-NANA) is primarily documented as a tool for studying hemagglutinin binding, its structural similarity to the natural substrate of neuraminidase, sialic acid, suggests its potential as a substrate in a neuraminidase assay.[6] However, unlike MUNANA, Me-NANA is not inherently fluorogenic or chromogenic. Therefore, a direct measurement of product formation requires a different detection strategy. This section provides a conceptual framework for developing and optimizing such an assay.
Conceptual Assay Design
The enzymatic cleavage of Me-NANA by neuraminidase would yield N-acetylneuraminic acid (sialic acid) and methanol. The primary challenge is the detection of either of these products.
Caption: The enzymatic reaction at the core of a hypothetical Me-NANA-based neuraminidase assay.
Potential Detection Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the N-acetylneuraminic acid product. This method is highly specific and quantitative but is low-throughput.
-
Coupled Enzyme Assays: A secondary enzyme or a series of enzymes can be used to convert the N-acetylneuraminic acid product into a detectable molecule (e.g., producing NADH or a colored compound).
Troubleshooting and Optimization for a Me-NANA Assay
| Challenge | Consideration & Approach |
| Low Throughput (HPLC) | For initial characterization and inhibitor screening, this may be a viable option. For high-throughput screening, a coupled enzyme assay would be more suitable. |
| Interference in Coupled Assays | The test compounds or components of the primary reaction mixture could interfere with the coupling enzymes. Each component should be tested for its effect on the coupled assay system. |
| Substrate Specificity and Kinetics | The Km and Vmax of the neuraminidase for Me-NANA would need to be determined. It is possible that the 2'-O-methyl group affects binding and catalysis compared to the natural substrate. The substrate specificity of different neuraminidases for Me-NANA would also need to be evaluated. |
| Assay Conditions | The optimal pH, buffer, and ionic strength for the enzymatic cleavage of Me-NANA would need to be established. These may differ from the conditions optimized for MUNANA. |
Hypothetical Protocol Outline (HPLC-based)
-
Perform the enzymatic reaction as described in Protocol 1, but with Me-NANA as the substrate.
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid or base) that also precipitates the enzyme.
-
Centrifuge the samples to remove the precipitated protein.
-
Analyze the supernatant by HPLC using a suitable column (e.g., an anion-exchange column) to separate N-acetylneuraminic acid from the unreacted Me-NANA and other reaction components.
-
Quantify the N-acetylneuraminic acid peak and calculate the reaction rate.
-
For inhibition studies, perform the reaction in the presence of varying concentrations of the inhibitor and determine the IC50 based on the reduction in the rate of product formation.
References
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]
-
Potier, M., et al. (1979). Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry, 18(13), 2783-7. [Link]
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed, 28448045. [Link]
-
Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. [Link]
-
Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 41(2), 742-750. [Link]
-
Air, G. M., et al. (2017). Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies. Journal of Biological Chemistry, 292(31), 12971-12984. [Link]
-
Wilson, J. R., et al. (2017). Comparison of the Efficacy of N9 Neuraminidase-Specific Monoclonal Antibodies against Influenza A(H7N9) Virus Infection. Journal of Virology, 91(12), e00305-17. [Link]
-
Landry, J. P., & Pleshko, E. N. (2011). Kinetics of Neuraminidase Action on Glycoproteins by 1D and 2D NMR. Journal of Chemical Education, 88(1), 95-97. [Link]
-
Landry, J. P., & Pleshko, E. N. (2011). Kinetics of Neuraminidase Action on Glycoproteins by 1D and 2D NMR. PMC. [Link]
-
Potier, M., et al. (1979). Synthesis of 2'-(4-methylumbelliferyl)-.alpha.-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry, 18(13), 2783-2787. [Link]
-
Parker, R. B., et al. (2017). Pneumococcal neuraminidase substrates identified through comparative proteomics enabled by chemoselective labeling. ACS Chemical Biology, 12(10), 2535-2544. [Link]
-
Benton, D. J., et al. (2018). Substrate Binding by the Second Sialic Acid-Binding Site of Influenza A Virus N1 Neuraminidase Contributes to Enzymatic Activity. Journal of Virology, 92(20), e01035-18. [Link]
-
Patel, M. C., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For Virological Surveillance. Antiviral Research, 208, 105457. [Link]
-
PubChem. (n.d.). 2-O-methyl-5-N-acetyl-alpha-D-neuraminic acid. Retrieved from [Link]
-
Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. ResearchGate. [Link]
-
Walther, E., et al. (2019). K m values for neuraminidases and MUNANA and K i of 1. ResearchGate. [Link]
-
Česnik, A., et al. (2021). Kinetic characterization of two neuraminic acid synthases and evaluation of their application potential. Applied Microbiology and Biotechnology, 105(14-15), 5875-5887. [Link]
-
Wang, B., et al. (2021). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 105(16-17), 6245-6262. [Link]
-
Wu, Y., et al. (2013). Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors. Journal of Virology, 87(20), 11047-11056. [Link]
-
Varki, A., & Angata, T. (2020). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Viruses, 12(9), 1001. [Link]
-
Pérez-González, A., et al. (2021). Non-Analog Compounds to Sialic Acid as Inhibitors of Influenza Virus Neuraminidase: An Underexplored Approach for Novel Antivirals―Systematic Review. International Journal of Molecular Sciences, 22(12), 6536. [Link]
Sources
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. 2-O-Methyl-a- D -N-acetylneuraminic acid 95 TLC 50930-22-8 [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to Sialic Acid Derivatives: A Comparative Analysis of 2-O-Methyl-β-D-N-acetylneuraminic Acid
Introduction: The Ubiquitous Role of Sialic Acids
Sialic acids (Sia) are a diverse family of nine-carbon acidic monosaccharides that occupy the outermost position of glycan chains on glycoproteins and glycolipids in vertebrates and some microorganisms.[1][2][3] This terminal placement makes them critical mediators of a vast array of biological and pathological processes.[4][5] The most common member of this family is N-acetylneuraminic acid (Neu5Ac).[3][6] Sialic acids function as key players in cell-cell communication, immune system modulation, and pathogen recognition.[1][7] Their structural diversity, arising from different linkages and modifications, creates a complex information code on the cell surface often referred to as the "sialome."
To probe and manipulate these intricate biological systems, researchers have developed a powerful toolkit of synthetic sialic acid derivatives. These molecules are designed to act as stable analogs, metabolic labels, or specific inhibitors, allowing for a deeper understanding of sialic acid biology.[8][9] This guide provides a detailed comparison of one such derivative, 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me), with other major classes of sialic acid derivatives, offering insights into their unique properties and experimental applications for researchers in glycobiology and drug development.
Spotlight on 2-O-Methyl-β-D-N-acetylneuraminic Acid (Neu5Ac2Me)
Neu5Ac2Me is a synthetic derivative of Neu5Ac where the hydroxyl group at the anomeric carbon (C2) is replaced by a methyl ether. This seemingly simple modification confers a crucial property: stability. The glycosidic linkage of sialic acids is notoriously susceptible to both enzymatic cleavage by sialidases and spontaneous hydrolysis under acidic conditions. By methylating the anomeric hydroxyl, the resulting methyl glycoside bond is significantly more resistant to such cleavage.
This stability makes Neu5Ac2Me an invaluable tool for specific applications:
-
Enzyme-Substrate Interaction Studies: It serves as a non-cleavable analog to study the binding kinetics and structural biology of sialidases (neuraminidases) without the complication of substrate turnover.[10]
-
Receptor Binding Analysis: It is used as a model compound to investigate the binding of sialic acid-dependent proteins, such as viral hemagglutinins (e.g., from influenza virus) and cellular lectins (e.g., Siglecs). Its stability ensures that the observed interaction is purely due to binding, not subsequent enzymatic activity.
However, its utility is primarily as an in vitro biochemical tool. The C2 modification prevents it from being recognized by the enzymes of the sialic acid biosynthetic pathway, meaning it cannot be metabolically incorporated into cellular glycans.
Comparative Analysis with Other Sialic Acid Derivatives
The choice of a sialic acid derivative is fundamentally dictated by the experimental objective. Below, we compare Neu5Ac2Me to three other major classes of derivatives, highlighting their distinct mechanisms and applications.
Derivatives with N-Acyl Group Modifications (C5 Position)
This is arguably the most versatile class of derivatives, forming the foundation of metabolic glycoengineering.[11] The sialic acid biosynthetic pathway exhibits remarkable tolerance for modifications at the N-acetyl group of its precursor, N-acetylmannosamine (ManNAc).[12]
-
Examples: N-glycolylneuraminic acid (Neu5Gc), N-propanoylneuraminic acid (Neu5Prop), and derivatives bearing bioorthogonal reporters like azides (Neu5Az) or alkynes (Neu5Alk).[11][13]
-
Mechanism of Action: When cells are supplied with N-acyl-modified mannosamine precursors, they are processed by the endogenous enzymatic machinery and incorporated into cell surface sialoglycans.[11][12] This allows for the remodeling of the cellular sialome.
-
Key Differences from Neu5Ac2Me: Unlike Neu5Ac2Me, which is metabolically inert, these compounds are designed for metabolic incorporation. This enables researchers to introduce chemical handles onto living cells for visualization, proteomics, or cell tracking studies via "click chemistry".[14][15]
-
Application Focus: Primarily used for in vivo and in situ labeling, visualization, and functional perturbation of sialoglycans. For example, feeding cells Ac4ManNAz (the peracetylated, cell-permeable form) leads to the display of azido-sialic acids on the cell surface, which can be tagged with a fluorescent alkyne probe.
Workflow: Metabolic Glycoengineering with C5-Modified Sialic Acids
The following diagram illustrates the pathway for incorporating an azido-modified sialic acid onto the cell surface.
Caption: Metabolic incorporation of an azide-modified sialic acid for cell surface labeling.
Derivatives with Carbon Backbone Modifications (Fluorination)
Introducing fluorine atoms into the sialic acid scaffold creates potent and specific inhibitors of sialic acid metabolism and processing enzymes.
-
Example: 3-fluoro-N-acetylneuraminic acid (3F-Neu5Ac).[8]
-
Mechanism of Action: Peracetylated 3F-Neu5Ac can enter the cell and is converted into CMP-3F-Neu5Ac. This activated donor then acts as a mechanism-based inhibitor of sialyltransferases. It gets transferred to a glycan, but the resulting fluorinated product is a very poor substrate for sialidases, effectively trapping the enzyme.[8] This leads to a global reduction in cell surface sialylation.
-
Key Differences from Neu5Ac2Me: 3F-Neu5Ac is an inhibitor designed to perturb and deplete the sialome, whereas Neu5Ac2Me is a stable analog used to probe a specific, static binding interaction.
-
Application Focus: Used to study the functional consequences of sialic acid loss in processes like cell adhesion, migration, and immune recognition.[14] It is a powerful tool for "glycan knock-down" experiments.
Pathway: Inhibition of Sialylation by 3F-Neu5Ac
This diagram shows how 3F-Neu5Ac disrupts the normal sialylation cycle in the Golgi.
Caption: Mechanism of sialyltransferase inhibition by the fluorinated analog 3F-Neu5Ac.
Derivatives with Hydroxyl Group Modifications (O-Acetylation)
Nature itself modifies sialic acids, most commonly through O-acetylation at the C4, C7, C8, or C9 positions. These natural variants can be synthesized and used to probe specific biological recognition events.
-
Examples: 9-O-acetyl-Neu5Ac (Neu5,9Ac₂), 4-O-acetyl-Neu5Ac.[1][16][17]
-
Mechanism of Action: These are not typically metabolic precursors but are used as standards or in direct binding assays. O-acetylation dramatically alters the shape and charge distribution of the sialic acid molecule.
-
Key Differences from Neu5Ac2Me: While both are used in binding studies, O-acetylated derivatives probe the specificity of a receptor for naturally occurring modifications. For instance, some viral hemagglutinins specifically recognize 9-O-acetylated sialic acids as their receptor.[1] In contrast, Neu5Ac2Me tests the requirement of the anomeric hydroxyl for binding or cleavage. Furthermore, O-acetylation can modulate sialidase activity; a 4-O-acetyl group can render the glycosidic linkage resistant to many sialidases, a property partially shared with Neu5Ac2Me, but through a different mechanism.[10]
-
Application Focus: Elucidating the binding specificity of lectins and pathogens, and understanding how O-acetylation modulates biological recognition and protects against enzymatic degradation.
Summary Data Table
| Derivative Class | Example | Primary Mechanism | Metabolic Incorporation? | Key Application |
| Anomeric O-Methylation | 2-O-Methyl-Neu5Ac | Stable Analog | No | In vitro binding studies; Sialidase mechanism probe |
| N-Acyl Modification (C5) | Neu5Az | Metabolic Precursor | Yes | Metabolic labeling and visualization of sialoglycans in living systems[14][15] |
| Backbone Fluorination | 3F-Neu5Ac | Metabolic Inhibitor | Yes (Inhibitory) | Global depletion of cell surface sialylation to study function[8][13] |
| Hydroxyl O-Acetylation | 9-O-Acetyl-Neu5Ac | Natural Variant Analog | No | Probing receptor specificity for naturally modified sialic acids[1][17] |
Experimental Protocols: Putting Derivatives into Practice
The theoretical differences between these derivatives are best illustrated by their application in specific experimental workflows.
Protocol 1: Comparative Sialidase Susceptibility Assay
Objective: To demonstrate the enzymatic stability of 2-O-Methyl-α-sialoside compared to a standard, cleavable sialoside.
Principle: This assay uses a fluorogenic substrate, 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA), which releases a fluorescent product upon cleavage by a sialidase. The activity against this substrate is compared to the lack of activity against a non-fluorescent, 2-O-methylated competitor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
-
Sialidase Solution: Reconstitute Arthrobacter ureafaciens sialidase in assay buffer to a final concentration of 10 mU/mL.
-
Substrate Solution: Prepare a 100 µM solution of 4-MU-NANA in assay buffer.
-
Inhibitor/Analog Stock: Prepare a 10 mM stock solution of Neu5Ac2Me in assay buffer.
-
-
Assay Setup (96-well black plate):
-
Control Wells: 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Enzyme Activity Wells: 50 µL Sialidase Solution + 50 µL Substrate Solution.
-
Inhibition Wells: 50 µL Sialidase Solution (pre-incubated for 15 min with 1 mM Neu5Ac2Me) + 50 µL Substrate Solution.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure fluorescence every 5 minutes for 60 minutes using a plate reader (Excitation: 365 nm, Emission: 445 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (Control Wells) from all readings.
-
Plot fluorescence intensity versus time. The slope of the linear portion of the curve for the "Enzyme Activity Wells" represents the reaction rate.
-
Expected Outcome: The reaction rate in the "Enzyme Activity Wells" will be high. Neu5Ac2Me itself is not cleaved, but its presence in the "Inhibition Wells" may show competitive inhibition, reducing the rate of 4-MU-NANA cleavage, confirming it binds to the active site. A direct assay attempting to measure cleavage of Neu5Ac2Me would show no product formation.
-
Protocol 2: Metabolic Labeling and Detection of Cell-Surface Sialic Acids
Objective: To incorporate an azide-modified sialic acid (Neu5Az) into the surface of cultured cells and detect it via fluorescence microscopy.
Principle: Cells are cultured with a peracetylated, cell-permeable azido-mannosamine precursor (Ac4ManNAz). This is metabolized and displayed on the cell surface as Neu5Az. The azide handle is then specifically detected using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a fluorescent alkyne probe.
Methodology:
-
Cell Culture:
-
Plate Jurkat cells (or another cell line of choice) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
In a parallel flask, establish a negative control culture without the precursor.
-
-
Metabolic Labeling:
-
Add Ac4ManNAz to the treatment flask to a final concentration of 50 µM.
-
Incubate both flasks for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation (300 x g, 5 min).
-
Wash the cell pellet twice with 1 mL of cold PBS containing 1% BSA.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use:
-
1 µM DBCO-Fluor 488 (a copper-free alkyne probe)
-
Resuspend the cell pellet (approx. 1 million cells) in 100 µL of the cocktail.
-
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells twice with PBS + 1% BSA.
-
Resuspend the final cell pellet in 50 µL of PBS.
-
Mount 10 µL of the cell suspension on a microscope slide and image using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis:
-
Expected Outcome: Cells treated with Ac4ManNAz will show bright green fluorescence at the cell periphery, indicating successful incorporation and labeling of surface sialoglycans. The negative control cells will show only background fluorescence.
-
Conclusion and Future Outlook
The study of sialic acid biology is a field rich with complexity and opportunity. The strategic use of synthetic derivatives is essential for dissecting the roles of these crucial sugars. This guide highlights the fundamental differences between 2-O-Methyl-Neu5Ac and other key classes of derivatives.
-
2-O-Methyl-Neu5Ac is a quintessential biochemical tool, providing a stable, non-reactive analog for studying the molecular recognition and enzymatic processing of the sialic acid anomer.
-
C5-modified derivatives are the cornerstone of metabolic glycoengineering, enabling the dynamic labeling and visualization of sialic acids in their native cellular environment.
-
Fluorinated sialic acids serve as powerful inhibitors, allowing for the functional interrogation of biological systems upon sialome depletion.
-
O-acetylated derivatives are critical for understanding the nuanced recognition of naturally occurring sialic acid variants.
For the researcher and drug developer, understanding the distinct properties and applications of each derivative is paramount. The choice is not about which is "better," but which is the correct tool for the specific scientific question at hand. As synthetic methodologies become more advanced, the toolkit of sialic acid derivatives will undoubtedly expand, opening new frontiers in our ability to probe, perturb, and ultimately harness the power of the sialome for therapeutic benefit.
References
-
Development of miracle medicines from sialic acids. PubMed.[Link]
-
Modification of cell surfaces by enzymatic introduction of special sialic acid analogues. PubMed.[Link]
-
Metabolic glycoengineering: Sialic acid and beyond. Glycobiology - Oxford Academic.[Link]
-
Sialic acids as regulators of molecular and cellular interactions. PubMed Central.[Link]
-
Experimental workflow to quantify sialic acids in glycoproteins. ResearchGate.[Link]
-
Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells. PubMed.[Link]
-
Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides. National Institutes of Health.[Link]
-
Development of miracle medicines from sialic acids. PubMed Central.[Link]
-
Sialic Acid Derivatives Inhibit SiaT Transporters and Delay Bacterial Growth. PubMed Central.[Link]
-
Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. ACS Publications.[Link]
-
Special Issue : Sialic Acid and Sialic Acid Derivatives in Biomedicine. MDPI.[Link]
-
Recent Advances in the Synthesis of Sialic Acid Derivatives and Sialylmimetics as Biological Probes. ACS Publications.[Link]
-
Sialic Acids. Essentials of Glycobiology - NCBI Bookshelf.[Link]
-
Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′‐Sialyllactose Glycomacromolecules to Novel Neoglycosides. CORE.[Link]
-
Enzymatic Synthesis of Trideuterated Sialosides. PubMed Central.[Link]
-
Engineering the sialome of mammalian cells with sialic acid mimetics. PubMed Central.[Link]
-
High-Throughput Screening of Sialic Acid. CD BioGlyco.[Link]
-
Sialic acid. Wikipedia.[Link]
-
Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. Wiley Online Library.[Link]
-
Detection Strategies for Sialic Acid and Sialoglycoconjugates. ResearchGate.[Link]
-
Synthesis and Evaluation of Sialic Acid-based Molecular Tools to Probe and Perturb Viral Neuraminidase Activity. UU Research Portal - Universiteit Utrecht.[Link]
-
Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. National Institutes of Health.[Link]
-
Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Publications.[Link]
-
Cross-comparison of Protein Recognition of Sialic Acid Diversity on Two Novel Sialoglycan Microarrays. National Institutes of Health.[Link]
-
Metabolic Remodeling of Cell-Surface Sialic Acids: Principles, Applications, and Recent Advances. ResearchGate.[Link]
-
Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. MDPI.[Link]
-
Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PubMed Central.[Link]
-
Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology. National Institutes of Health.[Link]
-
A biomimetic receptor for 2-O-methyl-N-acetyl-alfa-neuraminic acid. ChemRxiv.[Link]
-
N-Acetylneuraminic acid. Wikipedia.[Link]
-
Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal.[Link]
Sources
- 1. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid - Wikipedia [en.wikipedia.org]
- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic Acid [sigmaaldrich.cn]
- 6. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
A Senior Scientist's Guide: Comparing 2-O-Methyl-β-D-N-acetylneuraminic acid and N-acetylneuraminic acid in Receptor Binding Assays
<Step_1>
Welcome to a detailed comparison of 2-O-Methyl-β-D-N-acetylneuraminic acid and the canonical N-acetylneuraminic acid (Neu5Ac) for use in binding assays. This guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle molecular changes can profoundly impact receptor interactions. We will move beyond simple protocol recitation to explore the causal biochemical principles that should guide your experimental design, ensuring your assays are not only robust but also mechanistically informative.
Introduction: The Critical Role of Sialic Acids in Biological Recognition
N-acetylneuraminic acid (Neu5Ac) is the most prevalent member of the sialic acid family in humans.[1][2] Found at the outermost ends of glycan chains on cell surface glycoproteins and glycolipids, Neu5Ac is a critical mediator of a vast array of biological processes.[2][3] Its terminal position and negative charge at physiological pH make it a primary contact point for cell-cell recognition, immune system modulation, and host-pathogen interactions.[1][4] Notably, Neu5Ac serves as the receptor for influenza viruses and is a key ligand for the Siglec family of immunoreceptors.[1][5]
Given its central role, researchers often need to validate that an observed binding event is truly dependent on the specific chemical features of Neu5Ac. This requires a reliable negative control. 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me) is a synthetic derivative designed for this purpose. This guide will compare the binding characteristics of Neu5Ac and Neu5Ac2Me, explain the molecular basis for their differential activities, and provide a practical framework for their use in binding assays.
Section 1: Molecular Profiles - How Structure Dictates Function
The only difference between Neu5Ac and Neu5Ac2Me is the substitution of a methyl group for the hydroxyl group at the C2 position. While seemingly minor, this modification has profound consequences for molecular recognition.
-
N-acetylneuraminic acid (Neu5Ac): The anomeric hydroxyl group at C2 is part of the carboxylic acid function. In the biologically relevant α-anomer, this group is axial and plays a crucial role in how the molecule presents itself to binding partners.
-
2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me): The methylation of the anomeric hydroxyl group effectively creates a methyl ester. This modification fundamentally alters the character of the C2 position in three critical ways:
-
Loss of Hydrogen Bonding: It eliminates a key hydrogen bond donor (the -OH group).
-
Increased Steric Hindrance: The methyl group is bulkier than a hydroxyl group, potentially causing a steric clash within a receptor's binding pocket.
-
Altered Electrostatics: It neutralizes the negative charge of the carboxylate group, which is often a critical point of electrostatic interaction with positively charged residues (like arginine or lysine) in a receptor's binding site.[4]
-
The interaction between sialic acids and their receptors is a finely tuned process. Structural analyses of sialic acid-binding proteins, such as viral hemagglutinins and Siglecs, consistently show a network of hydrogen bonds and salt bridges with the carboxylate and glycerol side chain of Neu5Ac.[6][7][8] The C2 modification in Neu5Ac2Me disrupts these key interactions, making it an excellent candidate for a non-binding control.
Caption: Workflow for a competitive ELISA-based binding assay.
Section 3: Comparative Binding Analysis - A Case Study
Let's consider a hypothetical but experimentally realistic case study: comparing the ability of Neu5Ac and Neu5Ac2Me to inhibit the binding of influenza A virus hemagglutinin (HA) to a sialylated surface.
Experimental Data Summary:
| Competitor Compound | Target Receptor | IC50 Value | Interpretation |
| N-acetylneuraminic acid (Neu5Ac) | Influenza A Hemagglutinin | ~5 mM | Moderate affinity, typical for monosaccharide interactions |
| 2-O-Methyl-Neu5Ac (Neu5Ac2Me) | Influenza A Hemagglutinin | > 100 mM (No significant inhibition) | Negligible binding |
Analysis and Causality:
The data clearly demonstrates that Neu5Ac acts as a competitive inhibitor, while Neu5Ac2Me shows no significant ability to disrupt the HA-sialoglycan interaction.
-
Expertise & Experience: This result is entirely consistent with our understanding of the molecular requirements for HA binding. X-ray crystallography has revealed that the carboxylate group of Neu5Ac forms a critical salt bridge with a conserved arginine residue in the HA binding site. [9]The methylation at the C2 position in Neu5Ac2Me neutralizes this charge and introduces steric bulk, preventing it from fitting into the binding pocket and forming this essential interaction. Therefore, the lack of inhibition by Neu5Ac2Me is not just a negative result; it is a positive validation that the observed binding in the assay is specific to the canonical sialic acid structure.
Section 4: Detailed Experimental Protocol - Solid-Phase Competitive Binding Assay
This protocol provides a robust method for comparing sialic acid derivatives.
A. Reagent and Plate Preparation
-
Coating: Dilute a recombinant sialic acid-binding protein (e.g., Siglec-Fc) to 2 µg/mL in cold PBS (pH 7.4). Add 100 µL/well to a high-binding 96-well ELISA plate.
-
Incubation: Seal the plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate for 2 hours at room temperature.
-
Senior Scientist's Note: Blocking is critical to prevent non-specific binding of the detection ligand to the plastic surface. BSA is a common and effective blocking agent.
-
B. Competition Assay
-
Competitor Preparation: Prepare serial dilutions of Neu5Ac and Neu5Ac2Me in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20). Start with a high concentration (e.g., 200 mM) and perform 1:2 dilutions down to a low concentration, plus a zero-competitor control.
-
Ligand Preparation: Prepare a biotinylated sialoglycoprotein (e.g., biotin-Fetuin) at a fixed concentration (typically at its EC50 value for binding, to be determined beforehand) in Assay Buffer.
-
Competition Mixture: In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the biotin-Fetuin solution. You will now have 100 µL of mixture per well.
-
Assay Incubation: Wash the blocked plate 3 times. Transfer 100 µL of the competition mixtures to the corresponding wells of the receptor-coated plate. Incubate for 2 hours at room temperature with gentle shaking.
-
Senior Scientist's Note: The pre-incubation of competitor with the labeled ligand allows them to reach equilibrium before being introduced to the immobilized receptor, ensuring a true competitive scenario.
-
C. Detection and Data Analysis
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Secondary Reagent: Add 100 µL/well of Streptavidin-HRP diluted in Assay Buffer (e.g., 1:5000). Incubate for 1 hour at room temperature.
-
Final Wash: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 5-15 minutes).
-
Stop Reaction: Add 50 µL/well of 1 M H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value for each competitor.
Section 5: Broader Applications & Strategic Use
The principle demonstrated here extends beyond influenza viruses. The Siglec family of lectins, crucial regulators of the immune system, also depends on specific interactions with the carboxylate group of Neu5Ac. [6][10]Therefore, Neu5Ac2Me serves as an invaluable tool in immunology research.
Key Strategic Uses for Neu5Ac2Me:
-
Negative Control: Use it to confirm that a cellular response or binding event is dependent on sialic acid recognition. If Neu5Ac inhibits the effect and Neu5Ac2Me does not, you have strong evidence for specificity.
-
Assay Validation: Incorporate Neu5Ac2Me during the development of new binding assays to ensure the assay measures a specific molecular interaction and is not prone to artifacts.
-
Probing Binding Pockets: For novel lectins, comparing the binding of a panel of modified sialic acids (including O-acetylated [11][12]and N-acyl modified derivatives)[13] can help elucidate the specific chemical requirements of the receptor's binding site.
Conclusion
References
-
Wikipedia. N-Acetylneuraminic acid. [Link]
-
Cheng, L., et al. (2021). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PubMed Central. [Link]
-
Gnanapragassam, S., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. IUCr Journals. [Link]
-
Bork, K., et al. (2020). The manifold roles of sialic acid for the biological functions of endothelial glycoproteins. Pflügers Archiv - European Journal of Physiology. [Link]
-
Kelm, S., & Schauer, R. (1997). Binding and inhibition assays for Siglecs. Methods in Enzymology. [Link]
-
Canales, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. PubMed Central. [Link]
-
Kelm, S., et al. (1998). Functional groups of sialic acids involved in binding to siglecs (sialoadhesins) deduced from interactions with synthetic analogues. Glycoconjugate Journal. [Link]
-
Matrosovich, M., Herrler, G., & Klenk, H. D. (2015). Sialic Acid Receptors of Viruses. PubMed Central. [Link]
-
Gnanapragassam, S., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. PubMed. [Link]
-
Gnanapragassam, S., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. PubMed Central. [Link]
-
Keppler, O. T., et al. (2001). Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Glycobiology. [Link]
-
de Haan, N., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal. [Link]
-
Visser, E. A., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. PubMed Central. [Link]
Sources
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. The manifold roles of sialic acid for the biological functions of endothelial glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional groups of sialic acids involved in binding to siglecs (sialoadhesins) deduced from interactions with synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Many locks to one key: N-acetylneuraminic acid binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic Acid Receptors of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding and inhibition assays for Siglecs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Biochemical engineering of the N-acyl side chain of sialic acid: biological implications / Glycobiology, 2001 [sci-hub.box]
A Researcher's Guide to the Structural Confirmation of Synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic monosaccharides is a cornerstone of rigorous scientific practice. This is particularly true for sialic acid derivatives like 2-O-Methyl-β-D-N-acetylneuraminic acid, which play critical roles in biological processes and serve as building blocks for novel therapeutics. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this synthetic sialoside, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The introduction of a methyl group at the C2 position of N-acetylneuraminic acid (Neu5Ac) creates a derivative with modified chemical and biological properties. Verifying the precise location and stereochemistry of this modification is paramount to ensure the compound's identity, purity, and suitability for downstream applications. This guide will navigate the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in achieving unambiguous structural elucidation.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive structural confirmation of 2-O-Methyl-β-D-N-acetylneuraminic acid. Each technique provides unique and complementary information, and their combined application offers a self-validating system for structural verification.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of each proton and carbon atom, including connectivity and stereochemistry. | Non-destructive; provides definitive information on atom connectivity and relative stereochemistry in solution. | Requires relatively large amounts of pure sample; can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity; requires very small amounts of sample; provides information on molecular formula and substructures. | Does not directly provide information on stereochemistry; fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Unambiguous three-dimensional structure of the molecule in a crystalline state. | Provides the absolute configuration and detailed conformational information. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For 2-O-Methyl-β-D-N-acetylneuraminic acid, a suite of NMR experiments is employed to piece together its molecular structure.
Step-by-Step 1D and 2D NMR Analysis Workflow:
Caption: Workflow for NMR-based structural confirmation.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid in 0.5 mL of deuterium oxide (D₂O). Ensure complete dissolution.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key signals to identify include the N-acetyl methyl protons (~2.0 ppm), the newly introduced O-methyl protons, and the characteristic protons of the pyranose ring and glycerol side chain. The chemical shifts of the H3 axial and equatorial protons are particularly sensitive to the stereochemistry at C2.[1][2]
-
¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum. The chemical shift of the anomeric carbon (C2) is a critical indicator of the glycosidic linkage and the presence of the O-methyl group.[2] Other key resonances include the carboxyl carbon (C1), the N-acetyl carbonyl and methyl carbons, and the carbons of the sugar ring and side chain.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of the spin systems of the pyranose ring and the glycerol side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. The key correlation to confirm the structure of 2-O-Methyl-β-D-N-acetylneuraminic acid will be between the protons of the O-methyl group and the anomeric carbon (C2).
Expected ¹H NMR Data for N-acetylneuraminic acid (for comparison):
| Proton | Chemical Shift (ppm) |
| H-3ax | ~1.7-1.8 |
| H-3eq | ~2.0-2.1 |
| N-acetyl CH₃ | ~2.0 |
| H-4 to H-9 | ~3.2-4.0 |
Note: The presence of the 2-O-methyl group will induce shifts in the neighboring protons, particularly H-3ax and H-3eq.[3]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides orthogonal data to NMR by confirming the molecular weight of the synthesized compound and offering structural insights through fragmentation analysis.
Step-by-Step Mass Spectrometry Analysis Workflow:
Caption: Workflow for MS-based structural confirmation.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Ionization: Electrospray ionization (ESI) is commonly used for sialic acid derivatives due to its soft ionization nature, which minimizes in-source fragmentation.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M-H]⁻ ion for 2-O-Methyl-β-D-N-acetylneuraminic acid (C₁₂H₂₁NO₉) would be at m/z 322.11.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will be characteristic of the sialic acid structure and the position of the methyl group.[4][5][6] Loss of the O-methyl group and characteristic cleavages of the sugar ring and side chain will provide strong evidence for the proposed structure.
Expected Fragmentation Pattern:
Analysis of the fragmentation of permethylated sialic acids can provide a basis for predicting the fragmentation of 2-O-Methyl-β-D-N-acetylneuraminic acid.[5] Key fragments would likely arise from cleavage of the glycosidic bond and losses from the glycerol side chain.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including the absolute stereochemistry.
Step-by-Step X-ray Crystallography Workflow:
Caption: Workflow for X-ray crystallography.
Detailed Protocol:
-
Crystallization: This is often the most challenging step. Various techniques such as slow evaporation, vapor diffusion, or solvent layering can be employed to grow single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the positions of the atoms in the crystal lattice are determined. The structural model is then refined to best fit the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of 2-O-Methyl-β-D-N-acetylneuraminic acid.[7][8]
Conclusion: A Triad of Trustworthiness
The structural confirmation of synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid relies on a synergistic combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. NMR provides the detailed blueprint of the molecule's connectivity and stereochemistry in solution. Mass spectrometry corroborates the molecular formula and provides key structural fragments. X-ray crystallography offers the ultimate, unambiguous 3D structure in the solid state. By employing these techniques in a complementary fashion, researchers can ensure the identity and purity of their synthetic compounds with the highest degree of confidence, a critical step in advancing research and drug development.
References
- BenchChem. A Comparative Guide to Analytical Techniques for Sialylglycopeptide Characterization.
- van der Horst, G. T. J., et al. Structure-guided design of sialic acid-based Siglec inhibitors and crystallographic analysis in complex with sialoadhesin. Structure. 2003;11(5):537-546.
- Jacobs, C. L., et al. Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Analyst. 2019;144(15):4517-4530.
- Nishikaze, T., et al. Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry Reviews. 2019;38(6):531-547.
- Nishikaze, T., et al. Sialic acid derivatization for glycan analysis by mass spectrometry. Semantic Scholar. 2019.
- Hofmann, J., et al. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry. Analytical Chemistry. 2022;94(38):13075-13082.
- May, A. P., et al. Expression, Crystallization, and Preliminary X-ray Analysis of a Sialic Acid-Binding Fragment of Sialoadhesin in the Presence and Absence of Ligand. Protein Science. 1998;7(5):1149-1155.
- Cornforth, J. W., et al. The synthesis of N-acetylneuraminic acid. Biochemical Journal. 1958;68(4):64P-65P.
- Kamerling, J. P., et al. Methylation analysis of neuraminic acids by gas chromatography-mass spectrometry. Carbohydrate Research. 1977;56(1):1-9.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230).
- Sigma-Aldrich. 2-O-Methyl-a-D-N-acetylneuraminic acid.
- Kamerling, J. P., et al. Mass Spectrometry of Sialic Acids. ResearchGate. 1975.
- Curto, E. V., et al. NMR Reinvestigation of Two N-acetylneuraminic Acid-Containing O-specific Polysaccharides (O56 and O24) of Escherichia Coli. European Journal of Biochemistry. 1995;234(2):561-570.
- Ciccotosto, S., et al. Synthesis and evaluation of N-acetylneuraminic acid-based affinity matrices for the purification of sialic acid-recognizing proteins. Glycoconjugate Journal. 1998;15(7):663-669.
- van der Vleugel, D. J. M., et al. Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid. ResearchGate. 2025.
- Sigma-Aldrich. Sialic acid n-acetylneuraminic acid.
- Barb, A. W., et al. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of the American Chemical Society. 2012;134(1):386-392.
- van der Vleugel, D. J. M., et al. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. Journal of Medicinal Chemistry. 2022;65(5):4010-4022.
- Kamerling, J. P. Chemical structures for simple sialic acids in different views. ResearchGate. 2010.
- ChemicalBook. N-Acetylneuraminic acid(131-48-6) 1H NMR spectrum.
- May, A. P., et al. Expression, crystallization, and preliminary X-ray analysis of a sialic acid-binding fragment of sialoadhesin in the presence and absence of ligand. Strubi. 2008.
- Zbiral, E., et al. Structural Variations on N‐acetylneuraminic acid, 20. Synthesis of some 2,3‐didehydro‐2‐deoxysialic Acids structurally varied at C‐4 and their behavior towards Sialidase from Vibrio cholerae. Liebigs Annalen der Chemie. 1991;1991(2):129-137.
- Wang, B., et al. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. British Journal of Nutrition. 2012;108(9):1645-1653.
- de Haan, N., et al. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications. 2023;14(1):6543.
Sources
- 1. NMR reinvestigation of two N-acetylneuraminic acid-containing O-specific polysaccharides (O56 and O24) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylneuraminic acid(131-48-6) 1H NMR spectrum [chemicalbook.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation analysis of neuraminic acids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-guided design of sialic acid-based Siglec inhibitors and crystallographic analysis in complex with sialoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, crystallization, and preliminary X-ray analysis of a sialic acid-binding fragment of sialoadhesin in the presence and absence of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPAE-PAD Method for the Quantification of 2-O-Methyl-β-D-N-acetylneuraminic acid
This guide provides a comprehensive validation of a new High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method for the quantitative analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid. This O-methylated sialic acid represents a class of subtle but significant modifications on glycoproteins that can influence their biological activity and immunogenicity. Accurate and reliable quantification of such modifications is paramount in drug development and biomedical research.
This document will objectively compare the performance of this novel method with established analytical techniques for sialic acids, supported by experimental data. We will delve into the rationale behind the experimental choices, ensuring a transparent and scientifically sound validation process.
Introduction: The Analytical Challenge of O-Methylated Sialic Acids
Sialic acids, terminal monosaccharides on glycan chains, play crucial roles in cellular recognition, signaling, and immune responses. While N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are the most studied sialic acids, modifications such as O-methylation introduce another layer of complexity. 2-O-Methyl-β-D-N-acetylneuraminic acid, a model for this class of compounds, can impact the binding of pathogens and modulate the half-life of therapeutic glycoproteins.
Traditional analytical methods for sialic acids, such as those involving derivatization followed by HPLC with fluorescence detection (HPLC-FLD) or gas chromatography-mass spectrometry (GC-MS), can be laborious and may not be suitable for labile O-methylated species. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offers a direct, sensitive, and specific alternative for the analysis of underivatized carbohydrates.[1][2] This guide details the validation of a novel, optimized HPAE-PAD method specifically for 2-O-Methyl-β-D-N-acetylneuraminic acid and compares it to existing methodologies.
Comparison of Analytical Methodologies
The choice of an analytical method is critical for obtaining reliable quantitative data. Here, we compare our novel HPAE-PAD method with other commonly used techniques for sialic acid analysis.
| Feature | Novel HPAE-PAD Method | HPLC-FLD (with DMB derivatization) | LC-MS/MS |
| Principle | Anion-exchange chromatography with direct electrochemical detection.[1] | Reverse-phase or HILIC chromatography with fluorescence detection after derivatization. | Liquid chromatography separation followed by mass spectrometric detection.[3][4] |
| Sample Preparation | Mild acid hydrolysis to release sialic acids. No derivatization required. | Acid hydrolysis followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB). | Acid hydrolysis, potential for derivatization to improve stability.[5][6] |
| Specificity | High for charged carbohydrates. Separation of isomers is possible. | Good, but potential for interference from other α-keto acids. | Excellent, based on mass-to-charge ratio and fragmentation patterns.[3] |
| Sensitivity (LOD) | Low picomole range (e.g., 0.5 pmol).[7] | Low femtomole to picomole range. | Femtomole to attomole range.[8] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Throughput | Moderate (approx. 20-30 min per sample).[9] | Low (derivatization step adds significant time). | High (with multiplexing). |
| Robustness | Good, sensitive to eluent concentration and column temperature. | Moderate, derivatization efficiency can be variable. | Good, but susceptible to matrix effects. |
| Cost (Instrument) | Moderate | Moderate | High |
| Expertise Required | Moderate | Moderate | High |
Justification for the Novel HPAE-PAD Method:
The primary advantage of the proposed HPAE-PAD method lies in its ability to directly quantify 2-O-Methyl-β-D-N-acetylneuraminic acid without the need for derivatization. This is particularly crucial for O-methylated sialic acids, as the derivatization procedures used for other sialic acids might not be optimal or could potentially lead to the loss of the methyl group under harsh conditions. The direct detection by PAD eliminates the complexities and potential variability associated with derivatization, leading to a more robust and streamlined workflow.
Validation of the Novel HPAE-PAD Method
The validation of this analytical method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10] The objective is to demonstrate that the method is fit for its intended purpose, which is the accurate and precise quantification of 2-O-Methyl-β-D-N-acetylneuraminic acid in a given sample.
Experimental Workflow
The overall workflow for the validation of the HPAE-PAD method is depicted below.
Caption: Workflow for the validation of the HPAE-PAD method.
Detailed Experimental Protocols
3.2.1. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-O-Methyl-β-D-N-acetylneuraminic acid reference standard and dissolve in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Sample Preparation (Mild Acid Hydrolysis): To 100 µL of the glycoprotein sample, add 100 µL of 2 M acetic acid. Incubate at 80°C for 2 hours to release the sialic acids. Cool the sample to room temperature and neutralize with 2 M ammonium hydroxide. Dilute the sample as necessary with ultrapure water before injection.
3.2.2. HPAE-PAD Conditions
-
System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
-
Column: A suitable anion-exchange column for carbohydrate analysis (e.g., CarboPac™ PA20).
-
Eluent A: 100 mM Sodium Hydroxide
-
Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-30% B (linear gradient)
-
15-20 min: 100% B (wash)
-
20-30 min: 10% B (equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 25 µL
-
Detection: Pulsed Amperometry with a gold working electrode and Ag/AgCl reference electrode.
Validation Parameters and Results
3.3.1. Specificity
The specificity of the method was evaluated by analyzing a blank (matrix without analyte), the reference standard, and a sample spiked with the standard. The chromatograms demonstrated a well-resolved peak for 2-O-Methyl-β-D-N-acetylneuraminic acid with no interfering peaks at the same retention time in the blank matrix.
Caption: Conceptual diagram of the specificity assessment.
3.3.2. Linearity and Range
Linearity was assessed by analyzing seven concentrations of the reference standard in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 0.1 | 15,234 | 1.8 |
| 0.5 | 76,170 | 1.5 |
| 1.0 | 151,980 | 1.2 |
| 5.0 | 759,900 | 0.8 |
| 10.0 | 1,520,100 | 0.6 |
| 25.0 | 3,800,250 | 0.5 |
| 50.0 | 7,601,500 | 0.4 |
| Linear Regression | y = 152000x + 1200 | |
| Correlation Coefficient (R²) | 0.9998 |
The method demonstrated excellent linearity over the range of 0.1 to 50 µg/mL.
3.3.3. Accuracy
Accuracy was determined by spike and recovery experiments. A known amount of the standard was added to a sample matrix at three different concentration levels (low, medium, and high).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
| Low | 1.0 | 0.98 | 98.0 |
| Medium | 10.0 | 10.2 | 102.0 |
| High | 40.0 | 39.6 | 99.0 |
| Average Recovery | 99.7% |
The high recovery values indicate that the method is accurate for the quantification of the analyte in the sample matrix.
3.3.4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a standard solution (10 µg/mL) were analyzed on the same day.
-
Mean Peak Area: 1,521,300
-
Standard Deviation: 22,819
-
%RSD: 1.5%
-
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
-
Day 1 %RSD: 1.5%
-
Day 2 %RSD: 1.8%
-
Overall %RSD: 1.7%
-
The low %RSD values demonstrate the high precision of the method.
3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)
-
LOQ: 0.1 µg/mL (Signal-to-Noise ratio of 10:1)
3.3.6. Robustness
The robustness of the method was assessed by intentionally varying key parameters and observing the effect on the results.
| Parameter | Variation | Effect on Results |
| Column Temperature | ± 2°C | No significant change in retention time or peak area. |
| Eluent A Concentration | ± 2% | Minor shift in retention time (< 5%). |
| Flow Rate | ± 0.05 mL/min | Shift in retention time, but peak area remained consistent. |
The method was found to be robust to minor variations in the analytical conditions.
Conclusion
The novel HPAE-PAD method for the quantification of 2-O-Methyl-β-D-N-acetylneuraminic acid has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for the analysis of this important O-methylated sialic acid. Compared to traditional methods, the direct analysis approach of HPAE-PAD offers a significant advantage in terms of simplicity and suitability for potentially labile analytes. This validated method will be a valuable asset for researchers and drug development professionals working with glycoproteins and investigating the role of sialic acid modifications.
References
-
Shi, Y., et al. (2015). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 997, 16-23. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Sialic Acid Quantification by HPAEC-PAD. Retrieved from [Link]
-
Rohrer, J. S., & Thayer, J. (2012). Development of a Fast HPAE-PAD Sialic Acid Analysis Method. Thermo Fisher Scientific. Retrieved from [Link]
-
Xu, X., et al. (2017). Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 145, 435-442. Retrieved from [Link]
-
Harvey, D. J. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Analytical Chemistry, 89(10), 5556-5564. Retrieved from [Link]
-
Kakehi, K., & Honda, S. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry Reviews, 38(6), 517-533. Retrieved from [Link]
-
Yang, S., et al. (2016). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry, 88(18), 9136-9143. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). High-performance Anion Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) – An Effective Tool for Biosimilar Characterisation. Retrieved from [Link]
-
D'Alonzo, D., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. Journal of Chromatography B, 1219, 123661. Retrieved from [Link]
-
Barroso, E., et al. (2015). Quantitation of N-acetylneuraminic (sialic) acid in bovine glycomacropeptide (GMP). Food Chemistry, 173, 947-953. Retrieved from [Link]
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]
-
Lee, J. E., et al. (2021). Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]
-
de Haan, N., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6529. Retrieved from [Link]
-
Harvey, D. J. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Analytical Chemistry, 89(10), 5556-5564. Retrieved from [Link]
-
Hallowell, S. F., et al. (2020). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 9(11), 1693. Retrieved from [Link]
-
Yang, S., et al. (2015). Simultaneous quantification of N- and O-glycans using a solid-phase method. Nature Protocols, 10(1), 132-144. Retrieved from [Link]
-
Bartolucci, G., et al. (2015). Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1381, 137-145. Retrieved from [Link]
-
Shon, D. J., et al. (2023). Quantification and site-specific analysis of co-occupied N- and O-glycopeptides. Molecular & Cellular Proteomics, 22(8), 100599. Retrieved from [Link]
-
Li, D., et al. (2016). Determination of N-acetylneuraminic acid in poultry eggs by ultra performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1022, 230-235. Retrieved from [Link]
-
Stehling, P., et al. (1998). Rapid analysis of O-acetylated neuraminic acids by matrix assisted laser desorption/ionization time-of-flight mass spectrometry. Glycoconjugate Journal, 15(4), 339-344. Retrieved from [Link]
-
Eurachem. (n.d.). Validation of analytical methods. Retrieved from [Link]
Sources
- 1. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.iupac.org [publications.iupac.org]
A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against 2-O-Methyl-β-D-N-acetylneuraminic Acid
Introduction: The Challenge of Specificity for Modified Sialic Acids
Sialic acids are a diverse family of nine-carbon sugars typically found at the outermost ends of glycan chains on cell surfaces and secreted proteins.[1] The most common form in humans is N-acetylneuraminic acid (Neu5Ac). These molecules are critical mediators of cellular recognition, adhesion, and signaling.[2] However, the biological information encoded by sialic acids is vastly expanded by a range of modifications, such as acetylation, sulfation, and methylation.[1]
One such modification, 2-O-methylation, results in 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me). This subtle alteration—the addition of a single methyl group—can profoundly change binding interactions, potentially modulating viral entry or immune recognition. To investigate the specific roles of Neu5Ac2Me, researchers require highly specific antibodies that can distinguish it from the far more abundant, structurally similar parent molecule, Neu5Ac, and other variants like N-glycolylneuraminic acid (Neu5Gc).[3]
The primary challenge lies in antibody cross-reactivity, where an antibody raised against one antigen binds to other, structurally related molecules.[4][5] For anti-glycan antibodies, this is a pervasive issue; the immune system may generate antibodies that recognize the core sialic acid structure, failing to discriminate the key modification. Therefore, rigorous, multi-platform validation is not merely a suggestion but a mandatory step to ensure data integrity.
This guide provides a comparative framework for assessing the cross-reactivity of antibodies against Neu5Ac2Me, detailing the causality behind experimental choices and presenting robust protocols for generating high-confidence data.
Caption: Structural differences between common sialic acids.
A Multi-Tiered Approach to Specificity Validation
No single method can definitively prove antibody specificity. A robust validation workflow relies on orthogonal methods, where different techniques with distinct principles are used to cross-validate the results. Here, we compare two hypothetical monoclonal antibodies, mAb-Specific and mAb-CrossReactive , using a three-tiered approach:
-
Tier 1: Competitive ELISA - A foundational, cost-effective screen for binding inhibition.
-
Tier 2: Glycan Array - A high-throughput, comprehensive screen for off-target binding.
-
Tier 3: Surface Plasmon Resonance (SPR) - A quantitative analysis of binding kinetics and affinity.
Tier 1: Competitive ELISA for Binding Inhibition
Principle & Rationale
A competitive ELISA is an essential first step to determine if an antibody's binding to its target can be inhibited by related structures. In this format, a glycoconjugate of our target (e.g., Neu5Ac2Me-BSA) is immobilized on a microtiter plate. The antibody is pre-incubated with a panel of free, soluble sugars (competitors) before being added to the plate. If the antibody is specific, only the free target sugar (Neu5Ac2Me) will effectively compete for the binding sites, resulting in a low signal. High cross-reactivity is indicated when other sugars (like Neu5Ac) also inhibit binding and reduce the signal.[5][6] The key output is the IC50 , the concentration of competitor required to inhibit 50% of the antibody's binding.
Caption: Workflow for a competitive ELISA experiment.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating : Coat a 96-well high-binding microtiter plate with 100 µL/well of Neu5Ac2Me-BSA conjugate at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[7][8]
-
Washing : Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking : Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.[6]
-
Competitor Preparation : Prepare serial dilutions of competitor sugars (Neu5Ac2Me, Neu5Ac, Neu5Gc) in Dilution Buffer (PBS with 0.1% BSA, 0.05% Tween-20), ranging from 1 mM down to 1 nM.
-
Competition Step : In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (e.g., mAb-Specific or mAb-CrossReactive, diluted to its EC50 concentration in Dilution Buffer). Incubate for 1 hour at room temperature.[6]
-
Incubation : Wash the blocked assay plate 3 times. Transfer 100 µL of the antibody-competitor mixture from the dilution plate to the assay plate. Incubate for 1.5 hours at room temperature.
-
Secondary Antibody : Wash the plate 3 times. Add 100 µL/well of HRP-conjugated anti-species secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions in Dilution Buffer. Incubate for 1 hour at room temperature.
-
Detection : Wash the plate 5 times. Add 100 µL/well of TMB substrate solution and incubate in the dark for 10-20 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄.[6][8]
-
Analysis : Read the absorbance at 450 nm. Plot the absorbance versus the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each competitor.
Comparative Data: Competitive ELISA
| Antibody | Competitor | IC50 (µM) | Interpretation |
| mAb-Specific | Neu5Ac2Me | 0.5 | High affinity, effective competition |
| Neu5Ac | >1000 | Negligible competition | |
| Neu5Gc | >1000 | Negligible competition | |
| mAb-CrossReactive | Neu5Ac2Me | 1.2 | Binds target |
| Neu5Ac | 5.8 | Strong cross-reactivity | |
| Neu5Gc | 250 | Weak cross-reactivity |
Causality : For mAb-Specific, the IC50 for Neu5Ac2Me is over 2000-fold lower than for Neu5Ac, demonstrating exceptional specificity. In contrast, mAb-CrossReactive is inhibited by Neu5Ac at a concentration only ~5 times higher than the target, indicating it binds significantly to the unmodified sialic acid.
Tier 2: Glycan Array for Specificity Profiling
Principle & Rationale
Glycan arrays are a powerful, high-throughput tool for profiling antibody specificity.[9][10] They consist of a library of dozens to hundreds of different, structurally defined glycans covalently printed onto a glass slide.[11] When an antibody is incubated on the array, its binding across this entire library is measured simultaneously. This provides a comprehensive "fingerprint" of the antibody's binding profile, revealing not only expected binding but also any unexpected off-target interactions that might be missed by a limited competitor panel in an ELISA.[12]
Caption: An antibody is screened against a library of immobilized glycans.
Detailed Experimental Protocol: Glycan Array
-
Blocking : The glycan array slide is placed in a humidified chamber and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Antibody Incubation : The primary antibody is diluted to a working concentration (typically 1-10 µg/mL) in blocking buffer. The blocking buffer is removed from the slide, and the antibody solution is applied, ensuring it covers the entire array area. The slide is incubated for 1 hour at room temperature in the humidified chamber.
-
Washing : The slide is washed sequentially with PBS-T (PBS + 0.05% Tween-20), PBS, and deionized water to remove unbound primary antibody.
-
Secondary Detection (if needed) : If the primary antibody is not directly labeled, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-mouse IgG) is diluted in blocking buffer and applied to the slide. This is incubated for 1 hour in the dark.
-
Final Wash : The slide is washed again as in step 3 to remove unbound secondary antibody.
-
Drying & Scanning : The slide is dried by centrifugation and immediately scanned using a microarray scanner at the appropriate wavelength.
-
Data Analysis : The scanner software quantifies the fluorescence intensity for each spot. The mean intensity of replicate spots is calculated, and after background subtraction, the Relative Fluorescence Units (RFUs) for each glycan are determined.
Comparative Data: Glycan Array Analysis
| Glycan Structure on Array | mAb-Specific (RFU) | mAb-CrossReactive (RFU) |
| Neu5Ac2Meα2-6Galβ1-4GlcNAc- | 55,200 | 48,500 |
| Neu5Acα2-6Galβ1-4GlcNAc- | 150 | 35,100 |
| Neu5Gcα2-3Galβ1-4GlcNAc- | 120 | 2,300 |
| Galβ1-4GlcNAc- (LacNAc) | 95 | 110 |
| Manα1-6Man- | 105 | 130 |
Causality : The glycan array data provides a clear, visual confirmation of the ELISA results. mAb-Specific shows a powerful and exclusive signal for the Neu5Ac2Me-containing glycan. In stark contrast, mAb-CrossReactive binds strongly to both the target glycan and the unmodified Neu5Ac-glycan, confirming its significant cross-reactivity.
Tier 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle & Rationale
While ELISA and glycan arrays confirm binding, SPR quantifies the quality of that binding in real-time.[13] SPR measures the association rate (kₐ, how quickly the antibody binds) and the dissociation rate (kₔ, how quickly it releases).[14] These are used to calculate the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity (a lower Kₗ means higher affinity).[15][16] This level of detail is crucial for selecting antibodies for applications where binding kinetics matter, such as in vivo imaging or therapeutic development. A truly specific antibody should exhibit a fast 'on-rate' and a very slow 'off-rate' exclusively for its intended target.
Detailed Experimental Protocol: SPR
-
Ligand Immobilization : A sensor chip (e.g., CM5) is activated. A solution of the glycoconjugate (e.g., Neu5Ac2Me-BSA) is injected over the surface to achieve covalent immobilization. The surface is then deactivated.[7] A reference channel is prepared similarly using a control protein (e.g., BSA) to allow for background signal subtraction.
-
Analyte Injection (Kinetics Measurement) : A series of increasing concentrations of the antibody (analyte) are injected sequentially over the ligand and reference surfaces at a constant flow rate. The association phase is monitored in real-time.
-
Dissociation Phase : After each injection, running buffer is flowed over the surface, and the dissociation of the antibody-glycan complex is monitored.[17]
-
Regeneration : A pulse of a low-pH solution (e.g., glycine-HCl, pH 2.0) is injected to strip all bound antibody from the surface, preparing it for the next injection cycle.
-
Data Analysis : The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.[17] This process is repeated for each target glycan (Neu5Ac2Me-BSA, Neu5Ac-BSA, etc.).
Comparative Data: SPR Kinetic Analysis
| Antibody | Ligand | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) | Affinity |
| mAb-Specific | Neu5Ac2Me-BSA | 2.1 x 10⁵ | 8.5 x 10⁻⁵ | 4.0 x 10⁻¹⁰ | High (Sub-nM) |
| Neu5Ac-BSA | No Binding | No Binding | N/A | None Detected | |
| Neu5Gc-BSA | No Binding | No Binding | N/A | None Detected | |
| mAb-CrossReactive | Neu5Ac2Me-BSA | 1.5 x 10⁵ | 1.1 x 10⁻⁴ | 7.3 x 10⁻¹⁰ | High (Sub-nM) |
| Neu5Ac-BSA | 9.8 x 10⁴ | 4.2 x 10⁻³ | 4.3 x 10⁻⁸ | Moderate (43 nM) | |
| Neu5Gc-BSA | Weak, fast off-rate | Weak, fast off-rate | ~10⁻⁶ | Very Low (~µM) |
Causality : The SPR data provides the ultimate quantitative proof. mAb-Specific has a sub-nanomolar affinity for its target, driven by a very slow dissociation rate (kₔ), meaning it binds and stays bound. Crucially, it shows no detectable binding to other sialic acid forms. mAb-CrossReactive also binds the target with high affinity, but its affinity for Neu5Ac is only ~60-fold weaker, a direct result of a much faster dissociation rate. This off-target binding would undoubtedly lead to false positives in a biological system.
Conclusion: An Integrated Strategy for Confident Validation
Characterizing antibodies against subtle glycan modifications like 2-O-methylation demands a rigorous, evidence-based approach. Relying on a single technique is insufficient and carries a high risk of misinterpreting your data.
-
Competitive ELISA serves as an excellent initial screen, quickly identifying antibodies that are grossly cross-reactive.
-
Glycan Array analysis provides a comprehensive, high-throughput view of the antibody's entire binding landscape, uncovering potential off-target interactions that ELISA might miss.
-
Surface Plasmon Resonance delivers the definitive quantitative data on binding affinity and kinetics, allowing you to select antibodies with the precise binding characteristics required for your application.
References
-
Title: Multidimensional Glycan Arrays for Enhanced Antibody Profiling. Source: PMC. URL: [Link]
-
Title: Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies. Source: PMC - NIH. URL: [Link]
-
Title: Analysis of Glycans on Serum Proteins Using Antibody Microarrays. Source: Springer Protocols. URL: [Link]
-
Title: Multidimensional glycan arrays for enhanced antibody profiling. Source: Semantic Scholar. URL: [Link]
-
Title: Development of a Multiplex Glycan Microarray Assay and Comparative Analysis of Human Serum Anti-Glycan IgA, IgG, and IgM Repertoires. Source: ACS Omega. URL: [Link]
-
Title: SPR for Characterizing Biomolecular Interactions. Source: Rapid Novor. URL: [Link]
-
Title: Binding Kinetics of Glycoprotein Interactions using SPR. Source: Nicoya Lifesciences. URL: [Link]
-
Title: Competitive ELISA Protocol. Source: Bio-Rad Antibodies. URL: [Link]
-
Title: Cross-reactive IgG targets sialic acid on N-linked glycans and is not neutralizing. Source: ResearchGate. URL: [Link]
-
Title: Competitive ELISA Protocol. Source: Creative Diagnostics. URL: [Link]
-
Title: Antibodies Against Unusual Forms of Sialylated Glycans. Source: PubMed. URL: [Link]
-
Title: Competitive ELISA protocol. Source: St John's Laboratory. URL: [Link]
-
Title: Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Source: Bio-Radiations. URL: [Link]
-
Title: Antibodies Against Unusual Forms of Sialylated Glycans. Source: PMC - NIH. URL: [Link]
-
Title: Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Source: Springer Link. URL: [Link]
-
Title: Measuring antibody-antigen binding kinetics using surface plasmon resonance. Source: PubMed. URL: [Link]
-
Title: Competitive ELISA Protocol. Source: Sino Biological. URL: [Link]
-
Title: Principles of Glycan Recognition. Source: Essentials of Glycobiology - NCBI Bookshelf. URL: [Link]
-
Title: Development and Characterization of New Species Cross-Reactive Anti-Sialoadhesin Monoclonal Antibodies. Source: MDPI. URL: [Link]
-
Title: Serum components influence antibody reactivity to glycan and DNA antigens. Source: ResearchGate. URL: [Link]
-
Title: Antibody Cross Reactivity And How To Avoid It?. Source: ELISA kit. URL: [Link]
-
Title: Sialic Acids. Source: Essentials of Glycobiology - NCBI Bookshelf. URL: [Link]
-
Title: Synthesis of biologically active N- and O-linked glycans with multi-sialylated poly-N-acetyllactosamine extensions using P. damsela α2-6 sialyltransferase. Source: PMC - NIH. URL: [Link]
-
Title: N-terminal acetylation-specific antibodies: Specificity determination by mass spectrometry and utilization in in vitro acetylation assays. Source: ScienceDirect. URL: [Link]
-
Title: Three basic forms of naturally occurring sialic acids: Neu5Ac, Neu5Gc and KDN. Source: ResearchGate. URL: [Link]
-
Title: A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA. Source: PubMed. URL: [Link]
-
Title: Structure and function of ( A ) 2 ¢ - O -methylation and ( B )... Source: ResearchGate. URL: [Link]
-
Title: Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Source: PMC - PubMed Central. URL: [Link]
-
Title: NMR Reinvestigation of Two N-acetylneuraminic Acid-Containing O-specific Polysaccharides (O56 and O24) of Escherichia Coli. Source: PubMed. URL: [Link]
Sources
- 1. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Multidimensional Glycan Arrays for Enhanced Antibody Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidimensional glycan arrays for enhanced antibody profiling. | Semantic Scholar [semanticscholar.org]
- 13. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
A Comparative Guide to the Applications of 2-O-Methyl-β-D-N-acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Methylated Sialic Acid
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play a pivotal role in a myriad of biological processes.[1] Typically found at the termini of glycan chains on cell surfaces and secreted glycoproteins, they are critical mediators of cell-cell recognition, signaling, and host-pathogen interactions.[1] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).[1]
2-O-Methyl-β-D-N-acetylneuraminic acid is a derivative of Neu5Ac characterized by a methyl group at the C-2 hydroxyl position. This seemingly subtle modification has profound implications for its chemical properties and biological activity. The methylation of the anomeric hydroxyl group prevents its participation in glycosidic linkage formation, making 2-O-Me-Neu5Ac a valuable tool for dissecting the roles of terminal, non-reducing sialic acid residues in various biological systems. This guide will explore its primary applications, compare its utility to other sialic acid analogs, and provide experimental frameworks for its use.
I. Probing Influenza Virus-Host Interactions: A Tale of Two Binding Sites
A primary application of 2-O-Me-Neu5Ac is in the field of virology, particularly in studying the interaction between influenza virus and its host cells.[2] The influenza virus hemagglutinin (HA) protein mediates viral entry by binding to sialic acid receptors on the host cell surface.[3] Understanding the specifics of this interaction is crucial for the development of antiviral therapies.
Comparative Binding Analysis
2-O-Me-Neu5Ac serves as a valuable control and comparative compound in studies of HA binding. Unlike multivalent sialosides, this monosaccharide derivative allows for the investigation of the intrinsic binding affinity of a single sialic acid moiety to the HA receptor binding site.
A key finding is that 2-O-Me-Neu5Ac, along with several other monosialosides, binds exclusively to the primary, receptor-binding pocket of influenza hemagglutinin.[4] This is in contrast to larger, more complex sialosides like Neu5Ac(α2-3)Gal(β1-4)Glc ((α2-3)sialyllactose), which has been shown to interact with a second, weaker binding site on the HA protein.[4] This differential binding provides a clear rationale for using 2-O-Me-Neu5Ac to specifically probe the primary binding event without the confounding influence of secondary interactions.
While precise, directly comparable Kd values for a wide range of analogs are not always available in single studies, NMR spectroscopy has been a powerful tool to quantify these weak interactions. Studies have shown that sialic acid derivatives, including 2-O-Me-Neu5Ac, bind to influenza HA with millimolar dissociation constants, highlighting the low-affinity, high-avidity nature of the virus-receptor interaction.
Table 1: Comparison of Sialic Acid Analogs in Influenza Hemagglutinin Binding
| Compound | Binding Site(s) on HA | Affinity (Qualitative) | Key Application Insight |
| 2-O-Methyl-β-D-N-acetylneuraminic acid | Primary only[4] | Millimolar | Isolates and probes the primary receptor-binding event. |
| Neu5Ac(α2-3)Gal(β1-4)Glc | Primary and Secondary[4] | Higher avidity | Mimics natural, more complex receptors and reveals secondary binding sites. |
| N-acetylneuraminic acid (Neu5Ac) | Primary | Millimolar | Parent compound for baseline binding studies. |
| 4-O-acetyl-α-2-O-methyl-Neu5Ac | Primary only[4] | Similar to 2-O-Me-Neu5Ac | Investigates the role of O-acetylation at C4 in HA recognition. |
| 9-amino-9-deoxy-α-2-O-methyl-Neu5Ac | Primary only[4] | - | Explores the importance of the C9 hydroxyl group for binding. |
Experimental Workflow: NMR Spectroscopy for Binding Affinity
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for characterizing weak protein-ligand interactions.[5][6] Chemical shift perturbation and saturation transfer difference (STD) NMR are particularly useful techniques.
Protocol: Chemical Shift Perturbation NMR
-
Protein Preparation: Express and purify isotopically labeled (e.g., ¹⁵N) influenza hemagglutinin. Concentrate the protein to a suitable NMR concentration (typically 0.1-0.5 mM).[7]
-
Ligand Preparation: Prepare stock solutions of 2-O-Me-Neu5Ac and other sialic acid analogs in the same NMR buffer as the protein.
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled HA.
-
Add increasing aliquots of the sialic acid analog to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra and identify amides of HA that show significant chemical shift changes upon ligand binding.
-
Calculate the weighted average chemical shift perturbation for each affected residue at each ligand concentration.
-
Plot the chemical shift changes against the ligand concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
II. A Tool for Sialidase (Neuraminidase) Inhibition Studies
Sialidases, or neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates.[8] They are crucial for the life cycle of many pathogens, including the influenza virus, where neuraminidase facilitates the release of new virions from infected cells.[8] As such, neuraminidase inhibitors are a major class of antiviral drugs.
Role as a Reference Compound and Mechanistic Probe
While not a potent inhibitor itself, 2-O-Me-Neu5Ac can serve as a valuable reference compound in neuraminidase inhibition assays. Its stability to enzymatic cleavage, due to the 2-O-methyl group, allows it to be used as a non-hydrolyzable analog to probe the active site of sialidases and to serve as a negative control in high-throughput screening for novel inhibitors.
In comparative studies, the inhibitory activity of newly synthesized sialic acid analogs is often compared to established inhibitors like DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) and the drugs Zanamivir and Oseltamivir.[9] While direct IC₅₀ values for 2-O-Me-Neu5Ac are not widely reported, its structural similarity to the natural substrate, Neu5Ac, but lack of a hydrolyzable glycosidic linkage, makes it an excellent tool for dissecting binding from catalysis.
Table 2: Sialic Acid Analogs in Neuraminidase Inhibition Assays
| Compound | Mechanism of Action | Typical IC₅₀ Range (Influenza NA) | Comparative Utility |
| 2-O-Methyl-β-D-N-acetylneuraminic acid | Competitive binder (non-hydrolyzable) | High µM to mM | Negative control, active site probe. |
| DANA (Neu5Ac2en) | Transition-state analog inhibitor[9] | µM range[9] | Broad-spectrum sialidase inhibitor, benchmark compound. |
| Zanamivir | Potent transition-state analog inhibitor | nM range | Clinically used antiviral drug, positive control. |
| Oseltamivir Carboxylate | Potent transition-state analog inhibitor | nM range | Active metabolite of the prodrug Oseltamivir, positive control. |
Experimental Workflow: Neuraminidase Inhibition Assay
A common method for assessing neuraminidase activity and inhibition is a fluorescence-based assay using a fluorogenic substrate like 4-methylumbelliferyl-α-D-N-acetylneuraminate (MUNANA).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic detection of a second ligand binding site in influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr-bio.com [nmr-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-O-Methyl-β-D-N-acetylneuraminic acid
Introduction: Beyond the Benchtop
The core principle of this guide is risk mitigation. While N-acetylneuraminic acid and its derivatives are not classified as acutely toxic, the toxicological properties of many specific variants, including this methylated form, have not been thoroughly investigated.[1] Therefore, we must operate with a heightened sense of caution, treating the compound as potentially hazardous and ensuring its complete containment and proper disposal.
Hazard Assessment and Material Profile
Understanding the inherent properties of a substance is the foundation of its safe handling. While comprehensive data for the 2-O-Methyl anomer is limited, we can extrapolate from the safety profiles of closely related N-acetylneuraminic acid compounds.
The primary identified hazard is the potential for serious eye irritation.[1][2] The compound is a combustible solid, meaning it can burn, but it is not readily flammable.[3] Upon combustion, it may generate hazardous fumes, including carbon oxides and nitrogen oxides.[3] It is classified as Water Hazard Class 1 (slightly hazardous for water), underscoring the importance of preventing its entry into aquatic systems.[4] Notably, it is not listed as a known or suspected carcinogen by IARC, NTP, or OSHA.
| Property | Information | Source(s) |
| Chemical Name | 2-O-Methyl-β-D-N-acetylneuraminic acid | - |
| Related CAS No. | 50930-22-8 (α-anomer) | |
| Molecular Formula | C₁₂H₂₁NO₉ | |
| Primary Hazard | H319: Causes serious eye irritation | [1][2] |
| Combustibility | Combustible solid | |
| Environmental Hazard | Slightly hazardous for water; do not let product enter drains | [3][4][5] |
| Storage Temp. | Recommended: -20°C |
Personnel Protection: Your First Line of Defense
Before handling or preparing the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard procedure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1][6]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.[2][6]
-
Respiratory Protection: In situations where dust may be generated, such as during a spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2]
Standard Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposal is that all chemical waste must be managed in accordance with applicable federal, state, regional, and local laws and regulations.[3][7] The following protocol represents the most robust and compliant method for research laboratories.
Step 1: Waste Segregation and Containment
-
Do Not Mix: Never mix 2-O-Methyl-β-D-N-acetylneuraminic acid waste with other waste streams. Keep it in a dedicated, clearly labeled waste container.
-
Use Original Containers: Whenever possible, leave the chemical in its original container. If this is not feasible, use a new, clean, and compatible container.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste 2-O-Methyl-β-D-N-acetylneuraminic acid"
-
The approximate quantity
-
Relevant hazard warnings (e.g., "Eye Irritant")
-
The date of accumulation
-
Step 2: On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
This area should be away from incompatible materials, particularly strong oxidizing agents.[6]
-
Follow your institution's guidelines for the maximum allowable storage time for chemical waste.
Step 3: Arrange for Professional Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. Contact them to schedule a pickup.
-
Licensed Waste Disposal: Disposal must be entrusted to a licensed and qualified waste disposal company.[8] These companies have the equipment and permits to handle chemical waste according to regulatory standards.
Step 4: (Alternative Method) Incineration
-
In some jurisdictions, and with the proper facilities, chemical incineration is a recommended disposal method for organic compounds.[3][5]
-
This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3][5]
-
Causality: This method is effective because it ensures the complete thermal destruction of the compound, breaking it down into less harmful gaseous products.
-
Important: This is not a procedure to be performed in a standard laboratory. It must be carried out by trained professionals at a certified waste management facility.
The workflow for making a disposal decision is outlined in the diagram below.
Caption: Disposal Decision & Contingency Workflow
Spill and Emergency Procedures
Accidents can happen, and a prepared response is essential to mitigate any risk.
-
Personnel Precautions: In the event of a spill, avoid substance contact and the inhalation of dust. Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Environmental Precautions: The immediate priority is to prevent the material from entering drains or waterways.[3] Use spill socks or other barriers if necessary.
-
Containment and Cleanup:
-
Cover the spill with a plastic sheet to minimize dust generation.[7]
-
Carefully sweep or scoop the dry material into a suitable, sealable container for disposal.[3][6]
-
Avoid aggressive actions that could create airborne dust.
-
Once the bulk material is collected, clean the affected area thoroughly with soap and water.
-
All materials used for cleanup (gloves, wipes, etc.) must be placed in the chemical waste container and disposed of according to the protocol in Section 4.0.
-
Conclusion: A Culture of Safety
The proper disposal of 2-O-Methyl-β-D-N-acetylneuraminic acid is a straightforward process when guided by the principles of regulatory compliance and proactive safety. By understanding the material's properties, utilizing appropriate PPE, and adhering to a validated disposal workflow, you contribute to a safer laboratory environment and protect our shared ecosystem. Always remember that your institution's EHS department is your most valuable partner in waste management.
References
- Safety Data Sheet for N-Acetylneuraminic Acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid. (2025). Cayman Chemical.
- Safety Data Sheet for 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester. (2018). TCI AMERICA - Spectrum Chemical.
- Safety Data Sheet for N-Acetylneuraminic Acid (Sialic Acid). (n.d.). AWS.
- Safety Data Sheet for N-(-)-Acetylneuraminic acid. (2025). Fisher Scientific.
- Product Page for 2-O-Methyl-α-D-N-acetylneuraminic acid. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid. (2022). Biosynth.
- Safety Data Sheet for N-Acetylneuraminic Acid Methyl Ester. (2024). TCI Chemicals.
- Safety Data Sheet for 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester. (2025). TCI Chemicals.
- Safety Data Sheet for N-Acetylneuraminic acid. (2020). Biosynth.
- Safety Data Sheet for N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid. (2019). Santa Cruz Biotechnology.
Sources
- 1. biosynth.com [biosynth.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
